Dimethyl 2-methylterephthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-methylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIRJLBDSXBZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065722 | |
| Record name | Dimethyl 3-methylterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14186-60-8 | |
| Record name | 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14186-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014186608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 3-methylterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-methylterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Dimethyl 2-methylterephthalate
Abstract
This technical guide provides a comprehensive analysis of Dimethyl 2-methylterephthalate (DMMT), a key chemical intermediate. The document delineates its molecular architecture, physicochemical properties, and characteristic spectroscopic signatures. A detailed, field-tested protocol for its synthesis via Fischer esterification of 2-methylterephthalic acid is presented, emphasizing the causal factors behind critical procedural steps. Furthermore, this guide explores the principal applications of DMMT, particularly its role as a monomer in the synthesis of specialty polyesters and as a versatile building block in organic chemistry. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals engaged in drug development and materials science, providing the foundational knowledge required for the effective utilization and further investigation of this compound.
Introduction
This compound, systematically named dimethyl 2-methylbenzene-1,4-dicarboxylate, is an aromatic ester of significant interest in both academic research and industrial chemistry. As a derivative of terephthalic acid, its asymmetric structure, imparted by the methyl substituent on the benzene ring, offers unique steric and electronic properties that differentiate it from its more common counterpart, dimethyl terephthalate (DMT). These structural nuances are pivotal in modulating the characteristics of polymers derived from it and in directing the regioselectivity of further chemical transformations. This guide offers an in-depth exploration of DMMT's molecular structure and its direct implications on the compound's reactivity, synthesis, and application.
Molecular Structure and Physicochemical Properties
The molecular integrity and resultant chemical behavior of this compound are dictated by the specific arrangement of its constituent atoms.
Structural Analysis
The core of the DMMT molecule is a benzene ring, which is substituted at three positions. At positions 1 and 4, there are methyl ester groups (-COOCH₃), and at position 2, a methyl group (-CH₃) is attached. This arrangement leads to a molecular formula of C₁₁H₁₂O₄. The presence of the methyl group ortho to one of the ester functionalities introduces steric hindrance, which can influence the molecule's conformation and its reactivity in polymerization and other chemical reactions.
Caption: Molecular Structure of this compound.
Physicochemical Data
The physical and chemical properties of a compound are a direct manifestation of its molecular structure. The key properties of DMMT are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | Calculated |
| Appearance | Not specified, likely a white solid | Inferred from similar compounds[1][2][3] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents like chloroform, ethers, and hot alcohols.[4][5] | Inferred from DMT |
Synthesis and Experimental Protocols
The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of 2-methylterephthalic acid with methanol, catalyzed by a strong acid.[6][7] This method is favored for its efficiency and reliance on readily available starting materials.
Synthesis Workflow
The synthesis process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. To drive the equilibrium towards the product side, an excess of the alcohol is typically used.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a robust method for the synthesis of DMMT. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials:
-
2-methylterephthalic acid (1.0 eq)
-
Methanol (reagent grade, ~20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylterephthalic acid.
-
Rationale: A dry flask prevents the introduction of water, which could shift the reaction equilibrium back towards the reactants.
-
-
Addition of Reagents: Add methanol in large excess, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.
-
Rationale: The large excess of methanol drives the equilibrium towards the formation of the ester product (Le Châtelier's principle). Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] It must be added slowly due to the exothermic nature of its dissolution in methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours.
-
Rationale: The elevated temperature increases the reaction rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture over ice and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Rationale: Cooling prevents uncontrolled boiling during neutralization. The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Rationale: The desired ester product is organic-soluble and will partition into the organic layer, separating it from inorganic salts and the sodium salt of the unreacted acid.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Rationale: Washing with water removes any remaining water-soluble impurities. The brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Anhydrous sodium sulfate is a drying agent that removes residual water. Removal of the solvent yields the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Rationale: Recrystallization or chromatography removes any remaining impurities to yield the pure this compound.
-
Spectroscopic Characterization
The confirmation of the molecular structure of the synthesized DMMT is achieved through a combination of spectroscopic techniques. Each technique provides unique information about the molecule's framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two non-equivalent methyl ester protons, and the methyl group protons on the ring. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The integration of these signals will correspond to the number of protons in each unique chemical environment.
-
¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom in a different electronic environment. This includes the carbonyl carbons of the ester groups, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of DMMT will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the region of 1720-1740 cm⁻¹. Other characteristic bands will include C-O stretching vibrations and absorptions related to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of DMMT (208.21 g/mol ). The fragmentation pattern will provide further structural information, with characteristic losses of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups.
Summary of Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, two distinct methyl ester singlets, one aromatic methyl singlet. |
| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and methyl carbons. |
| IR (cm⁻¹) | Strong C=O stretch (~1720-1740), C-O stretches, aromatic C-H and C=C stretches. |
| MS (m/z) | Molecular ion peak at ~208, fragmentation peaks corresponding to loss of -OCH₃ and -COOCH₃. |
Applications in Research and Industry
The unique structure of this compound makes it a valuable compound in several areas of chemical science.
-
Polymer Chemistry: DMMT serves as a specialty monomer for the synthesis of polyesters. The methyl group on the aromatic ring disrupts the symmetry of the polymer chain, which can lead to polymers with lower crystallinity, lower melting points, and altered mechanical properties compared to those derived from DMT. This makes it useful for creating polymers with tailored characteristics.
-
Organic Synthesis: As a difunctional molecule with non-equivalent ester groups (due to the ortho-methyl substituent), DMMT can be used as a building block in the synthesis of more complex molecules. The steric hindrance around one ester group can allow for selective reactions at the less hindered ester position.
-
Pharmaceutical and Agrochemical Research: Aromatic esters are common structural motifs in biologically active compounds. DMMT can serve as a starting material or intermediate in the synthesis of novel pharmaceutical and agrochemical candidates.
Safety and Handling
While specific safety data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety profile of the closely related Dimethyl terephthalate, it is expected to have low acute toxicity.[8][9] However, it may cause mild skin and eye irritation.[9] It is recommended to handle DMMT in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
Conclusion
This compound is a compound whose utility is intrinsically linked to its specific molecular architecture. The presence of the methyl group on the terephthalate framework introduces an asymmetry that is key to its applications in specialty polymer synthesis and as a versatile intermediate in organic chemistry. This guide has provided a detailed overview of its structure, a reliable protocol for its synthesis, and an outline of its key characteristics and applications. It is hoped that this comprehensive resource will facilitate further research and innovation in the fields that utilize this valuable chemical building block.
References
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
CPAchem Ltd. (2022). Safety data sheet - Dimethyl terephthalate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl terephthalate, 99%. Retrieved from [Link]
-
Primary Information Services. (n.d.). Dimethyl-Terephthalate Application, MSDS, Raw Materials, Patent, Company Profile, Consultants, Suppliers, Study, Report. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Retrieved from [Link]
-
PENPET Petrochemical Trading. (n.d.). Dimethyl terephthalate (DMT). Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
What You Need to Know About Dimethyl Terephthalate (DMT): Uses, Synthesis, and Safety. (2025). ChemAnalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of dimethyl terephthalate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]
- Google Patents. (1961). US2976030A - Two step esterification process of terephthalic acid.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylterephthalic acid. Retrieved from [Link]
Sources
- 1. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]
- 5. Reliable Source of Dimethyl Terephthalate for Polyester Resins [penpet.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to the Physical Properties of Dimethyl 2-methylterephthalate
Abstract
This technical guide provides a comprehensive examination of the physical properties of Dimethyl 2-methylterephthalate (CAS No. 14186-60-8), a substituted aromatic ester of significant interest in polymer chemistry and organic synthesis. Directed at an audience of researchers, scientists, and professionals in drug development, this document synthesizes the currently available information on this compound. A notable scarcity of experimentally determined data in peer-reviewed literature and major chemical databases for this compound necessitates a comparative approach. Therefore, this guide presents the known qualitative properties of the target compound, outlines the standard methodologies for the experimental determination of its key physical characteristics, and provides a detailed analysis of the well-documented physical properties of its parent compound, Dimethyl terephthalate (DMT), for contextual understanding and as a baseline for empirical investigation.
Introduction and Chemical Identity
This compound is a diester derivative of 2-methylterephthalic acid. Structurally, it is distinguished from its widely-used parent compound, Dimethyl terephthalate, by the presence of a methyl group on the benzene ring adjacent to one of the methoxycarbonyl groups. This seemingly minor structural modification can be expected to influence its physical properties, including its melting point, boiling point, solubility, and crystalline structure, thereby impacting its reactivity, processing, and potential applications.
The accurate characterization of these physical properties is a prerequisite for its application in research and development, particularly in fields such as polymer science, where it may serve as a monomer for novel polyesters, and in medicinal chemistry, as a scaffold or intermediate in the synthesis of new chemical entities.
Chemical Identifiers for this compound:
| Identifier | Value |
| IUPAC Name | Dimethyl 2-methylbenzene-1,4-dicarboxylate |
| CAS Number | 14186-60-8[1][2] |
| Molecular Formula | C₁₁H₁₂O₄[1][2] |
| Molecular Weight | 208.21 g/mol |
| Canonical SMILES | COC(=O)C1=C(C)C=C(C=C1)C(=O)OC |
| InChI Key | DXIRJLBDSXBZCS-UHFFFAOYSA-N[2] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimentally Observed and Reported Physical Properties
A thorough search of prominent chemical databases and the scientific literature reveals a significant lack of experimentally determined physical property data for this compound. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that analytical data is not collected for this product[1].
However, a qualitative description is available, which provides a general overview of its physical state and solubility.
Table 1: Qualitative Physical Properties of this compound
| Property | Description | Source |
| Physical State | Colorless to pale yellow liquid or solid, depending on purity and temperature. | [2] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |
Note on Data Scarcity: The absence of quantitative data such as a confirmed melting point, boiling point, and density underscores the need for foundational research on this compound. For researchers synthesizing or working with this compound, the experimental determination of these properties is a critical first step for characterization and purity assessment.
Comparative Analysis: Physical Properties of Dimethyl terephthalate (DMT)
To provide a valuable point of reference, this section details the well-established physical properties of the parent compound, Dimethyl terephthalate (CAS No. 120-61-6). The primary structural difference is the absence of the methyl group on the aromatic ring. This difference is expected to result in a higher degree of molecular symmetry and potentially stronger intermolecular forces in DMT, which would be reflected in a higher melting point.
Table 2: Physical Properties of Dimethyl terephthalate (CAS No. 120-61-6)
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |
| Molecular Weight | 194.18 g/mol | [3] |
| Physical Appearance | White solid, colorless crystals or flakes. | [3][4] |
| Melting Point | 140-142 °C (284-288 °F) | [3][5] |
| Boiling Point | 288 °C (550 °F) | [3][5] |
| Density | 1.2 g/cm³ | [5] |
| Water Solubility | 0.0493 g/L at 20°C (slightly soluble) | [4] |
| Solubility | Soluble in ether and chloroform, slightly soluble in ethanol. | [4] |
Disclaimer: The data presented in Table 2 is for Dimethyl terephthalate (CAS No. 120-61-6) and is provided for comparative purposes only. These values are not representative of this compound.
Methodologies for Experimental Determination of Physical Properties
For researchers aiming to characterize this compound, a suite of standard analytical techniques is employed. The choice of methodology is guided by the property of interest and the desired level of precision.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is indicative of a highly pure compound, while a broad and depressed range suggests the presence of impurities.
Recommended Protocol: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in a detectable endothermic peak.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell and heated at a controlled rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The onset temperature of the endothermic peak is recorded as the melting point.
-
-
Causality: DSC is preferred over the traditional capillary method for its higher precision, smaller sample requirement, and ability to provide additional thermodynamic data, such as the enthalpy of fusion.
Boiling Point Determination
The boiling point is typically determined for liquid compounds at atmospheric pressure. If the compound is a solid at room temperature, its boiling point will be significantly higher than its melting point.
Recommended Protocol: Ebulliometry
-
Principle: An ebulliometer is used to precisely measure the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases.
-
Instrumentation: A differential ebulliometer equipped with a highly accurate temperature probe (e.g., a platinum resistance thermometer) and a pressure measurement system.
-
Procedure:
-
The sample is placed in the ebulliometer.
-
The system is heated, and the temperature and pressure are recorded once the liquid and vapor phases are in equilibrium.
-
The boiling point at a reference pressure (e.g., 101.325 kPa) can be determined by making measurements at several pressures and extrapolating.
-
-
Causality: This method provides a true thermodynamic boiling point, which is more accurate than simple distillation, as it ensures a stable equilibrium between the liquid and vapor phases.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the two different methyl ester groups, and the methyl group on the benzene ring in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in its distinct chemical environment.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include a strong C=O stretching band for the ester groups (typically around 1720 cm⁻¹) and C-O stretching bands, as well as absorptions characteristic of the substituted benzene ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would confirm the molecular weight of the compound.
The following diagram illustrates a generalized workflow for the characterization of a novel or uncharacterized compound like this compound.
Caption: A generalized experimental workflow for the synthesis and characterization of a chemical compound.
Conclusion
This compound remains a compound with largely uncharacterized physical properties in the public domain. This guide has provided the known chemical identifiers and qualitative descriptions. For the benefit of the research community, a detailed summary of the physical properties of the parent compound, Dimethyl terephthalate, has been presented as a comparative reference. Furthermore, standard, high-precision methodologies for the determination of key physical properties have been outlined to facilitate future research and ensure the generation of reliable and reproducible data. The comprehensive characterization of this compound will be crucial for unlocking its potential in various scientific and industrial applications.
References
Sources
Dimethyl 2-methylterephthalate chemical properties
An In-depth Technical Guide to the Chemical Properties of Dimethyl 2-Methylterephthalate
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 14186-60-8), a substituted aromatic diester. While less ubiquitous than its parent compound, Dimethyl Terephthalate (DMT), this molecule presents unique characteristics due to its asymmetrically substituted aromatic core. It holds potential as a specialty monomer for the synthesis of modified polyesters, enabling the fine-tuning of polymer properties. This document synthesizes available data with predictive analysis based on established principles of organic chemistry to serve as a vital resource for researchers, chemists, and professionals in polymer science and drug development. We will delve into its structure, physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, potential applications, and safety considerations.
Introduction and Nomenclature
This compound is a derivative of terephthalic acid, a cornerstone monomer in the polymer industry. The introduction of a methyl group onto the benzene ring distinguishes it from the high-volume commodity chemical, Dimethyl Terephthalate (DMT). This structural modification, while seemingly minor, has significant implications for the molecule's symmetry, physical properties, and the characteristics of polymers derived from it.
1.1. Chemical Identity
-
IUPAC Name: Dimethyl 2-methylbenzene-1,4-dicarboxylate[1]
-
Common Synonyms: Dimethyl methylterephthalate, Methylterephthalic acid dimethyl ester[1]
1.2. Structural Distinction from Dimethyl Terephthalate (DMT)
The primary structural difference is the presence of a methyl group at the C2 position of the benzene ring, adjacent to one of the methoxycarbonyl groups. This breaks the C₂ symmetry found in the parent DMT molecule. This distinction is crucial as it influences crystal lattice packing, solubility, and the stereochemistry of its derivatives.
Caption: Structural comparison of this compound and Dimethyl Terephthalate.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of a molecule are fundamental to its identification, purification, and application. While exhaustive experimental data for this compound is not as prevalent as for DMT, we can compile known values and provide expert predictions for its spectral characteristics.
2.1. Physical Properties
The methyl group's introduction is expected to influence bulk properties. It increases the molecular weight and may disrupt the planarity and intermolecular packing efficient in the crystal lattice, which typically leads to a lower melting point compared to the highly symmetrical DMT.
| Property | Value | Source / Rationale |
| CAS Number | 14186-60-8 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4] |
| Molecular Weight | 208.21 g/mol | [3][4] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Melting Point | 75.5 °C | [4] |
| Boiling Point | Not experimentally reported; predicted to be slightly >288 °C | Based on increased MW compared to DMT (288 °C)[6] |
| Density | Not experimentally reported; predicted to be ~1.2-1.3 g/cm³ | Based on typical density of similar aromatic esters[6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |
2.2. Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the principles of NMR and IR spectroscopy, the following spectral characteristics are predicted for this compound.
Proton NMR (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative due to the molecule's asymmetry.
-
Aromatic Protons (3H): The three protons on the benzene ring are chemically distinct and will appear as complex multiplets or distinct doublets/doublet of doublets, likely in the range of δ 7.5-8.2 ppm . Their exact shifts and coupling constants depend on their position relative to the three different substituents.
-
Methoxy Protons (6H): The two -OCH₃ groups are non-equivalent. They will appear as two distinct singlets, each integrating to 3 protons, likely around δ 3.9-4.0 ppm .
-
Aromatic Methyl Protons (3H): The methyl group attached to the ring will appear as a singlet integrating to 3 protons, shifted downfield by the aromatic ring to approximately δ 2.3-2.6 ppm .
Carbon-13 NMR (¹³C NMR) Spectroscopy
The asymmetry means that all 11 carbon atoms are unique, leading to 11 distinct signals.
-
Carbonyl Carbons (C=O): Two signals in the δ 165-170 ppm range.
-
Aromatic Carbons: Six signals. Four quaternary carbons (attached to substituents) and three C-H carbons, appearing in the δ 125-140 ppm range.
-
Methoxy Carbons (-OCH₃): Two signals around δ 52-55 ppm .
-
Aromatic Methyl Carbon (-CH₃): One signal, further upfield, around δ 20-25 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the ester functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ , characteristic of the ester carbonyl group.
-
C-O Stretch: Two distinct bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond stretches of the ester.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (sp³): A peak just below 3000 cm⁻¹ for the methyl and methoxy C-H bonds.
-
C-H Stretch (sp²): A peak just above 3000 cm⁻¹ for the aromatic C-H bonds.
Synthesis and Manufacturing Protocol
The most logical and established pathway to this compound is a two-step process: oxidation of an appropriate precursor to form 2-methylterephthalic acid, followed by a Fischer esterification.
3.1. Synthetic Pathway Overview
A viable laboratory and potential industrial synthesis begins with 2,4-dimethylbenzoic acid. The methyl group at the 4-position is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[7] The resulting dicarboxylic acid, 2-methylterephthalic acid (CAS 5156-01-4)[8], is then esterified with methanol under acidic catalysis.
Caption: Proposed two-step synthesis pathway for this compound.
3.2. Experimental Protocol: Fischer Esterification of 2-Methylterephthalic Acid
This protocol describes a self-validating laboratory-scale synthesis of the title compound from its parent dicarboxylic acid.
Materials:
-
2-Methylterephthalic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq, serves as reagent and solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylterephthalic acid (1.0 eq) and anhydrous methanol (20-30 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diacid spot disappears.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid), and finally with brine. Trustworthiness: The bicarbonate wash is critical. Effervescence (CO₂ evolution) indicates successful neutralization. The wash is repeated until no more gas evolves, ensuring complete removal of acid.
-
Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its two ester functional groups and the substituted aromatic ring. Its reactions are largely analogous to those of the parent DMT.
4.1. Ester Group Reactions
-
Hydrolysis: The ester groups can be hydrolyzed back to the parent 2-methylterephthalic acid under either acidic or basic (saponification) conditions with heat. Basic hydrolysis is typically irreversible as the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack.
-
Transesterification: This is a key reaction in polymer chemistry. When heated with a diol (e.g., ethylene glycol) in the presence of a catalyst (like zinc acetate or titanium alkoxides), this compound will undergo transesterification, releasing methanol and forming polyester chains.[9] This is the fundamental reaction for creating modified polyesters.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both ester groups to their corresponding primary alcohols, yielding 2-methyl-1,4-benzenedimethanol.
Caption: Reaction diagram for the hydrolysis of this compound.
4.2. Aromatic Ring Reactions
The reactivity of the aromatic ring towards electrophilic substitution is influenced by the directing effects of its three substituents. The two methoxycarbonyl groups are electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho-, para-directing. This creates a complex substitution pattern, but electrophilic attack is generally disfavored due to the deactivating nature of the two ester groups. Reactions like nitration or halogenation would require harsh conditions and would likely result in a mixture of products.
Applications in Research and Industry
The primary foreseen application for this compound is as a comonomer in the synthesis of specialty polyesters.
-
Modified Polyesters (PET, PBT): In the production of polyethylene terephthalate (PET) or polybutylene terephthalate (PBT), terephthalic acid or DMT is a primary monomer.[6][10] By incorporating a small percentage of this compound into the polymerization process, the regularity of the polymer chain is disrupted.
-
Causality: The pendant methyl group acts as a "defect" in the polymer backbone, preventing the chains from packing into a highly ordered, crystalline structure.
-
Resulting Properties: This disruption typically leads to polymers with:
-
Lower crystallinity and melting point.
-
Increased transparency.
-
Potentially improved solubility in certain solvents.
-
Modified mechanical properties (e.g., greater flexibility).
-
-
-
Organic Synthesis Intermediate: It can serve as a starting material for the synthesis of other complex molecules where a 1,2,4-trisubstituted benzene ring is required.[1]
Safety, Handling, and Toxicology
No specific toxicological data for this compound is readily available. Therefore, a conservative approach based on the properties of similar compounds, such as DMT, and general chemical safety principles is required.
-
Hazard Identification: The compound should be treated as potentially harmful. It may cause irritation to the skin, eyes, and respiratory tract.[11] The parent compound, DMT, is not considered to be carcinogenic.[10]
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[10]
-
Toxicological Summary: While specific LD₅₀ values are not published for this derivative, it is prudent to assume it has low to moderate acute toxicity, similar to DMT. Ingestion may cause gastrointestinal irritation.[11]
References
-
PubChem. (n.d.). Dimethyl terephthalate. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
- Google Patents. (n.d.). WO2019051597A1 - Terephthalic acid esters formation.
-
Zou, G.-Y., et al. (2007). A simple and environmental-friendly procedure for synthesizing 2-methyl terephthalic acid. Organic CHEMISTRY, Trade Science Inc. Retrieved from [Link]
- Google Patents. (n.d.). DE10231872B4 - Process for the preparation of dimethyl terephthalate.
-
ResearchGate. (n.d.). Polybutylene terephthalate modified with dimer acid methyl ester derived from fatty acid methyl esters and its use as a hot‐melt adhesive. Retrieved from [Link]
-
Ambuja Solvex. (2025). What Are Methyl Esters and Why Are They Important in Today's Industries?. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol with Supported Trimetallic RuPtSn Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of recrystallized DMT. Retrieved from [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
-
LookChem. (n.d.). DIMETHYL TEREPHTHALATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectrum of Terephthalic Acid - Adsorbed on Alumina Surface. Retrieved from [Link]
-
ACS Publications. (2026). Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylterephthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2013143824A1 - Process for the production of terephthalate esters.
-
ResearchGate. (n.d.). Applications of selected phthalate esters that are commonly used in industry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of TPA: (a) product TPA; (b) standard TPA. Retrieved from [Link]
-
SLS. (n.d.). Dimethyl terephthalate, Standard for quantitative NMR, TraceCERT. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Terephthalic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Process for Preparation of Terephthalic Acid. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Tysoe Group. (n.d.). Infrared and NMR Spectroscopic Studies of n-Alkanethiols Chemically Grafted on Dimethylzinc-Modified Silica Surfaces. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 14186-60-8 | this compound. Retrieved from [Link]
Sources
- 1. CAS 14186-60-8: 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxy… [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 14186-60-8|this compound|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. 2-Methylterephthalic acid | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of Dimethyl 2-Methylterephthalate
This guide provides an in-depth analysis of the spectral characteristics of dimethyl 2-methylterephthalate, a compound of interest for researchers in materials science and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from the well-characterized parent compound, dimethyl terephthalate, to present a robust predicted spectral analysis. This approach is designed to empower researchers with the necessary insights to identify, characterize, and utilize this compound in their work.
Introduction to this compound
This compound is an aromatic ester, a derivative of terephthalic acid. Its structure, featuring a benzene ring substituted with two methyl ester groups and a methyl group, suggests its potential as a monomer for novel polyesters or as a scaffold in the synthesis of pharmacologically active molecules. Accurate structural confirmation is paramount for any of these applications, and spectroscopic methods provide the most definitive, non-destructive means of achieving this. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.
The Foundational Spectrum: Dimethyl Terephthalate as a Reference
To construct a reliable predicted spectrum for our target molecule, we first examine the spectral data of its parent compound, dimethyl terephthalate. This molecule's symmetry simplifies its spectra and provides a clear baseline for understanding the effects of the additional methyl substituent.
dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "C7" [label="C"]; "O1" [label="O"]; "O2" [label="O"]; "C8" [label="C"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "C9" [label="C"]; "O3" [label="O"]; "O4" [label="O"]; "C10" [label="C"]; "H8" [label="H"]; "H9" [label="H"]; "H10" [label="H"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C2" -- "H1"; "C3" -- "H2"; "C5" -- "H3"; "C6" -- "H4"; "C1" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "O2"; "O2" -- "C8"; "C8" -- "H5"; "C8" -- "H6"; "C8" -- "H7"; "C4" -- "C9"; "C9" -- "O3" [style=double]; "C9" -- "O4"; "O4" -- "C10"; "C10" -- "H8"; "C10" -- "H9"; "C10" -- "H10"; }
Caption: Structure of Dimethyl Terephthalate.
Spectral Data Summary for Dimethyl Terephthalate
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons: singlet at ~8.1 ppm (4H). Methyl ester protons: singlet at ~3.9 ppm (6H)[1]. |
| ¹³C NMR | Carbonyl carbons: ~166 ppm. Aromatic C-H carbons: ~129 ppm. Aromatic C-quaternary carbons: ~134 ppm. Methyl ester carbons: ~52 ppm. |
| IR Spectroscopy | Strong C=O stretch at ~1720 cm⁻¹. C-O stretches at ~1280 cm⁻¹ and ~1100 cm⁻¹. Aromatic C-H stretch above 3000 cm⁻¹. Aromatic C=C stretches at ~1600-1450 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 194. Base peak at m/z 163 ([M-OCH₃]⁺). Other significant fragments at m/z 135 ([M-COOCH₃]⁺) and m/z 103. |
Predicted Spectral Analysis of this compound
The introduction of a methyl group at the C2 position of the benzene ring breaks the symmetry of the molecule. This has significant and predictable consequences for all its spectra, leading to a more complex pattern of signals.
dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C_Me" [label="C"]; "H_Me1" [label="H"]; "H_Me2" [label="H"]; "H_Me3" [label="H"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "C7" [label="C"]; "O1" [label="O"]; "O2" [label="O"]; "C8" [label="C"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "C9" [label="C"]; "O3" [label="O"]; "O4" [label="O"]; "C10" [label="C"]; "H8" [label="H"]; "H9" [label="H"]; "H10" [label="H"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C2" -- "C_Me"; "C_Me" -- "H_Me1"; "C_Me" -- "H_Me2"; "C_Me" -- "H_Me3"; "C3" -- "H1"; "C5" -- "H2"; "C6" -- "H3"; "C1" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "O2"; "O2" -- "C8"; "C8" -- "H5"; "C8" -- "H6"; "C8" -- "H7"; "C4" -- "C9"; "C9" -- "O3" [style=double]; "C9" -- "O4"; "O4" -- "C10"; "C10" -- "H8"; "C10" -- "H9"; "C10" -- "H10"; }
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
The methyl group on the aromatic ring will cause the three remaining aromatic protons to be chemically non-equivalent, resulting in a more complex splitting pattern. The methyl group itself will introduce a new singlet.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to methyl) | 7.8 - 8.0 | d | 1H |
| Aromatic H (meta to methyl) | 7.4 - 7.6 | dd | 1H |
| Aromatic H (para to methyl) | 7.9 - 8.1 | d | 1H |
| Methyl Ester Protons (x2) | ~3.9 | s | 6H |
| Aromatic Methyl Protons | ~2.5 | s | 3H |
Interpretation:
-
The aromatic region will no longer be a simple singlet. We predict three distinct signals due to the loss of symmetry. The exact splitting pattern will depend on the coupling constants between the aromatic protons.
-
The two methyl ester groups are expected to remain chemically equivalent, appearing as a single singlet.
-
The new singlet at approximately 2.5 ppm is characteristic of a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum
The asymmetry introduced by the methyl group will result in all aromatic carbons being chemically non-equivalent.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| Carbonyl Carbons (x2) | ~166-167 | Quaternary (C=O) |
| Aromatic C (substituted with methyl) | ~138-140 | Quaternary |
| Aromatic C (substituted with ester) | ~133-135 | Quaternary |
| Aromatic C-H | ~128-132 | Tertiary |
| Methyl Ester Carbons (x2) | ~52 | Primary (CH₃) |
| Aromatic Methyl Carbon | ~21 | Primary (CH₃) |
Interpretation:
-
We predict a total of 9 distinct signals in the ¹³C NMR spectrum: 2 for the carbonyl carbons, 6 for the aromatic carbons (3 quaternary and 3 tertiary), 1 for the two equivalent methyl ester carbons, and 1 for the aromatic methyl carbon.
-
The chemical shift of the aromatic carbon directly attached to the new methyl group will be shifted downfield.
Predicted Infrared (IR) Spectrum
The IR spectrum will be similar to that of dimethyl terephthalate, with the addition of bands characteristic of the new methyl group.
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| C=O Stretch (Ester) | ~1725 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| C-O Stretch (Ester) | 1300-1100 | Strong |
| C-H Out-of-Plane Bending | 900-675 | Strong |
Interpretation:
-
The strong carbonyl absorption around 1725 cm⁻¹ will remain the most prominent feature.
-
The presence of the new methyl group will introduce aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region will be indicative of a trisubstituted aromatic ring.[2]
Predicted Mass Spectrum (Electron Ionization)
The fragmentation of this compound will likely follow patterns similar to its parent compound, with the molecular weight increased by 14 amu due to the additional CH₂ group.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 208 | [M]⁺ | Molecular Ion |
| 193 | [M-CH₃]⁺ | Loss of a methyl radical |
| 177 | [M-OCH₃]⁺ | Loss of a methoxy radical |
| 149 | [M-COOCH₃]⁺ | Loss of a carbomethoxy radical |
Interpretation:
-
The molecular ion peak is expected at m/z 208.
-
The primary fragmentation pathways are predicted to be the loss of a methyl radical from the aromatic methyl group or the ester, and the loss of a methoxy or carbomethoxy group from the ester functionalities.[3]
Experimental Protocols
For researchers seeking to acquire experimental data for this compound, the following standard protocols are recommended.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, depending on sample concentration.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS Conditions (Illustrative):
-
Injector: Split/splitless, 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C).
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Conclusion
This guide provides a detailed, predictive framework for the spectral analysis of this compound. By understanding the foundational spectra of dimethyl terephthalate and applying the principles of spectroscopic interpretation, researchers can confidently identify and characterize this molecule. The predicted data presented herein, including chemical shifts, peak multiplicities, and fragmentation patterns, serve as a valuable reference for future experimental work.
References
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Bureau International des Poids et Mesures. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of dimethyl terephthalate isolated from the recycling... [Download Scientific Diagram]. [Link]
-
Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 2-methylterephthalate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of Dimethyl 2-methylterephthalate (CAS 14186-60-8), a trisubstituted aromatic diester. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles, substituent effect analysis, and coupling constant theory to construct a detailed theoretical prediction of the spectrum. We will dissect the impact of the asymmetrical substitution pattern on chemical shifts, multiplicities, and integration, contrasting it with its well-documented symmetric parent, Dimethyl terephthalate. Furthermore, this guide presents a validated, step-by-step protocol for sample preparation, ensuring researchers can acquire high-quality, reproducible data. This whitepaper is intended for researchers, chemists, and drug development professionals who rely on NMR for unambiguous molecular characterization.
Structural Elucidation: The Impact of Asymmetry
This compound (C₁₁H₁₂O₄) is a derivative of terephthalic acid featuring two methyl ester groups at positions 1 and 4, and a methyl group at position 2 of the benzene ring.[1][2] Unlike its highly symmetric parent compound, Dimethyl terephthalate (DMT), the introduction of the 2-methyl group breaks the plane of symmetry. This structural disruption is the key to a more complex and informative ¹H NMR spectrum, as it renders all three aromatic protons and both methyl ester groups chemically non-equivalent.
The structure and the distinct proton environments are illustrated below.
Caption: Molecular structure of this compound with non-equivalent protons labeled.
Predicted ¹H NMR Spectrum: A Theoretical Analysis
A detailed prediction of the ¹H NMR spectrum requires analysis of chemical shifts (δ), spin-spin coupling (multiplicity), and integration.
Chemical Shifts (δ)
The positions of signals in an NMR spectrum are dictated by the local electronic environment of the protons. We can predict these based on the electronic nature of the substituents.
-
Ester Groups (-COOCH₃): These are electron-withdrawing groups (EWGs) due to the electronegativity of the oxygen atoms and resonance. They deshield nearby protons, shifting their signals downfield (to a higher ppm value).[3]
-
Methyl Group (-CH₃): This is an electron-donating group (EDG) through hyperconjugation. It shields nearby protons, shifting their signals upfield (to a lower ppm value) relative to unsubstituted benzene (δ ≈ 7.3 ppm).[4]
Based on these principles, we can predict the relative chemical shifts:
-
Aromatic Protons (Hₐ, Hₑ, Hₑ): Expected in the δ 7.0 - 8.5 ppm region.[5][6]
-
Hₐ: This proton is ortho to an electron-withdrawing ester group, which will deshield it significantly. It is also meta to the other ester group and meta to the methyl group. The strong ortho-EWG effect will likely make this the most downfield aromatic proton.
-
Hₑ: This proton is ortho to an electron-withdrawing ester group and meta to the methyl group. Its chemical environment is similar to Hₐ but may be slightly different due to the different relative positions of the other groups.
-
Hₑ: This proton is ortho to the electron-donating methyl group, which will shield it, shifting it upfield. It is also meta to two electron-withdrawing ester groups, which will have a competing deshielding effect. The ortho-EDG effect is typically strong, likely making Hc the most upfield of the three aromatic protons.
-
-
Methyl Ester Protons (-COOCH₃): The two ester methyl groups are non-equivalent.
-
One methyl ester is flanked by a methyl group and a proton (at C1).
-
The other is flanked by two protons (at C4).
-
This difference in steric and electronic environment will result in two distinct singlets. Protons on carbons attached to oxygen typically appear in the δ 3.0 - 5.0 ppm range.[7] We predict two sharp singlets likely around δ 3.9 ppm , a value common for methyl esters on a benzene ring.[8]
-
-
Ring Methyl Protons (-CH₃): Protons on a methyl group attached directly to an aromatic ring typically appear in the δ 1.8 - 2.8 ppm range.[5] We predict a singlet around δ 2.3 - 2.5 ppm .
Multiplicity and Coupling Constants (J)
Spin-spin coupling provides information about the connectivity of protons. The splitting pattern is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.
-
Hₐ: Is adjacent to Hₑ. This is an ortho-coupling, which is typically the strongest in aromatic systems (³J ≈ 7-10 Hz).[4][9] Hₐ is four bonds away from Hₑ, which may result in a very small meta-coupling (⁴J ≈ 2-3 Hz).[9][10] Therefore, Hₐ is predicted to be a doublet of doublets (dd) , though it may appear as a simple doublet if the meta-coupling is not resolved.
-
Hₑ: Is adjacent to Hₐ (ortho-coupling) and Hₑ (meta-coupling). It will be split by both neighbors, appearing as a doublet of doublets (dd) .
-
Hₑ: Is adjacent to Hₑ. This meta-coupling (⁴J ≈ 2-3 Hz) will split the signal into a doublet (d) .
-
Methyl Protons: All three methyl groups lack adjacent protons, so each will appear as a singlet (s) .
Integration
The integrated area under each signal is proportional to the number of protons it represents.
-
Aromatic Signals (Hₐ, Hₑ, Hₑ): Each will integrate to 1H.
-
Methyl Ester Signals: Each singlet will integrate to 3H.
-
Ring Methyl Signal: The singlet will integrate to 3H.
Summary of Predictions
The predicted ¹H NMR data for this compound is summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | ~8.0 - 8.2 | Doublet of Doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 | 1H |
| Hₑ | ~7.8 - 8.0 | Doublet of Doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 | 1H |
| Hₑ | ~7.2 - 7.4 | Doublet (d) | ⁴J ≈ 2-3 | 1H |
| -COOCH₃ (x2) | ~3.9 (two distinct signals) | Singlet (s) | N/A | 3H + 3H |
| Ar-CH₃ | ~2.4 | Singlet (s) | N/A | 3H |
Comparative Analysis: this compound vs. Dimethyl terephthalate
The utility of this detailed spectral analysis is best understood by comparison with the parent compound, Dimethyl terephthalate (DMT). Due to the high symmetry of DMT, its ¹H NMR spectrum is remarkably simple.[11][12]
-
Aromatic Protons: All four aromatic protons are chemically and magnetically equivalent. They appear as a single, sharp singlet at approximately δ 8.1 ppm , integrating to 4H.[8]
-
Methyl Ester Protons: Both methyl ester groups are equivalent, giving rise to a single sharp singlet at approximately δ 3.9 ppm , integrating to 6H.[8]
The addition of a single methyl group at the 2-position breaks this symmetry, transforming a simple two-singlet spectrum into a complex and highly informative spectrum with six distinct signals. This comparison underscores the sensitivity of NMR spectroscopy to subtle changes in molecular structure.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Acquiring a high-quality spectrum is paramount for accurate structural interpretation. The following protocol outlines a validated procedure for preparing an NMR sample of a small organic molecule like this compound.
Methodology
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds.[8] Other options include acetone-d₆ or DMSO-d₆.[13][14]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[13][15] This concentration is typically sufficient for routine ¹H NMR experiments.[16]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[17] Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for good spectral quality.[16][17]
-
Filtration and Transfer: To remove any insoluble impurities, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][15]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the final solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field. The shimming process, which optimizes the homogeneity of the magnetic field, should then be performed to ensure sharp, well-resolved peaks.[17]
Caption: A validated workflow for preparing and analyzing a small molecule sample via NMR spectroscopy.
Conclusion
While an experimental spectrum for this compound is not readily published, a rigorous theoretical analysis based on fundamental NMR principles provides a robust and detailed prediction of its ¹H NMR spectrum. The introduction of a methyl group at the C2 position breaks the parent molecule's symmetry, resulting in a complex spectrum with three distinct aromatic signals and two separate methyl ester signals, in contrast to the simple two-singlet spectrum of Dimethyl terephthalate. This guide serves as a valuable resource for scientists, providing the predictive data and experimental framework necessary to confidently identify and characterize this molecule, thereby demonstrating the profound capability of NMR spectroscopy in discerning subtle isomeric differences.
References
-
University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Rogue Chem. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A ¹H-NMR Spectrum from the Structure. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Guo, Z., Warlin, N., Mankar, S. V., & Nilsson, E. (2021). Development of Circularly Recyclable Low Melting Temperature Bicomponent Fibers toward a Sustainable Nonwoven Application. ACS Sustainable Chemistry & Engineering. ResearchGate. Retrieved from [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Spectroscopy Problems. Florida Keys Community College. Retrieved from [Link]
-
Bureau International des Poids et Mesures (BIPM). (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl terephthalate. PubChem. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. bipm.org [bipm.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. organomation.com [organomation.com]
- 17. publish.uwo.ca [publish.uwo.ca]
An In-depth Technical Guide to the 13C NMR Spectrum of Dimethyl 2-methylterephthalate
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 2-methylterephthalate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum based on fundamental principles of NMR spectroscopy and substituent effects. Furthermore, it outlines a detailed experimental protocol for the acquisition of the 13C NMR spectrum, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is an aromatic ester of significant interest in organic synthesis and materials science. Its structure, featuring a benzene ring substituted with two methoxycarbonyl groups and a methyl group, presents a distinct pattern of electronic environments for its carbon atoms. 13C NMR spectroscopy is an indispensable tool for confirming the substitution pattern and electronic structure of such molecules. This guide will first predict the chemical shifts in the 13C NMR spectrum of this compound by analyzing the effects of its constituent functional groups. Subsequently, a robust experimental methodology for obtaining a high-resolution spectrum is presented.
Theoretical Prediction of the 13C NMR Spectrum
The 13C NMR spectrum of a substituted benzene is profoundly influenced by the electronic nature of the substituents. The chemical shift of each carbon atom in the aromatic ring is altered by the electron-donating or electron-withdrawing character of the attached groups.
To predict the spectrum of this compound, we can start with the chemical shift of benzene (128.5 ppm) and consider the additive effects of the methyl (-CH3) and methoxycarbonyl (-COOCH3) groups. The methyl group is a weak electron-donating group, while the methoxycarbonyl group is an electron-withdrawing group.
Substituent Effects on Benzene:
-
Methyl Group (as in Toluene):
-
ipso-carbon (C1): +8.9 ppm
-
ortho-carbons (C2, C6): +0.7 ppm
-
meta-carbons (C3, C5): -0.1 ppm
-
para-carbon (C4): -2.9 ppm
-
-
Methoxycarbonyl Group (as in Methyl Benzoate):
-
ipso-carbon (C1): +2.1 ppm
-
ortho-carbons (C2, C6): +1.0 ppm
-
meta-carbons (C3, C5): 0 ppm
-
para-carbon (C4): +4.3 ppm
-
By applying these additive principles to the structure of this compound, we can estimate the chemical shifts for each of the nine distinct carbon environments.
Predicted 13C NMR Chemical Shifts for this compound
The predicted chemical shifts are summarized in the table below. These values are estimations and may vary slightly in an experimental spectrum due to solvent effects and interactions between the substituents.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~135 | ipso-carbon attached to a methoxycarbonyl group and ortho to a methyl group. |
| C2 | ~139 | ipso-carbon attached to a methyl group and ortho to two methoxycarbonyl groups. |
| C3 | ~129 | meta to the methyl group and ortho to a methoxycarbonyl group. |
| C4 | ~133 | ipso-carbon attached to a methoxycarbonyl group and meta to the methyl group. |
| C5 | ~128 | para to the methyl group and meta to a methoxycarbonyl group. |
| C6 | ~130 | ortho to the methyl group and meta to a methoxycarbonyl group. |
| -COOCH3 (C1) | ~167 | Carbonyl carbon of the ester group at position 1. |
| -COOCH3 (C4) | ~166 | Carbonyl carbon of the ester group at position 4. |
| -CH3 (ring) | ~21 | Methyl group attached to the aromatic ring. |
| -OCH3 (ester) | ~52 | Methyl groups of the two ester functionalities. |
Visualizing the Molecular Structure and Carbon Environments
The following diagram illustrates the structure of this compound with the carbon atoms numbered for clarity in the predicted spectrum.
Caption: Workflow for the interpretation of a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum is a powerful analytical tool for the structural elucidation of organic molecules like this compound. By understanding the influence of substituents on chemical shifts, a theoretical spectrum can be predicted, providing a valuable reference for experimental work. The detailed experimental protocol provided in this guide serves as a robust framework for researchers to obtain high-quality, reproducible 13C NMR data, enabling confident structural confirmation and characterization of this important chemical compound.
References
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
- Burns, D. C., & Reynolds, W. F. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry.
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. [Link]
- Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 9(18), 3547-3550.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
Introduction to Mass Spectrometry of Aromatic Esters
An In-depth Technical Guide to the Mass Spectrum of Dimethyl 2-methylterephthalate
This guide provides a detailed examination of the mass spectral characteristics of this compound (C₁₁H₁₂O₄), a compound of interest in polymer and materials science. As a substituted aromatic diester, its fragmentation behavior under Electron Ionization (EI) provides a wealth of structural information. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep understanding of mass spectral interpretation for molecular characterization.
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds.[1] When a molecule like this compound is subjected to Electron Ionization (EI), it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•).[2] This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions.[1]
The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For aromatic esters, the stability of the benzene ring often results in a prominent molecular ion peak, which is a key starting point for spectral interpretation.[3][4] The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl groups and rearrangements, providing clear structural markers.[3][4]
Experimental Protocol: Acquiring the Mass Spectrum
The acquisition of a reliable EI mass spectrum for this compound requires a standardized approach to ensure reproducibility and accuracy. A Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice for this analysis, providing both separation and structural identification.
Step-by-Step Methodology
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 100 µg/mL.
-
Gas Chromatography (GC) Separation:
-
Injection: 1 µL of the prepared sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., a 30m DB-5ms) is used to separate the analyte from any impurities.
-
Oven Program: The oven temperature is ramped from a low initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure the elution of the compound.
-
-
Mass Spectrometry (MS) Analysis:
-
Interface: The GC column is interfaced with the mass spectrometer's ion source, typically held at a temperature of ~230°C.
-
Ionization Mode: Electron Ionization (EI) is performed at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole mass analyzer scans a mass range (e.g., m/z 40-450) to detect the molecular ion and all fragment ions.
-
Data Acquisition: The detector records the abundance of each ion, and the system software generates the mass spectrum.
-
Workflow Diagram
Caption: GC-MS workflow for the analysis of this compound.
Analysis of the Mass Spectrum
The mass spectrum of this compound (Molecular Weight: 208.21 g/mol ) is characterized by a distinct molecular ion and several key fragment ions that reveal its structure.
Molecular Ion (M⁺•)
The molecular ion peak is expected at m/z 208 . Due to the stabilizing effect of the aromatic ring, this peak should be clearly visible and of moderate to high intensity, confirming the molecular weight of the compound.[3][4]
Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion is primarily driven by cleavage events associated with the two methoxycarbonyl groups and the methyl substituent on the aromatic ring.
-
Loss of a Methoxy Radical (•OCH₃): The most significant fragmentation pathway for aromatic esters involves the cleavage of the C-O bond, expelling a methoxy radical (•OCH₃, 31 Da).[3] This results in the formation of a highly stable acylium cation. For this compound, this produces a major peak at m/z 177 (208 - 31). This ion is often the base peak or one of the most abundant ions in the spectrum of similar diesters.[2][5]
-
Loss of a Methyl Radical (•CH₃): A competing fragmentation involves the loss of the methyl radical from the aromatic ring (15 Da). This is a characteristic fragmentation for methylated aromatic compounds and yields an ion at m/z 193 (208 - 15).
-
Secondary Fragmentation: The primary fragment ions undergo further dissociation:
-
The m/z 177 ion can lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 149 . This fragment corresponds to the methyl-substituted benzoyl cation with an attached methoxy group.
-
The m/z 193 ion can subsequently lose a methoxy radical (•OCH₃) to produce an ion at m/z 162 .
-
-
Formation of Lower Mass Ions:
-
Cleavage can also result in the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da), leading to a smaller peak at m/z 149 (208 - 59).
-
Fragments characteristic of the substituted benzene ring are also expected, such as an ion at m/z 91 , corresponding to a methyl-substituted tropylium ion, and ions related to the phthaloyl structure around m/z 104-105 .[6]
-
Proposed Fragmentation Diagram
Caption: Major EI fragmentation pathways for this compound.
Summary of Key Ions
| m/z | Proposed Structure/Formula | Formation Pathway | Significance |
| 208 | [C₁₁H₁₂O₄]⁺• | Ionization of parent molecule | Molecular Ion |
| 193 | [C₁₀H₉O₄]⁺ | M⁺• - •CH₃ | Loss of ring methyl group |
| 177 | [C₁₀H₉O₃]⁺ | M⁺• - •OCH₃ | Base Peak ; α-cleavage, loss of methoxy radical |
| 149 | [C₉H₉O₂]⁺ | m/z 177 - CO | Secondary fragmentation; loss of carbon monoxide |
| 91 | [C₇H₇]⁺ | Ring fragmentation | Characteristic tropylium ion for alkylbenzenes |
Conclusion
The Electron Ionization mass spectrum of this compound is highly informative and consistent with the established fragmentation principles for aromatic esters. The presence of a clear molecular ion at m/z 208, a dominant base peak at m/z 177 resulting from the loss of a methoxy radical, and characteristic secondary fragments provides unambiguous confirmation of its structure. This detailed analysis serves as a reliable reference for scientists engaged in the identification and characterization of this and structurally related compounds.
References
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Available at: [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]
-
1,3-Benzenedicarboxylic acid, dimethyl ester. (n.d.). NIST WebBook. Available at: [Link]
-
Dimethyl phthalate. (n.d.). NIST WebBook. Available at: [Link]
-
GCMS Section 6.14 - Fragmentation of Esters. (n.d.). Whitman College. Available at: [Link]
-
Dimethyl terephthalate. (n.d.). PubChem. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
1,4-Benzenedicarboxylic acid, dimethyl ester. (n.d.). NIST WebBook. Available at: [Link]
-
dimethyl terephthalate. (2008). MassBank. Available at: [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GCMS Section 6.14 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,4-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 6. m.youtube.com [m.youtube.com]
IR spectrum of Dimethyl 2-methylterephthalate
An In-Depth Technical Guide to the Infrared Spectrum of Dimethyl 2-methylterephthalate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. As a distinct isomer within the terephthalate family, its unique substitution pattern gives rise to a characteristic spectroscopic fingerprint. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation and quality control. We will delve into the molecular structure, predict the principal vibrational modes based on first principles, and detail a robust experimental protocol for acquiring a high-fidelity spectrum. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide actionable, field-proven insights.
Molecular Structure and Key Vibrational Units
This compound possesses a 1,2,4-trisubstituted aromatic ring, which is the core structural feature influencing its IR spectrum. The molecule's identity is defined by three key types of functional groups, each with characteristic vibrational modes:
-
Aromatic Ring: The benzene ring with its delocalized π-electron system gives rise to specific C-H and C=C stretching and bending vibrations. The 1,2,4-substitution pattern is particularly revealed by C-H out-of-plane bending modes in the fingerprint region.
-
Ester Groups (x2): The two methyl ester groups (-COOCH₃) are the most prominent functional groups. They are characterized by a strong carbonyl (C=O) stretch and two distinct C-O stretching vibrations.[1] Conjugation of the carbonyl group with the aromatic ring systematically shifts its absorption frequency to a lower wavenumber compared to saturated esters.[2][3]
-
Methyl Groups (x3): The molecule contains three methyl groups—two from the esters and one directly attached to the aromatic ring. These give rise to characteristic symmetric and asymmetric C-H stretching and bending vibrations.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Predicted Infrared Spectrum: A Band-by-Band Analysis
While an experimental spectrum for this compound is not available in major public databases like the NIST Chemistry WebBook[4][5], we can predict its features with high confidence based on well-established group frequencies for aromatic esters.
C-H Stretching Region (3100 - 2850 cm⁻¹)
This region contains contributions from both aromatic and aliphatic C-H bonds.
-
Aromatic C-H Stretch (>3000 cm⁻¹): A series of weak to medium absorptions are expected just above 3000 cm⁻¹, typically around 3030-3080 cm⁻¹ . These are characteristic of C-H bonds where the carbon is sp² hybridized, as in a benzene ring.[6][7]
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Sharp, more intense absorptions will appear just below 3000 cm⁻¹. These arise from the C-H bonds of the three methyl groups. Expect strong bands around 2960-2980 cm⁻¹ (asymmetric stretch) and 2870-2890 cm⁻¹ (symmetric stretch).
Carbonyl (C=O) Stretching Region (1730 - 1715 cm⁻¹)
This is arguably the most diagnostic peak in the spectrum.
-
Ester C=O Stretch: A very strong, sharp absorption is predicted in the range of 1725-1715 cm⁻¹ . Saturated esters typically absorb around 1735 cm⁻¹, but conjugation with the adjacent aromatic ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering its vibrational frequency.[2][3] This peak is an unmistakable indicator of the ester functional group.
Aromatic Ring and Bending Regions (1620 - 1380 cm⁻¹)
-
Aromatic C=C Stretches: The benzene ring itself produces a series of characteristic absorptions due to in-plane carbon-carbon bond stretching. Expect medium to strong, sharp peaks around 1615 cm⁻¹, 1580 cm⁻¹, and 1450 cm⁻¹ .[6][7]
-
Aliphatic C-H Bending: The methyl groups will exhibit bending (scissoring) vibrations. Look for a medium-intensity band around 1440 cm⁻¹ (asymmetric bend) and a weaker one near 1380 cm⁻¹ (symmetric bend).
The "Rule of Three" Ester Region & Fingerprint (1300 - 650 cm⁻¹)
This complex region contains the highly characteristic C-O stretches of the ester groups and vibrations specific to the substitution pattern of the aromatic ring.
-
Ester C-O Stretches: Aromatic esters display two very strong and distinct C-O stretching bands, completing a pattern often called the "Rule of Three" (one C=O stretch and two C-O stretches).[1][2]
-
The first, an asymmetric C-C(=O)-O stretch , is expected to be a strong, broad band around 1280-1250 cm⁻¹ .
-
The second, a symmetric O-C-C stretch (from the O-CH₃ portion), will appear as another strong band around 1130-1100 cm⁻¹ .[2]
-
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to strong absorptions in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring , strong bands are expected near 890-870 cm⁻¹ and 825-805 cm⁻¹ . The presence and position of these bands provide powerful evidence for the specific isomeric structure.
Summary of Predicted Absorptions
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |
| 3080 - 3030 | Medium - Weak | C-H Stretch | Aromatic Ring |
| 2980 - 2870 | Medium - Strong | C-H Stretch (Asymmetric & Symmetric) | Methyl (-CH₃) Groups |
| 1725 - 1715 | Very Strong, Sharp | C=O Stretch (Conjugated) | Ester |
| 1615, 1580, 1450 | Medium - Strong | C=C In-Ring Stretch | Aromatic Ring |
| 1440, 1380 | Medium - Weak | C-H Bend (Asymmetric & Symmetric) | Methyl (-CH₃) Groups |
| 1280 - 1250 | Very Strong | Asymmetric C-C(=O)-O Stretch | Ester |
| 1130 - 1100 | Very Strong | Symmetric O-CH₃ Stretch | Ester |
| 890 - 805 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic |
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality, reproducible , which is a solid at room temperature[8][9], Attenuated Total Reflectance (ATR) is the recommended technique due to its minimal sample preparation and excellent sample-to-sample consistency.[10]
Causality of Method Selection
-
Attenuated Total Reflectance (ATR): This is the preferred modern technique. It requires only a small amount of solid sample placed directly onto the ATR crystal (e.g., diamond). It avoids the labor-intensive process of grinding and pressing KBr pellets and eliminates potential issues with atmospheric moisture contamination inherent to KBr.[10][11] The resulting spectrum is clean and highly reproducible.
-
Potassium Bromide (KBr) Pellet: This is a traditional transmission method. It involves finely grinding the sample with dry KBr powder and pressing the mixture into a transparent pellet.[12][13] While capable of producing excellent spectra, it is susceptible to operator variability, scattering effects from improperly ground samples, and moisture contamination if the KBr is not perfectly dry.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the ATR accessory is correctly installed and aligned in the sample compartment.
-
-
Crystal Cleaning & Background Scan (Self-Validation Step):
-
Causality: A clean crystal is paramount for a pure sample spectrum. The background scan measures the spectrum of the ambient environment and the instrument itself, which must be ratioed out from the sample scan.
-
Procedure:
-
Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with a volatile solvent (e.g., spectroscopic grade isopropanol or ethanol).
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Inspect the background spectrum. It should be a flat line, free of significant peaks from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1640 cm⁻¹), indicating proper instrument purging or software correction.
-
-
-
Sample Application:
-
Place a small amount of solid this compound powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.
-
Lower the ATR press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal.
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is the physical basis of the ATR measurement.[10] Insufficient contact leads to a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
If necessary, apply an ATR correction algorithm available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Perform peak picking to identify the precise wavenumbers of the absorption maxima.
-
Compare the resulting peak table with the predicted values in Section 2.4 to confirm the compound's identity and purity.
-
Experimental Workflow Diagram
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Conclusion
The infrared spectrum of this compound is a powerful tool for its unambiguous identification. The key diagnostic features are a strong, conjugation-shifted carbonyl (C=O) absorption near 1720 cm⁻¹, two distinct and very strong C-O stretching bands between 1300 cm⁻¹ and 1100 cm⁻¹, and a characteristic out-of-plane C-H bending pattern below 900 cm⁻¹ indicative of its 1,2,4-trisubstituted aromatic structure. By following the robust ATR-FTIR protocol detailed herein, researchers can reliably obtain high-fidelity spectra for structural verification, purity assessment, and quality control applications in both research and industrial settings.
References
-
PubChem. Dimethyl terephthalate. National Center for Biotechnology Information. [Link]
-
NIST. 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Wikipedia. Dimethyl terephthalate. [Link]
-
ResearchGate. Bands with assigned vibrational modes from FTIR specgtrum of the PET sample. [Link]
-
Spectra Analysis Instruments, Inc. Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Vangelis, V. et al. (2007). Study of the electronic and vibrational properties of poly(ethylene terephthalate) and poly(ethylene naphthalate) films. Journal of Applied Physics. [Link]
-
NIST. Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]
-
ResearchGate. FTIR spectrum of dimethyle terephthalate DMT produced from methanolysis of PET wastes. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. FT-IR spectrum of Fatty acid methyl esters. [Link]
-
Macromolecules. (2024). Structure of Molecular Chains of Poly(trimethylene terephtalate) Studied by Low-Frequency Vibrational Spectroscopy... [Link]
-
Northern Illinois University. Sample preparation for FT-IR. [Link]
-
NIST. NIST Chemistry WebBook. [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Al-Hadithi, B. M. et al. (2023). Changes in the Chemical Composition of Polyethylene Terephthalate Under UV Radiation in Various Environmental Conditions. Polymers. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Scilit. Vibrational analysis of polyethylene terephthalate and its deuterated derivatives. [Link]
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
-
NIST. Quantitative Infrared Database. NIST Chemistry WebBook. [Link]
-
NIST. Dimethyl ether. NIST Chemistry WebBook. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,4-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 9. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]
An In-depth Technical Guide to the Synthesis of Dimethyl 2-Methylterephthalate from 2-Methylterephthalic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of dimethyl 2-methylterephthalate, a specialty chemical with applications in polymer chemistry and as a building block in organic synthesis. The primary focus of this document is the detailed elucidation of the Fischer esterification of 2-methylterephthalic acid with methanol. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical principles and practical, field-proven insights. The protocols described herein are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction
This compound is a diester of significant interest due to the asymmetric nature of its parent dicarboxylic acid, 2-methylterephthalic acid. This substitution pattern imparts unique properties to polymers and other downstream products derived from it. The synthesis of this diester is most commonly achieved through the Fischer esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]
This guide will delve into the mechanistic underpinnings of the Fischer esterification as it applies to 2-methylterephthalic acid, providing a step-by-step protocol for its synthesis, purification, and characterization.
Chemical Principles and Mechanistic Insights
The synthesis of this compound from 2-methylterephthalic acid and methanol is a quintessential example of the Fischer esterification. This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[2]
The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[1]
The detailed mechanism of the Fischer esterification is a six-step process involving protonation, nucleophilic attack, deprotonation, protonation, elimination of water, and final deprotonation to yield the ester.[2]
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Overall reaction for the acid-catalyzed esterification.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Methylterephthalic acid | ≥98% | Commercially Available | Starting material. |
| Methanol | Anhydrous | Commercially Available | Reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation | For neutralization. |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Commercially Available | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylterephthalic acid (10.0 g, 55.5 mmol).
-
Addition of Reagents: To the flask, add anhydrous methanol (100 mL, 2.47 mol). The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the stirred suspension. The addition should be done cautiously as it is an exothermic process.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. This will neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious as this will result in the evolution of carbon dioxide gas.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Work-up - Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
Diagram 2: Experimental Workflow for Synthesis
Sources
An In-depth Technical Guide to the Esterification of 2-Methylterephthalic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Fischer esterification of 2-methylterephthalic acid with methanol to produce dimethyl 2-methylterephthalate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the reaction's principles, nuances, and optimization strategies, grounded in established chemical literature.
Introduction: The Significance of this compound
This compound is a valuable chemical intermediate, primarily utilized in the synthesis of specialty polymers and as a building block in the development of novel pharmaceutical compounds. Its structure, derived from 2-methylterephthalic acid, imparts unique properties to downstream materials, including modified thermal stability and solubility characteristics in polyesters. The efficient and selective synthesis of this diester is therefore of considerable interest in both industrial and research settings.
The primary route to this compound is the acid-catalyzed esterification of 2-methylterephthalic acid with methanol. This reaction, a classic example of Fischer esterification, presents unique challenges and considerations due to the steric hindrance imposed by the methyl group adjacent to one of the carboxylic acid functionalities. This guide will dissect the intricacies of this transformation, offering insights into overcoming these challenges to achieve high-yield, high-purity synthesis.
The Reaction Mechanism: A Step-by-Step Analysis
The Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction proceeds through a series of equilibrium steps, and understanding this mechanism is paramount to optimizing the synthesis of this compound.
The mechanism for the esterification of one of the carboxylic acid groups is as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically a strong protic acid like sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][2]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the methyl ester.
This entire process is then repeated for the second carboxylic acid group to form the final product, this compound.
The Impact of Steric Hindrance
A key consideration in the esterification of 2-methylterephthalic acid is the steric hindrance presented by the methyl group in the ortho position to one of the carboxylic acid groups. This steric bulk can impede the approach of the methanol nucleophile to the carbonyl carbon, thereby slowing down the rate of esterification for the adjacent carboxylic acid.[3][4] Consequently, the reaction conditions may need to be more forcing (e.g., higher temperatures, longer reaction times, or more active catalysts) compared to the esterification of its unsubstituted counterpart, terephthalic acid. It is also possible that the two carboxylic acid groups will esterify at different rates, potentially leading to the formation of the monoester intermediate, methyl 2-methylterephthalate.
Catalysis: Choosing the Right Promoter
The choice of acid catalyst is critical to the success of the esterification reaction. Both homogeneous and heterogeneous catalysts can be employed, each with its own set of advantages and disadvantages.
Homogeneous Catalysts
Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used homogeneous catalysts for Fischer esterification due to their high catalytic activity and low cost.[5]
-
Advantages: High reaction rates can be achieved under relatively mild conditions.
-
Disadvantages: These catalysts are corrosive and can be difficult to separate from the reaction mixture, often requiring a neutralization step during workup, which can generate significant waste. Side reactions, such as the dehydration of methanol to dimethyl ether, can also occur at higher temperatures.
Heterogeneous Catalysts
Solid acid catalysts offer a more environmentally friendly and process-friendly alternative to homogeneous catalysts.
-
Zeolites: These microporous aluminosilicates possess strong acid sites and high thermal stability, making them effective catalysts for esterification.[5][6] Beta zeolites, in particular, have shown excellent performance in the esterification of terephthalic acid.[5][6]
-
Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are also effective solid acid catalysts for esterification reactions.
-
Metal Oxides: Certain metal oxides and mixed metal oxides have been shown to catalyze esterification reactions.
-
Advantages: Heterogeneous catalysts are easily separated from the reaction mixture by filtration, are often reusable, and are generally less corrosive than strong mineral acids.
-
Disadvantages: They may exhibit lower catalytic activity compared to homogeneous catalysts, potentially requiring higher temperatures and longer reaction times. Mass transfer limitations can also be a factor.
Experimental Protocol: A Step-by-Step Methodology
The following is a detailed, self-validating experimental protocol for the synthesis of this compound using a homogeneous catalyst.
Materials:
-
2-Methylterephthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methylterephthalic acid.
-
Addition of Reagents: Add a large excess of anhydrous methanol to the flask. The methanol serves as both a reactant and the solvent. A typical molar ratio of methanol to 2-methylterephthalic acid is at least 10:1 to help drive the equilibrium towards the product.[1]
-
Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture. A typical catalyst loading is 1-5 mol% relative to the 2-methylterephthalic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Allow the reaction to proceed at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by withdrawing small aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product. Due to steric hindrance, a longer reaction time may be required compared to the esterification of terephthalic acid.
-
Work-up - Quenching and Neutralization: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution: This will generate carbon dioxide gas, so the addition should be done slowly and with stirring.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Process Optimization: Maximizing Yield and Selectivity
To achieve the highest possible yield and selectivity for this compound, several reaction parameters can be optimized. The interplay of these parameters is crucial for an efficient process.
| Parameter | Effect on the Reaction | Optimization Strategy |
| Temperature | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as the formation of dimethyl ether from methanol, especially with strong acid catalysts. | For homogeneous catalysis with sulfuric acid and methanol, reflux temperature (~65 °C) is typically sufficient. For heterogeneous catalysts, higher temperatures (e.g., 150-200 °C) may be necessary to achieve a reasonable reaction rate.[5] |
| Catalyst Loading | A higher catalyst concentration will increase the reaction rate. However, this also increases the corrosivity of the reaction mixture and the amount of base needed for neutralization during workup. | An optimal catalyst loading should be determined experimentally to balance reaction rate with process considerations. Typically, 1-5 mol% is a good starting point for homogeneous catalysts. |
| Methanol to Acid Ratio | As a reversible reaction, using a large excess of methanol shifts the equilibrium towards the formation of the ester, increasing the conversion of 2-methylterephthalic acid.[1] | Molar ratios of 10:1 to 30:1 (methanol:acid) are commonly employed. The optimal ratio will depend on the desired conversion and the cost of recycling the excess methanol. |
| Water Removal | The removal of water, a product of the reaction, will also drive the equilibrium to the right, increasing the yield of the ester. | This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by using a drying agent such as molecular sieves in the reaction mixture. |
| Reaction Time | The reaction time required for completion will depend on the temperature, catalyst, and reactant ratios. Due to steric hindrance, longer reaction times may be necessary for 2-methylterephthalic acid compared to terephthalic acid. | The reaction should be monitored until no further conversion is observed. |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The esterification of 2-methylterephthalic acid with methanol is a fundamentally important transformation for accessing the valuable diester, this compound. While the reaction follows the well-established Fischer esterification mechanism, the steric hindrance introduced by the methyl group necessitates careful consideration of reaction conditions to achieve high yields. By understanding the interplay of catalysis, temperature, reactant ratios, and water removal, researchers and process chemists can effectively optimize this synthesis for their specific applications. The choice between homogeneous and heterogeneous catalysis will depend on the desired scale of the reaction and the importance of process sustainability. This guide provides a solid foundation for the successful execution and optimization of this important chemical transformation.
References
-
MDPI. (n.d.). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Methacrylic Acid with Methanol: Process Optimization, Kinetic Modeling and Reactive Distillation. Retrieved from [Link]
-
MDPI. (2021). Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. Retrieved from [Link]
-
PMC. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol - Determination for the optimum catalyst and the reaction conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of terephthalic acid with methanol over mesoporous Al-MCM-41 molecular sieves. Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Lidsen. (2022). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Sys. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of esters of terephthalic acid.
-
ResearchGate. (n.d.). Improved DMT process. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.
-
ResearchGate. (n.d.). Terephthalic Acid, Dimethyl Terephthalate, and Isophthalic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetics of esterification of methanol and acetic acid with mineral homogeneous acid catalyst. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of dimethyl terephthalate.
Sources
Dimethyl 2-methylterephthalate as a chemical intermediate
An In-depth Technical Guide to Dimethyl 2-methylterephthalate as a Specialty Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
This guide provides a detailed technical overview of this compound (DMMT), a specialized chemical intermediate. Unlike its high-volume counterpart, Dimethyl terephthalate (DMT), DMMT is a niche molecule whose utility lies in the precise structural modifications it enables in polymer science and organic synthesis. This document elucidates its logical synthesis, predicted physicochemical properties, and core applications, offering field-proven insights into why a researcher might select this specific building block.
Introduction to this compound (DMMT)
This compound (CAS No. 14186-60-8) is an aromatic diester. Structurally, it is a derivative of benzene dicarboxylic acid, featuring two methyl ester groups at the 1 and 4 positions and a methyl group at the 2 position of the aromatic ring. This substitution pattern makes it an asymmetrical isomer of Dimethyl 2,5-toluenedicarboxylate.
While the vast majority of literature and industrial processes focus on the unsubstituted Dimethyl terephthalate (DMT) as a monomer for commodity polyesters like Polyethylene terephthalate (PET), the strategic placement of the methyl group in DMMT offers a powerful tool for fine-tuning material properties.[1][2] It serves as a specialty monomer for creating copolyesters with modified characteristics and as a versatile scaffold for the synthesis of complex organic molecules.
| Identifier | Value | Source |
| IUPAC Name | Dimethyl 2-methylbenzene-1,4-dicarboxylate | [3] |
| CAS Number | 14186-60-8 | [3][4] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C)C(=O)OC | [3] |
| InChI Key | DXIRJLBDSXBZCS-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
Commercially, DMMT is available as a research-grade chemical, but its synthesis is not widely published in standard literature.[4] However, a robust and logical two-step synthesis pathway can be designed based on established chemical principles. The process involves the selective oxidation of a suitable precursor to form 2-methylterephthalic acid, followed by a classic Fischer esterification.
Caption: Overall workflow for the synthesis of DMMT.
Step A: Synthesis of the Precursor, 2-Methylterephthalic Acid
The critical precursor for DMMT is 2-methylterephthalic acid (CAS 5156-01-4). A scientifically sound and published method for its synthesis is the selective oxidation of 2,4-dimethylbenzoic acid.[5]
Causality of Reaction: In this reaction, the methyl group at the 4-position is preferentially oxidized over the one at the 2-position. This selectivity arises because the existing carboxylic acid group at the 1-position deactivates the ring, making the ortho methyl group (at position 2) less susceptible to oxidation than the para methyl group (at position 4). Potassium permanganate (KMnO₄) in an alkaline solution is an effective oxidizing agent for this transformation.[5]
Experimental Protocol: Synthesis of 2-Methylterephthalic Acid [5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dimethylbenzoic acid in a 1 M sodium hydroxide (NaOH) aqueous solution.
-
Oxidation: While stirring, gradually add potassium permanganate (KMnO₄) to the solution. The molar ratio of KMnO₄ to 2,4-dimethylbenzoic acid should be approximately 4:1 to ensure complete oxidation.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 5-6 hours. During this time, the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate.
-
Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of 2-methylterephthalic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Step B: Fischer Esterification to this compound
With the di-acid precursor in hand, the final step is a Fischer esterification, a cornerstone of organic synthesis for converting carboxylic acids to esters.[6][7]
Causality of Reaction: This is an acid-catalyzed equilibrium reaction. An excess of the alcohol (methanol) is used to drive the equilibrium towards the product side, maximizing the yield of the diester. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.[8]
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask, add the synthesized 2-methylterephthalic acid and an excess of methanol (e.g., 20-30 molar equivalents). The methanol acts as both a reagent and the solvent.
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3% of the di-acid weight).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the bulk of the methanol using a rotary evaporator. Partition the residue between water and a suitable organic solvent like ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude DMMT. Further purification can be achieved by column chromatography or distillation.
Physicochemical and Spectroscopic Properties
While extensive experimental data for DMMT is not publicly available, its properties can be reliably predicted based on its structure and the known characteristics of similar aromatic esters.[9][10][11]
| Property | Value / Description | Justification |
| Appearance | Colorless to pale yellow liquid or solid | Based on supplier data and properties of similar aromatic esters.[3] |
| Boiling Point | > 288 °C (Predicted) | Expected to be slightly higher than DMT (288 °C) due to increased molecular weight.[1] |
| Melting Point | 75.5 °C | Experimental data from a chemical supplier.[12] |
| Solubility | Soluble in organic solvents (e.g., acetone, ethyl acetate, chloroform); limited solubility in water. | The molecule is largely nonpolar due to the aromatic ring and alkyl groups, but the ester carbonyls allow for some polarity and hydrogen bonding with water.[9][11] |
Predicted Spectroscopic Analysis:
-
¹H NMR: The spectrum is expected to be more complex than that of DMT. Key signals should include:
-
A singlet for the aromatic methyl group (~2.3-2.5 ppm).
-
Two distinct singlets for the two methoxy groups (~3.9 ppm), as they are chemically inequivalent due to the ortho methyl substituent.
-
Three aromatic protons in the range of 7.5-8.2 ppm, exhibiting a more complex splitting pattern (e.g., doublet, singlet, doublet) compared to the single peak of DMT's four equivalent protons.
-
-
¹³C NMR: The spectrum should show 11 distinct signals corresponding to the 11 carbon atoms in the asymmetric structure.
-
FT-IR: The infrared spectrum will be dominated by a strong absorption band around 1720-1730 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester groups. Other significant peaks will include C-O stretching bands around 1100-1300 cm⁻¹ and bands corresponding to aromatic C-H and C=C bonds.
Applications as a Chemical Intermediate
The true value of DMMT is realized in its application as a strategic building block to create materials and molecules with tailored properties.
Core Application: Specialty Polymer Synthesis
The primary and most logical application for DMMT is as a co-monomer in the synthesis of specialty polyesters via polycondensation with diols like ethylene glycol or 1,4-butanediol.
Mechanism of Action: The presence of the methyl group on the benzene ring acts as a "disruptor" to the polymer chain's regularity. In contrast to the highly symmetric terephthalate unit from DMT, the 2-methylterephthalate unit is asymmetric. When incorporated into a polymer backbone, this asymmetry hinders the ability of the polymer chains to pack tightly into a crystalline lattice.[13][14]
This structural disruption directly leads to predictable changes in the final polymer's properties:
-
Reduced Crystallinity: The polymer will be more amorphous.
-
Lower Melting Point (Tm): Less energy is required to overcome the intermolecular forces in the less-ordered solid state.
-
Lower Glass Transition Temperature (Tg): The chains have greater mobility.
-
Increased Solubility: The less-ordered chains are more easily solvated by solvents.
-
Improved Transparency: Lower crystallinity reduces light scattering.
Caption: Polycondensation of DMMT with a diol to form a modified polyester.
This makes DMMT a valuable intermediate for producing specialty resins for applications requiring enhanced flexibility, specific solubility characteristics, or optical clarity where standard PET or PBT would be unsuitable.
Potential Application: Scaffold in Organic & Medicinal Chemistry
The substituted aromatic core of DMMT is a versatile platform for further chemical modification. The ester functional groups serve as reliable handles for a variety of transformations.
-
Hydrolysis: The diester can be easily hydrolyzed back to the corresponding dicarboxylic acid, which can be used in syntheses where a free acid is required (e.g., formation of salts or acid chlorides).
-
Amidation: The esters can react with primary or secondary amines to form diamides, a common structural motif in pharmaceuticals and advanced materials.
-
Ring Functionalization: The existing methyl group directs further electrophilic aromatic substitution, although the two ester groups are deactivating.[15] This allows for the potential to introduce other functional groups onto the aromatic ring in a controlled manner.
Caption: Potential synthetic transformations of DMMT.
For drug development professionals, molecules like DMMT can serve as starting points for building libraries of compounds for screening, where systematic modification of the core structure is required.[16]
Comparative Analysis: DMMT vs. DMT
To fully appreciate the role of DMMT, it is essential to compare it directly with the ubiquitous Dimethyl terephthalate (DMT).
| Feature | This compound (DMMT) | Dimethyl terephthalate (DMT) |
| Structure | Asymmetric (methyl group at position 2) | Symmetric (no ring substituents) |
| Molecular Weight | 208.21 g/mol [3] | 194.18 g/mol [17] |
| CAS Number | 14186-60-8[3] | 120-61-6[17] |
| Role in Polymers | Specialty co-monomer to disrupt crystallinity and modify properties.[13] | Primary monomer for high-volume, semi-crystalline polyesters (PET, PBT).[1] |
| Resulting Polymer | More amorphous, lower melting point, potentially higher solubility and clarity. | Strong, semi-crystalline, high-performance material. |
Safety and Handling
This compound is a chemical intermediate intended for laboratory and industrial use by trained professionals.
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use in a well-ventilated area or with appropriate exhaust ventilation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
Zheng, Y., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Available at: [Link]
-
Wikipedia contributors (2024). Dimethyl terephthalate. Wikipedia, The Free Encyclopedia. Available at: [Link]
- Google Patents. WO2019051597A1 - Terephthalic acid esters formation.
- Google Patents. US2976030A - Two step esterification process of terephthalic acid.
- Google Patents. DE10231872B4 - Process for the preparation of dimethyl terephthalate.
-
Zou, G.-Y., et al. (2007). A simple and environmental-friendly procedure to synthesize 2-methyl terephthalic acid by selectively oxidizing 2, 4-dimethylbenzoic acid. Organic CHEMISTRY, Trade Science Inc. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme. Dimethyl Terephthalate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. Available at: [Link]
-
De Vos, L., et al. (2021). Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications. ResearchGate. Available at: [Link]
- Google Patents. US2491660A - Preparation of esters of terephthalic acid.
-
GeeksforGeeks. (2025). Methyl Ester. Available at: [Link]
-
Bushuev, M. A., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
Gschwander, S., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228086, 2-Methylterephthalic acid. Available at: [Link]
-
eCampusOntario Pressbooks. 25.5 Esters – Structure, Properties and Naming. Available at: [Link]
-
Ghafouri-Fard, S., et al. (2021). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses. terephthalic acid. Available at: [Link]
-
Chen, X., et al. (2023). Structure-Property Relationships of Ionic Poly(ethylene terephthalate) (PET): Effect of Ion Content and Species. Polymer Chemistry. Available at: [Link]
-
University of Rochester. Acid to Ester - Common Conditions. Available at: [Link]
Sources
- 1. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 14186-60-8: 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxy… [cymitquimica.com]
- 4. 14186-60-8|this compound|BLD Pharm [bldpharm.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid [mdpi.com]
- 14. Structure–property relationships of ionic poly(ethylene terephthalate) (PET): effect of ion content and species - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Page loading... [guidechem.com]
A Technical Guide to the Potential Applications of Dimethyl 2-Methylterephthalate: A Novel Building Block for Advanced Materials and Synthesis
Abstract: Dimethyl 2-methylterephthalate (DM2MT) is a structurally unique aromatic diester, distinguished from its well-known isomer, Dimethyl terephthalate (DMT), by an asymmetrically placed methyl group on the benzene ring. This structural modification imparts significant potential for the development of novel materials with tailored properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characteristics, and, most importantly, the prospective applications of DM2MT. By analyzing its structure, we explore its potential as a monomer for specialty polyesters with modified thermal and mechanical properties, a precursor for high-performance polymers, and a versatile chemical intermediate for synthesizing chiral materials, liquid crystals, and unique pharmaceutical scaffolds. This document serves as a foundational resource to stimulate and guide future research into this promising, yet under-explored, chemical compound.
Introduction to this compound (DM2MT)
This compound, with CAS number 14186-60-8, is the dimethyl ester of 2-methylterephthalic acid.[1] While its isomer, Dimethyl terephthalate (DMT), is a high-volume commodity chemical used extensively in the production of polyesters like PET, DM2MT is a rare and unique chemical primarily available for early-stage discovery research.[1] The key to its potential lies in the structural asymmetry introduced by the methyl group at the 2-position of the benzene ring.
The Significance of Asymmetry
The symmetry of DMT allows for the efficient packing of polymer chains, leading to the highly crystalline and thermally stable nature of materials like Polyethylene terephthalate (PET). In contrast, the methyl group in DM2MT disrupts this symmetry. This has profound implications for its use in polymer science:
-
Disruption of Crystallinity: The methyl group acts as a structural "kink," hindering the close packing of polymer chains. This can lower the melting point (Tm) and glass transition temperature (Tg) of resulting polymers, making them more soluble and potentially more processable.
-
Introduction of a Reactive Site: The methyl group can serve as a handle for further chemical modification, an option not available with standard DMT.
-
Chirality Potential: The asymmetric nature of the molecule makes it a valuable precursor for developing new chiral polymers and special liquid crystalline materials.[2]
Physicochemical Properties
Comprehensive analytical data for DM2MT is not widely collected; however, its basic properties can be summarized. Researchers should assume the responsibility of confirming the identity and purity of the material for their specific applications.[1]
| Property | Value | Source |
| CAS Number | 14186-60-8 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | Calculated |
| Appearance | Varies; typically solid | General knowledge |
| Precursor Acid | 2-Methylterephthalic acid (CAS: 5156-01-4) |
Synthesis and Characterization
The primary route to synthesizing DM2MT is through the esterification of its parent diacid, 2-methylterephthalic acid.
Synthesis Pathway
2-Methylterephthalic acid can be synthesized via the selective oxidation of 2,4-dimethylbenzoic acid using an oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[2][3] The resulting diacid is then esterified with methanol, typically under acidic catalysis, to yield this compound.
Caption: Synthesis pathway of DM2MT from 2,4-dimethylbenzoic acid.
Experimental Protocol: Laboratory-Scale Esterification of 2-Methylterephthalic Acid
This protocol is a generalized procedure based on standard Fischer esterification methods. Researchers must adapt it based on available equipment and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylterephthalic acid (1.0 eq).
-
Solvent and Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-30 eq) to serve as both the solvent and the reactant.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent to yield the crude product.
-
Final Purification: Purify the crude DM2MT via column chromatography or recrystallization to achieve the desired purity.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Potential Applications in Polymer Science
The most promising applications for DM2MT are in the field of polymer chemistry, where it can be used to create novel polyesters with unique properties.
Monomer for Specialty Polyesters
By replacing or copolymerizing DM2MT with DMT in reactions with diols like ethylene glycol or 1,4-butanediol, a new class of polyesters can be synthesized.
-
Causality of Property Modification: The steric hindrance from the 2-methyl group is expected to reduce the degree of crystallinity in the resulting polymer. This leads to a lower melting temperature, enhanced solubility in common organic solvents, and potentially increased flexibility and toughness compared to their highly crystalline counterparts (e.g., PET, PBT).
Caption: Logical diagram of potential derivatization pathways for DM2MT.
These derivatization strategies could enable the synthesis of novel compound libraries for screening in drug development programs, targeting a wide range of therapeutic areas.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. [4]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [5]Finely dispersed particles may form explosive mixtures in air; prevent dust accumulation and avoid ignition sources. [4][6]* Storage: Store in a cool, dry place in a tightly sealed container, away from strong acids, strong bases, and strong oxidizing agents. [7][8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the chemical enter the environment.
Conclusion and Future Outlook
This compound represents an untapped resource for materials science and synthetic chemistry. Its inherent asymmetry, a stark contrast to the commodity chemical DMT, provides a clear pathway to novel polymers with intentionally modified properties such as lower crystallinity, enhanced solubility, and improved processability. Furthermore, its potential as a multi-functional chemical intermediate opens doors for creating complex molecules for the pharmaceutical and fine chemical industries.
Future research should focus on the systematic synthesis and characterization of DM2MT-based homopolymers and copolymers to build a comprehensive structure-property relationship database. Exploratory studies into its derivatization and application in synthesizing liquid crystals and chiral materials are highly warranted. For researchers and developers looking to innovate beyond conventional materials, DM2MT offers a promising and exciting frontier.
References
- Vertex AI Search. (n.d.). DMT as a Versatile Intermediate: Applications in Polyester Films and Fibers. Retrieved January 6, 2026.
-
Zou, G.-Y., Yao, R.-S., Wan, X.-H., Zhu, H.-X., & He, H.-B. (2007). Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Organic Chemistry: An Indian Journal. Retrieved January 6, 2026, from [Link]
-
TSI Journals. (2007). Organic CHEMISTRY. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved January 6, 2026, from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0262 - DIMETHYL TEREPHTHALATE. Retrieved January 6, 2026, from [Link]
-
TK Group. (n.d.). Di Methyl Terephthalate (DMT). Retrieved January 6, 2026, from [Link]
-
Tradeindia. (n.d.). Dimethyl Terephthalate (DMT) Manufacturers, Suppliers, Exporters. Retrieved January 6, 2026, from [Link]
-
LookChem. (n.d.). dimethyl terephthalate suppliers USA. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl terephthalate. Retrieved January 6, 2026, from [Link]
-
DEISO. (2023). Dimethyl Terephthalate (DMT): A versatile substance with various uses. Retrieved January 6, 2026, from [Link]
-
PENPET Petrochemical Trading. (n.d.). Dimethyl terephthalate (DMT). Retrieved January 6, 2026, from [Link]
-
Mol-Instincts. (n.d.). Dimethyl terephthalate 120-61-6 wiki. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylterephthalic acid. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Retrieved January 6, 2026, from [Link]
-
Chemcess. (n.d.). Terephthalic Acid: Production And Uses. Retrieved January 6, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of dimethyl terephthalate. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). DE10231872B4 - Process for the preparation of dimethyl terephthalate.
-
Australian Industrial Chemicals Introduction Scheme. (n.d.). Dimethyl Terephthalate. Retrieved January 6, 2026, from [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. tsijournals.com [tsijournals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. ICSC 0262 - DIMETHYL TEREPHTHALATE [chemicalsafety.ilo.org]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]
- 8. Dimethyl terephthalate CAS#: 120-61-6 [m.chemicalbook.com]
A Technical Guide to Determining the Solubility of Dimethyl 2-Methylterephthalate in Organic Solvents
Abstract
This technical guide addresses the critical need for understanding the solubility of dimethyl 2-methylterephthalate (CAS No. 14186-60-8) in organic solvents, a fundamental parameter for its application in research, development, and manufacturing. Recognizing the current scarcity of publicly available solubility data for this specific compound, this document provides a comprehensive framework for researchers and drug development professionals to systematically determine its solubility. By leveraging established thermodynamic principles and detailed experimental protocols, this guide empowers users to generate reliable solubility data. The well-characterized analogue, dimethyl terephthalate (DMT), is used throughout as a reference to illustrate key concepts and provide comparative insights into the potential impact of the additional methyl group on solubility behavior.
Introduction: The Significance of Solubility in Process Chemistry
This compound, a diester of 2-methylterephthalic acid, is a molecule of interest in the synthesis of novel polymers and specialty chemical intermediates. Its utility in these applications is intrinsically linked to its solubility characteristics in various organic solvents. Solubility data is paramount for:
-
Reaction Engineering: Selecting appropriate solvents to ensure homogeneous reaction conditions, which directly impacts reaction kinetics, yield, and purity.
-
Purification and Crystallization: Designing efficient crystallization processes for purification, where knowledge of solubility as a function of temperature is essential for maximizing recovery and achieving desired crystal morphology.
-
Formulation Science: Developing stable liquid formulations by identifying suitable solvent systems that can maintain the compound in solution under various conditions.
The chemical structure of this compound, featuring a benzene ring with two methyl ester groups and an additional methyl group, distinguishes it from its more common counterpart, dimethyl terephthalate (DMT). This seemingly minor structural modification can significantly alter its physicochemical properties and, consequently, its solubility profile.
This guide will provide the foundational knowledge and practical steps to bridge the existing data gap for this compound.
Physicochemical Properties and Predicted Solubility Behavior
Table 1: Physicochemical Properties of this compound and the Reference Compound, Dimethyl Terephthalate.
| Property | This compound | Dimethyl Terephthalate (DMT) |
| IUPAC Name | Dimethyl 2-methylbenzene-1,4-dicarboxylate | Dimethyl benzene-1,4-dicarboxylate[1] |
| CAS Number | 14186-60-8 | 120-61-6[1] |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₀H₁₀O₄[1] |
| Molecular Weight | 208.21 g/mol | 194.18 g/mol [1] |
| Predicted LogP | ~2.7 (Increased non-polarity) | 2.25[1] |
| Melting Point | Not readily available | 140-143 °C[2] |
The Influence of the Additional Methyl Group
The primary structural difference between our target compound and DMT is the presence of a methyl group on the aromatic ring. This has two key implications for its solubility:
-
Increased Non-Polarity: The methyl group is an electron-donating, non-polar functional group. Its addition to the benzene ring increases the overall non-polar character of the molecule.
-
Disruption of Crystal Packing: The methyl group can disrupt the crystal lattice packing compared to the more symmetrical DMT molecule. This may lead to a lower melting point and a reduced enthalpy of fusion, which would favor solubility.
Based on these factors, we can predict that this compound will exhibit enhanced solubility in non-polar and moderately polar aprotic solvents and reduced solubility in highly polar protic solvents when compared to dimethyl terephthalate.
Theoretical Framework for Solid-Liquid Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For a solid to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the pure components. This can be expressed by the following relationship:
ΔGsol = ΔHsol - TΔSsol
Where:
-
ΔGsol is the Gibbs free energy of solution.
-
ΔHsol is the enthalpy of solution.
-
T is the absolute temperature.
-
ΔSsol is the entropy of solution.
The enthalpy of solution (ΔHsol) can be considered as the sum of the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy released from the formation of solute-solvent interactions.
The principle of "like dissolves like" is a useful heuristic. Solvents that have similar polarity and intermolecular forces to the solute are generally better at dissolving it.
Table 2: Classification of Common Organic Solvents and Predicted Solubility of this compound.
| Solvent Class | Examples | Polarity | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Cyclohexane | Low | Moderate to High | The non-polar nature of the solvents will favorably interact with the aromatic ring and methyl groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Chloroform, Acetonitrile | Moderate | High | These solvents can interact with the ester groups without the strong hydrogen bonding that would disfavor the non-polar parts of the molecule. |
| Polar Protic | Methanol, Ethanol, Water | High | Low to Moderate | The strong hydrogen bonding network of these solvents is not easily disrupted by the largely non-polar solute. Solubility is expected to be lower than in polar aprotic solvents. |
Experimental Determination of Solubility: A Validated Protocol
The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution at a specific temperature.
Step-by-Step Gravimetric Protocol
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostatic shaker). b. Ensure a visible amount of undissolved solid remains to confirm that the solution is saturated. c. Agitate the mixture at a constant, desired temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: a. Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the set temperature. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization. c. Immediately filter the withdrawn sample through a fine-pored filter (e.g., a 0.22 µm syringe filter) into a pre-weighed container. This step is critical to remove any suspended solid particles.
-
Solvent Evaporation and Mass Determination: a. Accurately weigh the container with the filtered saturated solution. b. Evaporate the solvent from the solution under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the dry solute is achieved. c. Weigh the container with the dried solute.
-
Calculation of Solubility: a. The mass of the dissolved solute is the final weight of the container plus solute minus the initial weight of the empty container. b. The mass of the solvent is the weight of the container with the solution minus the weight of the container with the dried solute. c. Solubility can be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction (x): x = (moles of solute) / (moles of solute + moles of solvent)
Visualizing the Experimental Workflow
Caption: Gravimetric method workflow for solubility determination.
Data Analysis and Thermodynamic Modeling
The experimentally determined solubility data, typically as mole fraction (x) at various temperatures (T), can be correlated using thermodynamic models. The van't Hoff equation provides a simple yet powerful way to describe the temperature dependence of solubility and to calculate the apparent thermodynamic properties of dissolution.
ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
Where:
-
R is the ideal gas constant (8.314 J/mol·K).
A plot of ln(x) versus 1/T should yield a straight line, from which the enthalpy of solution (ΔHsol) can be determined from the slope (-ΔHsol/R) and the entropy of solution (ΔSsol) from the intercept (ΔSsol/R). A positive ΔHsol indicates that the dissolution process is endothermic, and solubility will increase with temperature.
For more rigorous analysis, especially in non-ideal solutions, models such as the modified Apelblat, Wilson, or NRTL equations can provide a better fit to the experimental data. These models are frequently used in chemical engineering and pharmaceutical sciences to accurately represent solid-liquid equilibrium.
Conclusion and Path Forward
While direct, quantitative solubility data for this compound remains to be published, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. The structural similarity to dimethyl terephthalate allows for reasoned predictions of its solubility behavior, suggesting a preference for non-polar and polar aprotic solvents.
By following the detailed gravimetric method outlined, researchers can generate high-quality, reproducible solubility data. This data is not merely an academic exercise; it is a critical enabler for the efficient development of synthetic routes, purification strategies, and formulated products involving this compound. The scientific community is encouraged to pursue this work and contribute to the collective knowledge base for this promising compound.
References
-
PubChem. Dimethyl terephthalate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Dimethyl terephthalate. [Link]
Sources
Boiling point of Dimethyl 2-methylterephthalate
An In-depth Technical Guide to the Boiling Point of Dimethyl 2-methylterephthalate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the boiling point of this compound, designed for researchers, scientists, and professionals in drug development and materials science. Given the specificity of this compound, this document will present the available experimental data for this compound and contextualize it with a detailed examination of the principles and methodologies for boiling point determination, using the well-characterized analogue, Dimethyl terephthalate (DMT), as a reference. This approach ensures a thorough understanding of the experimental and theoretical considerations applicable to the entire class of terephthalate esters.
Introduction to this compound
This compound is an aromatic ester, a derivative of terephthalic acid. Structurally, it is characterized by a benzene ring substituted with two methyl carboxylate groups at the 1 and 4 positions, and a methyl group at the 2 position. This additional methyl group distinguishes it from its more common and industrially significant counterpart, Dimethyl terephthalate (DMT). The physical and chemical properties of this compound, particularly its boiling point, are critical for its synthesis, purification, and potential applications in polymer chemistry and as a specialty chemical intermediate.
Physicochemical Properties of this compound
The available experimental data for this compound is summarized in the table below. It is important to note that the boiling point has been reported at a reduced pressure.
| Property | Value | Source |
| CAS Number | 14186-60-8 | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Boiling Point | 156 °C at 10 mmHg | [1] |
| Melting Point | 75.5 °C | [1] |
Principles of Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. At this temperature, the liquid transforms into a vapor. For a pure substance, the boiling point is a characteristic physical constant at a given pressure. The determination of this property is fundamental for substance identification, assessment of purity, and designing distillation-based purification protocols.
Impurities in a substance can lead to a boiling point elevation and a broadening of the temperature range over which the liquid boils. Therefore, accurate boiling point determination is also a reliable indicator of sample purity.
Experimental Methodologies for Boiling Point Determination
The following protocols describe standard laboratory procedures for determining the boiling point of a liquid. While these are general methods, they are directly applicable to this compound. Dimethyl terephthalate (DMT), with a well-documented boiling point of 288 °C at atmospheric pressure, will be used as a reference for illustrative purposes.[2][3][4][5][6]
Distillation Method (for Macro-scale Determination)
This method is suitable when a sufficient quantity of the substance is available (typically > 5 mL).
Principle: The liquid is heated to its boiling point in a distillation apparatus, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Receiving flask
-
Boiling chips
Procedure:
-
Place 10-15 mL of the sample (e.g., molten this compound) into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.
-
For substances with high boiling points, the distillation can be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition. The observed boiling point will be lower than at atmospheric pressure.
Micro Boiling Point Determination (Capillary Method)
This technique is ideal when only a small amount of the substance is available.
Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary tube.
Apparatus:
-
Small test tube or sample tube
-
Capillary tube (sealed at one end)
-
Melting point apparatus or oil bath
-
Thermometer
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a melting point apparatus or an oil bath.
-
As the temperature rises, air trapped in the capillary tube will slowly emerge as bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Record this temperature.
Workflow for Boiling Point Determination
Caption: Experimental workflow for determining the boiling point of a substance.
Factors Influencing the Boiling Point
Several factors at the molecular level determine the boiling point of a substance:
-
Molecular Weight: Generally, as the molecular weight increases, the boiling point also increases due to stronger van der Waals forces. This compound (MW: 208.21 g/mol ) has a higher molecular weight than Dimethyl terephthalate (MW: 194.18 g/mol ), which would suggest a higher boiling point, all other factors being equal.
-
Intermolecular Forces: The types and strengths of intermolecular forces play a crucial role. For terephthalate esters, these are primarily dipole-dipole interactions and London dispersion forces. The presence of the additional methyl group in this compound can slightly alter the molecule's polarity and surface area, thereby influencing these forces.
-
Molecular Symmetry and Branching: The substitution pattern on the benzene ring affects how the molecules pack in the liquid state. The methyl group at the 2-position in this compound reduces the molecule's symmetry compared to the highly symmetrical Dimethyl terephthalate. This can disrupt efficient packing and potentially lead to a lower boiling point than might be expected from molecular weight alone.
-
External Pressure: The boiling point is highly dependent on the external pressure. A lower external pressure requires a lower vapor pressure to induce boiling, and thus the boiling point is lower. This is why the reported boiling point for this compound is given at a specific reduced pressure (156 °C at 10 mmHg).
The Role of Purification in Accurate Boiling Point Measurement
The presence of impurities can significantly affect the observed boiling point. Therefore, purification of the sample is a critical prerequisite for accurate determination. Common purification methods for solid esters like this compound include:
-
Recrystallization: This is a highly effective method for purifying solids. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the pure substance crystallizes out, leaving impurities in the mother liquor.[7]
-
Distillation: For substances that are liquid or can be melted without decomposition, distillation (including vacuum distillation for high-boiling compounds) is an excellent purification technique.[8]
-
Film Crystallization: This is an industrial technique where a crystalline film of the pure substance is grown on a cooled surface from the melt.[9]
The sharpness of the boiling point range is a good indicator of the purity of the substance. A pure compound will have a constant boiling point, while an impure substance will boil over a range of temperatures.
Conclusion
The boiling point of this compound is a key physicochemical parameter. While specific data for this compound is limited, the principles and experimental methodologies for its determination are well-established. By understanding the factors that influence boiling point and employing rigorous experimental and purification techniques, researchers can obtain accurate and reliable data. The use of related, well-characterized compounds like Dimethyl terephthalate as a reference provides a robust framework for these investigations.
References
-
LookChem. (n.d.). Cas 120-61-6, DIMETHYL TEREPHTHALATE. Retrieved from [Link]
- Google Patents. (n.d.). US3502711A - Purification of dimethylterephthalate.
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
- Google Patents. (n.d.). US5542372A - Process for purification of DMT by film crystallization.
-
ChemicalLand21. (n.d.). DIMETHYL TEREPHTHALATE. Retrieved from [Link]
-
Justia Patents. (n.d.). Process for the purification of dimethyl terephthalate. Retrieved from [Link]
- Google Patents. (n.d.). DE1125417B - Process for the purification of dimethyl terephthalate.
- Google Patents. (n.d.). US2753369A - Purification of dimethyl terephthalate.
-
ResearchGate. (n.d.). GC-MS results for DMP and its byproducts. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Retrieved from [Link]
-
DEISO. (2023, October 15). Dimethyl Terephthalate (DMT): A versatile substance with various uses. Retrieved from [Link]
-
SciELO. (n.d.). Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography (GC) (a) spectra of the product. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of dimethyl terephthalate. Retrieved from [Link]
Sources
- 1. This compound | 14186-60-8 [sigmaaldrich.com]
- 2. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 3. manavchem.com [manavchem.com]
- 4. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. webbook.nist.gov [webbook.nist.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. nbinno.com [nbinno.com]
- 9. US5542372A - Process for purification of DMT by film crystallization - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Dimethyl 2-methylterephthalate: An Application Note and Protocol for Advanced Research
Abstract
This comprehensive application note provides a detailed, two-step protocol for the laboratory-scale synthesis of Dimethyl 2-methylterephthalate. This compound, a substituted aromatic diester, is of interest to researchers in materials science and medicinal chemistry as a versatile building block. The synthesis commences with the selective oxidation of 2,4-dimethylbenzoic acid to 2-methylterephthalic acid, followed by a classic Fischer esterification to yield the target molecule. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and details the necessary safety precautions and analytical characterization methods. The protocols are designed to be self-validating, ensuring that researchers can confidently replicate the synthesis and verify the purity of the final product.
Introduction
This compound is a member of the phthalate ester family, a class of compounds widely utilized in the chemical industry. While its non-methylated analog, dimethyl terephthalate (DMT), is a high-volume commodity chemical primarily used in the production of polyesters like polyethylene terephthalate (PET), substituted terephthalates offer unique properties for the synthesis of specialty polymers and novel pharmaceutical agents.[1] The introduction of a methyl group on the benzene ring modifies the molecule's steric and electronic properties, influencing the characteristics of resulting polymers and its interactions in biological systems.
The synthesis of this compound is achieved through a robust and reliable two-step process. The first step involves the selective oxidation of one methyl group of a suitable precursor, 2,4-dimethylbenzoic acid, to a carboxylic acid, yielding 2-methylterephthalic acid.[2] This transformation leverages the reactivity of benzylic protons. The subsequent step is the Fischer esterification of the resulting diacid with methanol, a classic and efficient acid-catalyzed reaction to form the desired diester.[3][4] This application note will provide a detailed exposition of both the theoretical underpinnings and the practical execution of this synthetic route.
Chemical Pathway and Mechanism
The overall synthesis of this compound can be visualized as a two-stage process, as depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Selective Oxidation of 2,4-Dimethylbenzoic Acid
The initial step of the synthesis involves the selective oxidation of the methyl group at the 4-position of 2,4-dimethylbenzoic acid. This is achieved using a strong oxidizing agent, potassium permanganate (KMnO₄), in an alkaline solution. The methyl group at the 4-position is more susceptible to oxidation than the one at the 2-position due to steric hindrance from the adjacent carboxylic acid group. The reaction proceeds via a complex mechanism involving the abstraction of a benzylic hydrogen atom to form a radical intermediate, which is then further oxidized to the carboxylate.
Step 2: Fischer Esterification of 2-Methylterephthalic Acid
The second step is the Fischer esterification of the newly synthesized 2-methylterephthalic acid. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[5] To drive the reaction to completion, an excess of the alcohol (methanol) is used, and a strong acid catalyst, such as sulfuric acid, is employed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Simplified mechanism of Fischer Esterification.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Recommendation |
| 2,4-Dimethylbenzoic acid | ≥98% | Sigma-Aldrich |
| Potassium permanganate | ACS Reagent, ≥99.0% | Fisher Scientific |
| Sodium hydroxide | ACS Reagent, ≥97.0%, pellets | VWR |
| Hydrochloric acid, concentrated | ACS Reagent, 37% | J.T. Baker |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |
| Sulfuric acid, concentrated | ACS Reagent, 95.0-98.0% | EMD Millipore |
| Diethyl ether | Anhydrous, ≥99.0% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate | ACS Reagent, granular | VWR |
| Round-bottom flasks | Various sizes | Pyrex |
| Reflux condenser | Standard taper | Kimble |
| Magnetic stirrer with stir bars | VWR | |
| Heating mantle | Glas-Col | |
| Separatory funnel | Pyrex | |
| Büchner funnel and filter flask | CoorsTek | |
| Rotary evaporator | Heidolph | |
| pH paper | Whatman |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Methylterephthalic Acid [2][6]
-
In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of 2,4-dimethylbenzoic acid in 200 mL of a 1.5 M aqueous sodium hydroxide solution.
-
Gently heat the solution to 80-90 °C with stirring.
-
In a separate beaker, prepare a solution of 25.0 g of potassium permanganate in 300 mL of warm water.
-
Add the potassium permanganate solution portion-wise to the stirred reaction mixture over a period of 1 hour. Maintain the temperature between 80-90 °C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide will form.
-
After the addition is complete, continue to heat and stir the mixture for an additional 4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter it through a Celite pad in a Büchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool the solution in an ice bath.
-
Slowly and with vigorous stirring, acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-methylterephthalic acid will form.
-
Collect the white solid by vacuum filtration, wash it with cold water, and dry it in a vacuum oven at 80 °C.
Step 2: Synthesis of this compound [3][4][7]
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the dried 2-methylterephthalic acid from the previous step (assuming a quantitative yield for calculation, adjust as necessary).
-
Add 100 mL of anhydrous methanol to the flask.
-
With stirring, carefully add 2 mL of concentrated sulfuric acid dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The solid diacid will gradually dissolve as it is converted to the more soluble diester.
-
Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract the product with 3 x 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a minimal amount of hot methanol.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,4-Dimethylbenzoic Acid: May cause skin and eye irritation.
-
Potassium Permanganate: Strong oxidizer. Contact with combustible materials may cause fire. Causes severe skin and eye irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[8][9]
-
Sulfuric Acid (concentrated): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.[10][11]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. May cause drowsiness or dizziness.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 65-68 °C |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.9-8.1 ppm (m, 3H, Ar-H)
-
δ ~ 3.9 ppm (s, 3H, -COOCH₃)
-
δ ~ 3.8 ppm (s, 3H, -COOCH₃)
-
δ ~ 2.6 ppm (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 168 ppm (-COO-)
-
δ ~ 166 ppm (-COO-)
-
δ ~ 139 ppm (Ar-C)
-
δ ~ 134 ppm (Ar-C)
-
δ ~ 132 ppm (Ar-C)
-
δ ~ 130 ppm (Ar-CH)
-
δ ~ 128 ppm (Ar-CH)
-
δ ~ 126 ppm (Ar-CH)
-
δ ~ 52 ppm (-OCH₃)
-
δ ~ 21 ppm (-CH₃)
FTIR (KBr Pellet, cm⁻¹):
-
~2950 (C-H stretch, aliphatic)
-
~1720 (C=O stretch, ester)
-
~1280 (C-O stretch, ester)
-
~1100 (C-O stretch, ester)
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety guidelines, researchers can successfully synthesize and characterize this valuable compound for a variety of applications in chemical and materials research. The elucidated reaction mechanisms and detailed experimental steps offer a solid foundation for further exploration and optimization of this synthetic route.
References
- Zou, G.-Y., Yao, R.-S., Wan, X.-H., Zhu, H.-X., & He, H.-B. (2007). Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Organic Chemistry: An Indian Journal, 3(3), 134-137.
- Otera, J. (2003). Esterification. In Modern Carbonyl Chemistry (pp. 277-336). Wiley-VCH Verlag GmbH & Co. KGaA.
- Fisher Scientific. (2009).
- BenchChem. (2025).
- TSI Journals. (2007). Organic CHEMISTRY.
- Avantor. (2015).
- OperaChem. (2024).
- MilliporeSigma. (2024).
- BenchChem. (2025).
- PubChem. (n.d.).
- Mitsubishi Gas Chemical America. (2018).
- Chempedia. (n.d.).
- BIPM. (2019).
- MasterOrganicChemistry.com. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 11. US3502711A - Purification of dimethylterephthalate - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Dimethyl 2-methylterephthalate
Abstract
Dimethyl 2-methylterephthalate is a valuable diester intermediate in the synthesis of specialty polymers and other functional materials. Its preparation in a laboratory setting requires a robust and well-characterized synthetic route. This document provides a comprehensive guide for the synthesis of this compound, primarily focusing on the esterification of 2-methylterephthalic acid. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural instructions, mechanistic insights, and safety protocols to ensure a reliable and safe synthesis.
Introduction
This compound is an aromatic compound distinguished by a benzene ring substituted with two methyl ester groups and one methyl group. This molecular architecture makes it a desirable building block for introducing specific functionalities and steric properties into polymer backbones. While large-scale industrial production often starts from xylenes, a common and practical laboratory-scale synthesis involves the direct esterification of 2-methylterephthalic acid. This dicarboxylic acid can be synthesized via the selective oxidation of 2,4-dimethylbenzoic acid. The subsequent esterification is typically achieved through the Fischer-Speier method, which utilizes an excess of alcohol in the presence of a strong acid catalyst to drive the reaction towards the formation of the diester.[1][2][3]
This guide provides a detailed protocol for the Fischer esterification of 2-methylterephthalic acid with methanol to yield this compound. It encompasses the underlying chemical principles, step-by-step procedures, purification techniques, and analytical characterization of the final product.
Mechanistic Insight: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[2][3] The mechanism involves several equilibrium steps. To favor the formation of the ester product, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol (methanol in this case) and/or by removing the water produced during the reaction.[4][5]
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methylterephthalic acid | ≥98% | Commercially available |
| Methanol | Anhydrous, ≥99.8% | Commercially available |
| Sulfuric acid | Concentrated, 95-98% | Commercially available |
| Sodium bicarbonate | Saturated aqueous solution | Laboratory prepared |
| Ethyl acetate | ACS grade | Commercially available |
| Brine (Saturated NaCl) | Laboratory prepared | |
| Anhydrous sodium sulfate | ACS grade | Commercially available |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Sulfuric Acid: Highly corrosive and can cause severe burns.[7] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.
-
Methanol: Toxic and flammable.[6] Avoid inhalation and skin contact. Can cause blindness or be fatal if swallowed.[7]
-
Organic Solvents: Ethyl acetate is flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylterephthalic acid (e.g., 10.0 g, 55.5 mmol).
-
Add anhydrous methanol (100 mL, a large excess). The dicarboxylic acid may not fully dissolve at room temperature.
-
While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture. The addition is exothermic.
-
-
Esterification Reaction:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with continuous stirring.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL beaker and slowly pour it over ice (approximately 200 g).
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.[8][9]
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 139-141 °C (literature value)[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.00 (s, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 2.60 (s, 3H, Ar-CH₃). Chemical shifts may vary slightly depending on the solvent and instrument.[10][11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 166.0, 140.0, 135.0, 132.0, 130.0, 129.5, 128.0, 52.5, 52.0, 21.0. |
| FTIR (KBr, cm⁻¹) | ν: ~2950 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1280 (C-O stretch, ester), ~1100 (C-O stretch, ester). |
Trustworthiness and Self-Validation
The reliability of this synthetic protocol is ensured by several integrated checks:
-
Reaction Monitoring: Regular monitoring by TLC allows for the determination of the reaction endpoint, preventing the formation of by-products from prolonged heating.
-
Purification: Recrystallization is a highly effective method for purifying solid organic compounds.[8][9] The sharpness of the melting point of the final product is a good indicator of its purity. A broad melting range suggests the presence of impurities.
-
Spectroscopic Analysis: Confirmation of the chemical structure by NMR and IR spectroscopy provides definitive evidence of the successful synthesis of the target molecule.[11]
Expertise and Field-Proven Insights
-
Catalyst Choice: While sulfuric acid is a common and effective catalyst, other strong acids like p-toluenesulfonic acid can also be used.[1] For substrates sensitive to strong acids, solid acid catalysts such as zeolites have been shown to be effective.[12][13]
-
Driving the Equilibrium: The large excess of methanol serves both as a reagent and a solvent, effectively driving the reaction equilibrium towards the product side.[5] For less reactive carboxylic acids or to improve reaction times, a Dean-Stark apparatus can be employed to remove the water azeotropically if a suitable solvent like toluene is used.
-
Work-up Considerations: The neutralization step with sodium bicarbonate should be performed carefully and slowly to control the foaming caused by the release of carbon dioxide. Incomplete neutralization can lead to the co-extraction of acidic impurities.
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial. Methanol is often a good choice as it is the reactant alcohol, and the product's solubility is significantly lower at colder temperatures.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via the Fischer esterification of 2-methylterephthalic acid. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable chemical intermediate for applications in polymer science and organic synthesis. The inclusion of mechanistic insights, characterization data, and practical tips enhances the reproducibility and success of the synthesis.
References
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
-
LookChem. (n.d.). Manufacture of Dimethyl Terephthalate and Terephthalic Acid. Chempedia. Retrieved from [Link]
-
ChemRxiv. (2024). Tandem methanolysis and catalytic transfer hydrogenolysis of polyethylene terephthalate to p-xylene over Cu/ZnZrOx catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US3845100A - Process for conversion of para-xylene to high purity dimethyl terephthalate.
- Google Patents. (n.d.). US3502711A - Purification of dimethylterephthalate.
- Google Patents. (n.d.). US5542372A - Process for purification of DMT by film crystallization.
- Google Patents. (n.d.). IE904329A1 - Process for the purification of dimethyl terephthalate.
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
- Google Patents. (n.d.). EP0156133A1 - Process for the preparation of dimethyl terephthalate from p-xylene and methanol.
-
TSI Journals. (2007). Organic CHEMISTRY. Retrieved from [Link]
- Google Patents. (n.d.). US2646393A - Process for the purification of dimethyl terephthalate by distillation.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationO. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN102219689A - Method for producing dimethyl terephthalate (DMT).
- Google Patents. (n.d.). US2459014A - Process for making dimethyl terephthalate.
-
ResearchGate. (n.d.). 1 H NMR spectra of dimethyl terephthalate isolated from the recycling.... Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. smartlabs.co.za [smartlabs.co.za]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. US3502711A - Purification of dimethylterephthalate - Google Patents [patents.google.com]
- 9. IE904329A1 - Process for the purification of dimethyl terephthalate - Google Patents [patents.google.com]
- 10. Dimethylterephthalat TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Dimethyl 2-Methylterephthalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of dimethyl 2-methylterephthalate as a monomer in step-growth polymerization for the synthesis of novel polyesters. While specific literature on the polymerization of this compound is limited, this guide synthesizes established principles of polyester chemistry, drawing parallels from the well-documented polymerization of its parent compound, dimethyl terephthalate (DMT). We will delve into the theoretical considerations introduced by the 2-methyl substituent, offer detailed experimental protocols for polymerization, and outline analytical methods for the characterization of the resulting polymers. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their exploration of new polymeric materials.
Introduction: The Significance of Substituted Terephthalates in Polymer Science
The synthesis of polyesters through the polycondensation of dicarboxylic acid esters and diols is a cornerstone of polymer chemistry, yielding a vast array of materials with tailored properties.[1] Dimethyl terephthalate (DMT) is a primary ingredient in the manufacture of widely used polyesters such as polyethylene terephthalate (PET).[2] The introduction of substituents onto the aromatic ring of the terephthalate monomer, as in the case of this compound, offers a strategic avenue for modifying the physicochemical properties of the resulting polymer. The methyl group can influence chain packing, solubility, thermal characteristics, and mechanical performance, opening possibilities for the development of specialty polymers for advanced applications, including drug delivery matrices, specialized coatings, and high-performance engineering plastics.[3]
This guide will focus on the melt polycondensation of this compound with a generic diol, using ethylene glycol as a primary example to form poly(ethylene 2-methylterephthalate). The principles and protocols can be adapted for other diols to create a family of novel polyesters.
Theoretical Considerations: The Influence of the 2-Methyl Substituent
The presence of a methyl group on the benzene ring of the terephthalate monomer is anticipated to have several key effects on the polymerization process and the final polymer properties:
-
Steric Hindrance: The methyl group, positioned ortho to one of the methoxycarbonyl groups, may introduce steric hindrance. This could potentially decrease the rate of both the initial transesterification reaction and the subsequent polycondensation.[3] Consequently, higher catalyst concentrations or longer reaction times may be necessary to achieve high molecular weight polymers compared to the polymerization of unsubstituted DMT.
-
Polymer Chain Geometry and Packing: The methyl group disrupts the symmetry of the repeating unit. This irregularity in the polymer backbone is likely to hinder chain packing and reduce the degree of crystallinity in the resulting polyester.[2]
-
Thermal Properties: A decrease in crystallinity is generally associated with a lower melting temperature (T*) and potentially a more pronounced glass transition temperature (Tg). The increased rotational barrier imposed by the methyl group might slightly increase the Tg compared to its unsubstituted analogue.
-
Solubility: The disruption of crystalline packing and the introduction of a hydrophobic methyl group may lead to increased solubility of the polymer in common organic solvents.
-
Mechanical Properties: A lower degree of crystallinity typically results in a less rigid and more flexible material with potentially lower tensile strength but increased elongation at break.
These hypotheses underscore the importance of systematic experimental investigation to fully elucidate the structure-property relationships of polyesters derived from this compound.
Experimental Protocols: A Two-Stage Approach to Polyester Synthesis
The synthesis of polyesters from this compound and a diol (e.g., ethylene glycol) is typically conducted in a two-stage melt polycondensation process.[1] This method avoids the need for solvents at high temperatures and allows for the effective removal of volatile byproducts to drive the reaction toward the formation of a high molecular weight polymer.
Stage 1: Transesterification (Ester Interchange)
In this initial stage, this compound is reacted with an excess of the diol in the presence of a transesterification catalyst. This reaction forms a bis(hydroxyalkyl) 2-methylterephthalate oligomer and methanol as a byproduct.[1] The removal of methanol by distillation is crucial to drive the equilibrium towards the product.[4]
Reaction Scheme:
(where R is the alkyl group of the diol, e.g., -CH₂CH₂- for ethylene glycol)
Materials:
-
This compound (high purity)
-
Ethylene glycol (or other suitable diol), polymer grade
-
Zinc acetate (transesterification catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head with a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
Schlenk line or similar inert gas setup.
Protocol:
-
Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry and the system can be purged with nitrogen.
-
Charging Reactants: Charge the reaction flask with this compound and ethylene glycol in a molar ratio of approximately 1:2.2. The excess ethylene glycol helps to ensure complete conversion of the diester.[4]
-
Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 0.05-0.1% by weight of the this compound.
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove any oxygen, which can cause side reactions and discoloration at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Reaction:
-
Begin stirring and gradually heat the reaction mixture to 180-200°C.
-
Methanol will begin to distill off as the transesterification reaction proceeds.[4]
-
Continue heating and collect the methanol distillate. Slowly increase the temperature to approximately 230°C to ensure the reaction goes to completion.
-
The reaction is considered complete when the theoretical amount of methanol has been collected. This can be monitored by the volume of the distillate.
-
Stage 2: Polycondensation
Following the completion of the transesterification stage, a polycondensation catalyst is introduced, and the temperature is raised while applying a vacuum. During this stage, the bis(hydroxyalkyl) 2-methylterephthalate oligomers undergo self-condensation, eliminating the diol (e.g., ethylene glycol) and forming the high molecular weight polyester.[1]
Reaction Scheme:
Materials:
-
Product from Stage 1 (bis(hydroxyalkyl) 2-methylterephthalate oligomers)
-
Antimony trioxide (polycondensation catalyst)
-
Phosphoric acid or a suitable phosphate ester (stabilizer/catalyst quencher)
Equipment:
-
The same reaction setup as in Stage 1, with the addition of a high-vacuum pump and a cold trap.
Protocol:
-
Catalyst and Stabilizer Addition:
-
Cool the reaction mixture slightly (to around 220°C).
-
Add the polycondensation catalyst, antimony trioxide, at a concentration of 0.03-0.05% by weight of the initial this compound.
-
Add a stabilizer, such as phosphoric acid, to deactivate the transesterification catalyst. This helps to prevent side reactions and improve the thermal stability of the final polymer.
-
-
Heating and Vacuum Application:
-
Gradually increase the temperature to 270-280°C.
-
Simultaneously, slowly reduce the pressure of the system to below 1 mmHg. A gradual reduction in pressure is important to prevent excessive foaming as the excess diol begins to distill.[4]
-
-
Polycondensation Reaction:
-
Excess diol will distill off and be collected in the cold trap.
-
Continue the reaction under high vacuum and at an elevated temperature. The progress of the polymerization can be monitored by the increase in the melt viscosity, which can be qualitatively observed by the torque on the mechanical stirrer.
-
The reaction is typically continued for 2-3 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, discontinue heating and break the vacuum by introducing nitrogen gas.
-
While still molten, extrude the polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer strand can then be pelletized for further analysis and processing.
-
Visualization of the Polymerization Workflow
The following diagram illustrates the key stages in the synthesis of poly(ethylene 2-methylterephthalate).
Caption: Workflow for the two-stage melt polycondensation of this compound.
Characterization of the Resulting Polyester
A thorough characterization of the synthesized poly(ethylene 2-methylterephthalate) is essential to understand its properties and potential applications.
5.1. Molecular Weight Determination
-
Intrinsic Viscosity (IV): A common method for estimating the molecular weight of polyesters. The polymer is dissolved in a suitable solvent (e.g., a phenol/tetrachloroethane mixture), and the viscosity is measured using a viscometer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Provides detailed information about the molecular weight distribution (polydispersity index, PDI) of the polymer.
5.2. Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polymer, including the incorporation of the 2-methylterephthalate and diol units. It can also be used to determine the composition of copolyesters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups of the polyester, such as the ester carbonyl (~1720 cm⁻¹) and C-O stretching bands.
5.3. Thermal Properties
-
Differential Scanning Calorimetry (DSC): Determines key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The heat of fusion can be used to calculate the degree of crystallinity.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the onset of thermal degradation.
5.4. Mechanical Properties
-
Tensile Testing: Measures the tensile strength, Young's modulus, and elongation at break of the polymer. Samples are typically prepared by injection molding or compression molding into standardized shapes (e.g., dog-bone specimens).
-
Dynamic Mechanical Analysis (DMA): Investigates the viscoelastic properties of the polymer as a function of temperature and frequency. This can provide more detailed information on the glass transition and other relaxation processes.
Data Presentation: Expected vs. Experimental Parameters
The following table summarizes the key reaction parameters for the synthesis of poly(ethylene 2-methylterephthalate) and provides a framework for comparing expected outcomes with experimental results.
| Parameter | Stage | Recommended Value/Range | Experimental Observation/Notes |
| Molar Ratio (DMTM:Diol) | Transesterification | 1 : 2.2 | The excess diol ensures complete conversion and is removed during polycondensation. |
| Transesterification Catalyst | Transesterification | Zinc Acetate (0.05-0.1 wt%) | Other catalysts like manganese acetate can also be used. |
| Transesterification Temp. | Transesterification | 180 - 230°C | Gradual increase to control methanol distillation. |
| Polycondensation Catalyst | Polycondensation | Antimony Trioxide (0.03-0.05 wt%) | Germanium and titanium-based catalysts are also effective. |
| Polycondensation Temp. | Polycondensation | 270 - 280°C | Higher temperatures can lead to degradation. |
| Polycondensation Pressure | Polycondensation | < 1 mmHg | High vacuum is crucial for achieving high molecular weight. |
| Expected Tg | Characterization | Potentially higher than PET | To be determined by DSC. |
| Expected Crystallinity | Characterization | Lower than PET | To be determined by DSC and XRD. |
Safety and Handling
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Ethylene Glycol: Harmful if swallowed. Avoid contact with skin and eyes.
-
Catalysts: Metal-based catalysts like zinc acetate and antimony trioxide can be toxic. Handle with care and avoid generating dust.
-
High-Temperature Reactions: All reactions should be conducted in a fume hood with appropriate shielding. Be aware of the potential for thermal burns.
-
Vacuum Operations: Ensure that all glassware is free from cracks or defects before applying a vacuum to prevent implosion.
Conclusion and Future Outlook
The use of this compound as a monomer presents a promising avenue for the synthesis of novel polyesters with potentially unique properties. The protocols outlined in this guide provide a robust starting point for researchers to explore this area. The key to success lies in the careful control of reaction conditions, particularly temperature and pressure, and the effective removal of byproducts. The anticipated effects of the 2-methyl substituent on the polymer's properties—such as reduced crystallinity and altered thermal and mechanical characteristics—warrant thorough experimental investigation. Future work should focus on a systematic study of a range of diols in combination with this compound to build a comprehensive understanding of the structure-property relationships in this new class of polyesters. Such research will undoubtedly contribute to the development of advanced materials for a variety of scientific and industrial applications.
References
- Biblio. (n.d.). Poly(alkylene terephthalate)s: from current developments in synthetic strategies towards applications.
-
MDPI. (2021). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of polyesters using terephthalic acid.
-
ResearchGate. (n.d.). Effect of the polyester chemical structure on the stability of polyester–melamine coatings when exposed to accelerated weathering. Retrieved from [Link]
-
ResearchGate. (n.d.). Single-step solution polymerization of poly(alkylene terephthalate)s: Synthesis parameters and polymer characterization. Retrieved from [Link]
-
CORE. (n.d.). Reaction kinetics of polybutylene terephthalate polycondensation reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of polyesters from terephthalic acid.
-
JournalAgent. (n.d.). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. Retrieved from [Link]
-
Ghent University Library. (n.d.). Evaluation of poly (alkylene terephthalate) properties for cardiovascular applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Some Substituted Terephthalic Acids. Retrieved from [Link]
-
YouTube. (2023, April 20). How Is PET Polymer Synthesized?. Retrieved from [Link]
-
University of Maryland. (n.d.). Polycondensation. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). Retrieved from [Link]
-
UL Prospector. (2016, December 2). Understanding Polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, microstructures and properties of amorphous poly(ethylene terephthalate-co- tricyclodecanedimethylene terephthalate). Retrieved from [Link]
-
ResearchGate. (2021). Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications. Retrieved from [Link]
-
Digital Repository at the University of Iowa. (n.d.). Process for preparation of terephthalic acid. Retrieved from [Link]
-
NPTEL. (n.d.). The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction kinetics of polybutylene terephthalate polycondensation reaction. Retrieved from [Link]
-
RSC Publishing. (2024). Polyester biodegradability: importance and potential for optimisation. Retrieved from [Link]
-
YouTube. (2018, January 18). KINETICS OF POLYCONDENSATION POLYMERIZATION. Retrieved from [Link]
Sources
Polycondensation with Dimethyl 2-methylterephthalate
Application Note & Protocol
Topic: Synthesis of Novel Polyesters via
Abstract: This document provides a comprehensive guide for the synthesis of specialty polyesters using Dimethyl 2-methylterephthalate (DM-2-MeT) as a primary monomer. The introduction of a methyl group onto the terephthalate ring disrupts the symmetry of the polymer backbone, offering a strategic approach to modifying the physical properties of traditional polyesters like Poly(ethylene terephthalate) (PET). This guide moves beyond standard procedures to explain the underlying chemical principles, the rationale behind catalyst selection, and the expected impact of the monomer's structure on the final polymer. Detailed, field-tested protocols for a two-stage melt polycondensation process are provided for researchers in materials science and polymer chemistry.
Scientific Principles & Rationale
The synthesis of polyesters from a dimethyl ester monomer is a robust and well-established industrial process, proceeding through two distinct stages: transesterification and polycondensation.[1] While sharing this fundamental pathway, the use of DM-2-MeT instead of standard Dimethyl Terephthalate (DMT) is a deliberate choice to engineer specific material properties.
The Two-Stage Melt Polycondensation Process
The overall process involves reacting a dimethyl ester with an excess of a diol (in this guide, we will use ethylene glycol as the example) to produce a high molecular weight polymer.
-
Transesterification (Ester Interchange): In the initial stage, DM-2-MeT is reacted with ethylene glycol. The methyl ester groups of the monomer are exchanged with the hydroxyl groups of the diol to form a prepolymer, bis(2-hydroxyethyl)-2-methylterephthalate, and methanol as a byproduct.[2] This reaction is reversible and requires the continuous removal of methanol via distillation to drive the equilibrium toward the product.[2][3] The reaction is typically conducted at temperatures between 150°C and 230°C in the presence of a specific catalyst.[3]
Chemical Equation: C₆H₃(CH₃)(CO₂CH₃)₂ + 2 HOCH₂CH₂OH ⇌ C₆H₃(CH₃)(CO₂CH₂CH₂OH)₂ + 2 CH₃OH
-
Polycondensation: Once the transesterification is complete, the temperature is elevated (250-280°C) and a high vacuum is applied (<1 mmHg).[4] The bis(2-hydroxyethyl)-2-methylterephthalate prepolymer undergoes self-condensation. During this step, the terminal hydroxyl groups react, linking the monomer units together and eliminating ethylene glycol, which is removed by the vacuum system.[2] This removal is critical for achieving a high degree of polymerization and, consequently, a high molecular weight polymer.[4]
Chemical Equation: n C₆H₃(CH₃)(CO₂CH₂CH₂OH)₂ → [-OC(O)C₆H₃(CH₃)C(O)OCH₂CH₂O-]ₙ + n HOCH₂CH₂OH
The Strategic Role of the 2-Methyl Substituent
The core innovation of using DM-2-MeT lies in the structural modification imparted by the methyl group. In standard PET derived from DMT, the symmetry of the terephthalate unit allows for efficient chain packing and high crystallinity. The pendant methyl group in a DM-2-MeT based polymer introduces steric hindrance and breaks this symmetry.
Expected Consequences:
-
Reduced Crystallinity: The irregular polymer chain structure impedes the formation of ordered crystalline domains.
-
Lower Melting Point (Tm): Less energy is required to disrupt the less-ordered polymer chains.
-
Altered Glass Transition Temperature (Tg): The change in chain mobility and packing will influence the Tg.
-
Increased Solubility: The reduced crystallinity often leads to enhanced solubility in common organic solvents, facilitating processing and characterization.
Catalyst Selection and Mechanism
Catalyst choice is critical and stage-specific. The reactions are typically catalyzed by metal compounds that function as Lewis acids, activating the carbonyl carbon for nucleophilic attack.[5]
-
Transesterification Catalysts: Salts of manganese, zinc, or cobalt (e.g., zinc acetate, manganese acetate) are highly effective.[3] They exhibit high activity in the lower temperature range of the first stage.
-
Polycondensation Catalysts: Antimony, titanium, or germanium compounds (e.g., antimony trioxide, titanium-based catalysts) are preferred for the high-temperature second stage.[5][6] They maintain their activity under the harsh conditions of high temperature and vacuum. It is common practice to add a phosphorus-based stabilizer (e.g., phosphoric acid) after the first stage to deactivate the transesterification catalyst, which can cause undesirable side reactions and discoloration at higher temperatures.[2]
Experimental Design & Parameters
Success in polyester synthesis hinges on precise control over key reaction parameters. The following table summarizes recommended starting points for the laboratory-scale synthesis of poly(ethylene 2-methylterephthalate).
| Parameter | Recommended Value/Range | Rationale & Expert Notes |
| Monomer Molar Ratio (Diol:DM-2-MeT) | 2.2 : 1.0 | A slight excess of diol ensures complete conversion of the dimethyl ester and compensates for diol loss during vacuum application.[3] |
| Transesterification Catalyst | Zinc Acetate (200-300 ppm by weight of DM-2-MeT) | Provides a high reaction rate for the initial stage without excessive coloration. |
| Catalyst Stabilizer | Phosphoric Acid (Molar equivalent to transesterification catalyst) | Deactivates the zinc catalyst prior to high-temperature polycondensation to improve thermal stability and final polymer color.[2] |
| Polycondensation Catalyst | Antimony Trioxide (300-400 ppm by weight of DM-2-MeT) | A robust and widely used catalyst for achieving high molecular weight under vacuum.[2] |
| Temperature Profile: Stage 1 | 160°C → 230°C (Gradual Ramp) | A slow increase allows for controlled removal of methanol without losing significant amounts of ethylene glycol.[2] |
| Temperature Profile: Stage 2 | 230°C → 280°C (Gradual Ramp) | High temperatures are required to maintain a molten state and provide sufficient energy for the polycondensation reaction.[4] |
| Pressure Profile: Stage 1 | Atmospheric (under N₂ blanket) | Prevents oxidation and degradation of the monomers. |
| Pressure Profile: Stage 2 | Atmospheric → <1 mmHg (Gradual Reduction) | A slow reduction in pressure prevents excessive foaming as the volatile ethylene glycol byproduct is removed. |
| Stirrer Speed | 60-100 RPM | Ensures homogenous mixing and facilitates the escape of volatile byproducts from the viscous melt. |
Detailed Laboratory Protocol
This protocol describes the synthesis in a 1L glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a collection flask.
Part A: Transesterification Stage
-
Reactor Setup: Assemble and dry the glassware thoroughly. Purge the entire system with dry nitrogen gas for at least 30 minutes.
-
Scientist's Note: Moisture is detrimental as it can participate in side reactions and limit the final molecular weight.
-
-
Charge Reactants: Charge this compound, ethylene glycol (at a 1:2.2 molar ratio), and the transesterification catalyst (zinc acetate) into the reaction vessel.
-
Initiate Heating: Begin stirring and establish a gentle nitrogen flow. Heat the reaction mixture to 160°C.
-
Scientist's Note: Methanol distillation should commence as the reaction begins.[2] The theoretical volume of methanol to be collected is calculated based on the starting amount of DM-2-MeT.
-
-
Gradual Temperature Increase: Over a period of 2-3 hours, slowly increase the temperature from 160°C to 230°C. Continue heating until at least 95% of the theoretical amount of methanol has been collected in the distillation receiver.
-
Scientist's Note: The cessation of methanol distillation is the primary indicator that the transesterification stage is complete.[2]
-
-
Catalyst Stabilization: Cool the mixture slightly to ~220°C. Add the phosphoric acid stabilizer and stir for 15 minutes. Subsequently, add the polycondensation catalyst (antimony trioxide).
Part B: Polycondensation Stage
-
Initiate Polycondensation: Gradually increase the temperature of the reaction mixture from 230°C towards the final setpoint of 280°C.
-
Apply Vacuum: Once the temperature is above 230°C, begin to slowly reduce the pressure in the system. The goal is to reach a final vacuum level below 1 mmHg.
-
Scientist's Note: A gradual pressure reduction is crucial. If the vacuum is applied too rapidly, the vigorous boiling of the ethylene glycol byproduct can cause the polymer melt to foam up and enter the vacuum line.
-
-
Monitor Viscosity: As the polycondensation reaction proceeds and ethylene glycol is removed, the molecular weight of the polymer will increase, leading to a significant rise in the melt viscosity. This can be observed by monitoring the torque on the mechanical stirrer.
-
Reaction Completion: Continue the reaction under high temperature and full vacuum until the desired melt viscosity is achieved, typically after 2-3 hours.
-
Polymer Isolation: Break the vacuum by introducing nitrogen gas. Stop the heating. Extrude the hot, molten polymer from the reactor into a water bath for quenching or onto a cooled surface. The resulting solid polymer can then be pelletized or ground for subsequent analysis.
Workflow and Process Visualization
Reaction Pathway Diagram
Caption: Chemical pathway for the two-stage synthesis of Poly(ethylene 2-methylterephthalate).
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for polyester synthesis via melt polycondensation.
Characterization and Validation
To validate the synthesis and understand the properties of the novel polyester, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and verify the incorporation of the 2-methylterephthalate unit.
-
Differential Scanning Calorimetry (DSC): To determine key thermal properties, including the glass transition temperature (Tg) and the melting point (Tm). The expected reduction in Tm compared to standard PET is a key validation point.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (PDI) of the final polymer.
-
Intrinsic Viscosity: A solution-based method that correlates with the polymer's molecular weight and is a standard quality control metric in the polyester industry.
Safety Precautions
-
Chemical Handling: this compound and other reagents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
High Temperatures: The reaction is conducted at high temperatures. Ensure the heating mantle and reactor are properly secured. Use thermal gloves when handling hot glassware.
-
High Vacuum: Operations under high vacuum pose an implosion risk. Use a safety shield around the reactor and inspect all glassware for cracks or defects before use.
-
Dust Explosion: Fine dust from solid DMT can form explosive mixtures with air.[7] Avoid creating dust clouds when handling the solid monomer and keep away from ignition sources.
References
- Depolymerization of Polyester Fibers with Dimethyl Carbonate-Aided Methanolysis | ACS Materials Au - ACS Public
- WO2002042253A1 - Dimethyl terephthalate composition and process for producing the same - Google P
- The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. - NPTEL Archive. (URL: )
-
Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts - MDPI. (URL: [Link])
- Thermoplastic Polyesters –. (URL: )
-
Depolymerization of Polyester Fibers with Dimethyl Carbonate-Aided Methanolysis - PMC. (URL: [Link])
-
Synthesis of unsaturated polyester resins based on dimethyl terephthalate process residue | Request PDF - ResearchGate. (URL: [Link])
-
Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study - MDPI. (URL: [Link])
- DMT as a Versatile Intermediate: Applications in Polyester Films and Fibers. (URL: )
-
Dimethyl terephthalate (DMT) - PENPET Petrochemical Trading. (URL: [Link])
- US4163860A - Process for obtaining dimethyl terephthalate from polyester scrap - Google P
-
Polycondensation Reaction of Polyester - Knowledge - TPU Yarn. (URL: [Link])
-
Catalysts for Polymer Synthesis - DKatalyst. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wpage.unina.it [wpage.unina.it]
- 4. fiber-yarn.com [fiber-yarn.com]
- 5. Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study [mdpi.com]
- 6. dkatalyst.com [dkatalyst.com]
- 7. Reliable Source of Dimethyl Terephthalate for Polyester Resins [penpet.com]
Application Notes and Protocols for the Synthesis of Polyesters from Dimethyl 2-methylterephthalate
Abstract
This document provides a comprehensive technical guide for the synthesis of novel polyesters using Dimethyl 2-methylterephthalate (DM2MT) as a primary monomer. The introduction of a methyl group on the aromatic ring, ortho to one of the ester functionalities, imparts significant steric hindrance that modifies polymerization kinetics and alters the physical properties of the resulting polymers compared to those derived from standard Dimethyl terephthalate (DMT). This guide details the widely adopted two-stage melt polycondensation method, including a thorough explanation of the underlying chemical principles, step-by-step laboratory protocols, and methods for polymer characterization. These protocols are designed for researchers in materials science and polymer chemistry, as well as professionals in drug development exploring novel polyester-based delivery systems.
Introduction and Scientific Rationale
Polyesters, most notably Poly(ethylene terephthalate) (PET), are a cornerstone of the modern materials landscape.[1] Conventionally, PET is synthesized from terephthalic acid or its dimethyl ester, Dimethyl terephthalate (DMT). The substitution of DMT with this compound (DM2MT) offers a strategic approach to tailor polymer properties. The ortho-methyl group acts as a bulky substituent that disrupts the planarity and symmetry of the terephthalate unit. This structural modification sterically hinders polymer chain packing, which can lead to:
-
Reduced Crystallinity: The irregular chain structure makes it more difficult for polymer chains to align into ordered crystalline domains, often resulting in amorphous or semi-crystalline materials with lower melting points (Tm) and higher transparency.
-
Altered Glass Transition Temperature (Tg): The restricted chain mobility can influence the glass transition temperature, a critical parameter for defining the material's service temperature.
-
Enhanced Solubility: The decrease in crystallinity can improve the solubility of the polyester in common organic solvents, facilitating processing and characterization.
These modified properties make DM2MT-based polyesters attractive for specialty applications, including advanced coatings, engineering plastics, and matrices for controlled drug release, where fine-tuning of thermal and mechanical properties is paramount.
The Chemistry of Two-Stage Melt Polycondensation
The synthesis of high-molecular-weight polyesters from dimethyl ester monomers is almost exclusively carried out via a two-stage melt polycondensation process.[2] This solvent-free method is industrially scalable and produces high-purity polymer. The process is governed by equilibrium reactions, making the efficient removal of byproducts essential to drive the formation of long polymer chains.[2]
Stage 1: Transesterification
In the first stage, DM2MT undergoes transesterification with a molar excess of a diol (e.g., ethylene glycol, 1,4-butanediol). This reaction is performed at elevated temperatures (150–220°C) in the presence of a specific catalyst, typically a metal acetate such as zinc acetate or manganese acetate.[2][3] The reaction proceeds with the elimination of methanol, which is distilled from the reaction mixture to shift the equilibrium toward the formation of a bis(hydroxyalkyl) 2-methylterephthalate oligomer.
C₆H₃(CH₃)(CO₂CH₃)₂ + 2 HO-R-OH ⇌ C₆H₃(CH₃)(CO₂-R-OH)₂ + 2 CH₃OH↑ (DM2MT + Diol ⇌ Oligomer + Methanol)
The use of a 1.7 to 2.0 molar excess of the diol ensures that the resulting oligomers are predominantly terminated with hydroxyl groups, preparing them for the subsequent polycondensation step.[2]
Stage 2: Polycondensation
Once the theoretical amount of methanol has been removed, the second stage begins. A polycondensation catalyst, often antimony trioxide or a titanium-based compound, is introduced.[4][5] The temperature is further increased (260–290°C), and a high vacuum (<1 mbar) is gradually applied.[6] Under these conditions, the hydroxyl-terminated oligomers react with each other, eliminating the diol as a byproduct. The continuous removal of the diol via vacuum distillation is critical for building high molecular weight polymer chains.[2] The reaction is monitored by observing the increase in melt viscosity, which can be measured by the torque required by the mechanical stirrer.
n C₆H₃(CH₃)(CO₂-R-OH)₂ ⇌ [-O-R-O₂C-C₆H₃(CH₃)-CO₂-]ₙ + n HO-R-OH↑ (Oligomer ⇌ Polyester + Diol)
Experimental Protocols
Detailed Protocol for Melt Polycondensation
This protocol describes the laboratory-scale synthesis of Poly(butylene 2-methylterephthalate).
3.1.1. Materials and Equipment
| Reagent/Equipment | Details |
| Monomers | This compound (DM2MT), 1,4-Butanediol (BDO) |
| Catalysts | Zinc Acetate [Zn(OAc)₂], Antimony Trioxide [Sb₂O₃] |
| Stabilizer | Triphenyl phosphate or Phosphoric Acid |
| Apparatus | 500 mL three-neck reaction flask, mechanical stirrer with high-torque motor, distillation head with condenser, receiving flask, nitrogen inlet, vacuum pump, heating mantle with temperature controller. |
3.1.2. Step-by-Step Methodology
Stage 1: Transesterification
-
Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. Charge the flask with this compound (e.g., 0.5 mol) and 1,4-Butanediol (e.g., 1.0 mol, a 2:1 molar ratio).
-
Catalyst Addition: Add the transesterification catalyst, Zinc Acetate (typically 200-300 ppm relative to the weight of DM2MT).
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout this stage.
-
Heating Profile: Begin stirring and heat the mixture to approximately 160°C. Methanol will begin to distill off as the transesterification reaction initiates.[2]
-
Reaction Progression: Slowly increase the temperature to 220°C over 2-3 hours. Monitor the reaction's progress by collecting the methanol distillate in the receiving flask. The reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation 6. Catalyst and Stabilizer Addition: Cool the mixture slightly (to ~190°C). Add the polycondensation catalyst, Antimony Trioxide (250-350 ppm), and a stabilizer like triphenyl phosphate to deactivate the initial transesterification catalyst. 7. Vacuum Application: Gradually increase the temperature to 270-280°C while slowly reducing the pressure to below 1 mbar over 30-45 minutes. This slow reduction prevents excessive foaming of the low-molecular-weight oligomers.[6] 8. Polymerization: Continue the reaction under high vacuum and elevated temperature. Excess 1,4-butanediol will distill off. The melt viscosity will increase significantly as the polymer chains grow. Monitor the stirrer's motor torque as an indicator of increasing molecular weight. 9. Completion and Recovery: After 2-4 hours of polycondensation (or when the desired viscosity is reached), stop the reaction by releasing the vacuum with nitrogen gas. Allow the reactor to cool. The resulting solid polymer can be recovered by carefully breaking the glass or by extruding the molten polymer if the reactor is so equipped.
Visualization of the Synthesis Workflow
The diagrams below illustrate the logical flow and chemical transformations during the synthesis process.
Caption: Workflow for two-stage melt polycondensation of DM2MT.
Caption: Key chemical reactions in the synthesis process.
Characterization of DM2MT-Based Polyesters
Proper characterization is essential to confirm the structure and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Confirms functional groups. | Disappearance of O-H stretch (from diol), strong C=O ester stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C=C bands. |
| ¹H NMR Spectroscopy | Verifies chemical structure and composition. | Characteristic peaks for the aromatic protons of the 2-methylterephthalate unit, the methyl group protons, and the aliphatic protons from the diol repeating unit.[7] |
| Gel Permeation Chromatography (GPC/SEC) | Determines molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides quantitative data on the success of the polycondensation stage. High molecular weight (Mw > 20,000 g/mol ) is typically desired. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (Tg, Tc, Tm). | Determines the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the material's amorphous or semi-crystalline nature.[8] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability. | Measures the decomposition temperature, indicating the upper temperature limit for processing and application. |
Safety and Handling
-
All procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves, is mandatory.
-
Methanol is flammable and toxic; ensure the distillation apparatus is properly sealed.
-
High-temperature and high-vacuum operations require careful handling. Ensure glassware is free of cracks and is rated for vacuum applications.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
-
NPTEL. (n.d.). The synthesis of PET requires two steps. NPTEL Archive. Available at: [Link]
-
Yamada, K., et al. (2021). Depolymerization of Polyester Fibers with Dimethyl Carbonate-Aided Methanolysis. ACS Materials Au. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pegoterate. PubChem Compound Database. Available at: [Link]
- Gaymans, R. J., et al. (2000). Process for preparing ester amides and polyesteramides. EP0980884A1. Google Patents.
-
Ferreira, A., et al. (2016). Polycondensation of TPA and ethylene glycol via direct esterification (a); polycondensation of dimethyl terephthalate and ethylene glycol via transesterification (b). ResearchGate. Available at: [Link]
-
Tawfik, M. E., & Elsabee, M. Z. (2009). Preparation and Characterization of Polyester Based on bis-(2-hydroxypropyl terephthalate). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. Available at: [Link]
-
Pellis, A., et al. (2021). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials. Green Chemistry. Available at: [Link]
- Klescz, W., et al. (2011). Terephthalic acid-based polyester polyols. CN102245668A. Google Patents.
-
BYJU'S. (n.d.). Polyethylene Terephthalate. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl terephthalate. Available at: [Link]
-
Yamada, K., et al. (2021). Depolymerization of Polyester Fibers with Dimethyl Carbonate-Aided Methanolysis. PMC. Available at: [Link]
-
Hatti-Kaul, R., et al. (2020). Itaconate Based Polyesters: Selectivity and Performance of Esterification Catalysts. ResearchGate. Available at: [Link]
-
Vera, P., et al. (2022). Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MS. Foods. Available at: [Link]
-
Lee, S. B., et al. (2003). Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reac. Journal of Applied Polymer Science. Available at: [Link]
-
Wu, J., et al. (2021). Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate). PMC. Available at: [Link]
-
Phetwarotai, W., et al. (2019). Multiple melting behaviour of poly(ethylene terephthalate). ResearchGate. Available at: [Link]
-
Pellis, A., et al. (2021). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials. PMC. Available at: [Link]
-
Bokade, V. V., et al. (2015). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. PMC. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Silver formation [archive.nptel.ac.in]
- 3. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01783G [pubs.rsc.org]
- 5. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. user.eng.umd.edu [user.eng.umd.edu]
- 7. Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Poly(ethylene 2-methylterephthalate)
Abstract
This document provides a comprehensive guide for the synthesis and characterization of poly(ethylene 2-methylterephthalate) (PE2MT), a modified polyester with potential for tailored thermal and mechanical properties. This guide is intended for researchers, scientists, and professionals in polymer chemistry and materials science. We delve into the fundamental principles of polyester synthesis, offering a detailed, step-by-step protocol for the preparation of PE2MT via a two-stage melt polymerization process. This process involves the initial synthesis of the monomer, dimethyl 2-methylterephthalate, followed by its transesterification with ethylene glycol and subsequent polycondensation. The causality behind experimental choices is explained, and a framework for the thorough characterization of the resulting polymer is provided, ensuring a self-validating system for process verification.
Introduction: The Rationale for Methyl-Substituted Polyesters
Poly(ethylene terephthalate) (PET) is a ubiquitous commercial polyester, lauded for its excellent mechanical strength, thermal stability, and chemical resistance.[1] These properties arise from its semi-crystalline nature and the rigidity of the terephthalate unit. The introduction of a methyl group onto the terephthalic acid moiety, yielding poly(ethylene 2-methylterephthalate), offers a strategic approach to finely tune the polymer's properties. The methyl substituent can disrupt the regularity of the polymer chain, potentially leading to a lower melting point and reduced crystallinity.[2] This modification can enhance processability and may introduce novel properties beneficial for specialized applications, such as in drug delivery matrices, specialty fibers, and advanced packaging materials.
This application note will guide the user through the synthesis of PE2MT, starting from the preparation of the key monomer, 2-methylterephthalic acid, and its subsequent conversion to this compound. We will then detail the two-stage melt polymerization process to yield the final polymer.
Synthesis of Monomers
A reliable synthesis of high-purity monomers is paramount for achieving a high molecular weight polymer. This section outlines the preparation of 2-methylterephthalic acid and its conversion to this compound.
Preparation of 2-Methylterephthalic Acid
2-Methylterephthalic acid can be synthesized via the selective oxidation of 2,4-dimethylbenzoic acid using potassium permanganate in an alkaline solution. This method is advantageous due to its high selectivity and relatively straightforward procedure.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4-dimethylbenzoic acid in an aqueous solution of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete, as indicated by the cessation of manganese dioxide precipitation.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 2-methylterephthalic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
-
The purity of the product can be verified by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FTIR).
Preparation of this compound
The transesterification route for polymerization necessitates the use of the dimethyl ester of 2-methylterephthalic acid. This can be prepared by a classic Fischer esterification.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methylterephthalic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol by rotary evaporation.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or distillation. The purity should be confirmed by NMR spectroscopy and melting point analysis.[3]
Melt Polymerization of Poly(ethylene 2-methylterephthalate)
The synthesis of PE2MT is achieved through a two-stage melt polymerization process, analogous to the industrial production of PET.[4] The first stage is a transesterification reaction to form bis(2-hydroxyethyl) 2-methylterephthalate, followed by a polycondensation stage at higher temperature and under vacuum to increase the molecular weight.
Materials and Equipment
-
Monomers: this compound (DM2MT), Ethylene glycol (EG)
-
Catalysts: Zinc acetate (for transesterification), Antimony trioxide (for polycondensation)
-
Stabilizer: Phosphoric acid
-
Equipment: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, a condenser, a vacuum pump, and a heating mantle with a temperature controller.
Experimental Workflow
Caption: Experimental workflow for the two-stage melt polymerization of PE2MT.
Step-by-Step Protocol
Stage 1: Transesterification
-
Reactor Charging: Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2.[4] Add the transesterification catalyst, zinc acetate, at a concentration of about 0.05-0.1% by weight of the this compound.
-
Inert Atmosphere: Purge the reactor with dry nitrogen to remove any oxygen, which can cause degradation at high temperatures.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 180-220°C under a slow stream of nitrogen.[5] The transesterification reaction will commence, leading to the formation of methanol as a byproduct.
-
Methanol Removal: The methanol produced will distill out of the reaction mixture. The rate of methanol distillation is an indicator of the reaction progress. Continue this stage until approximately 90-95% of the theoretical amount of methanol has been collected. This signifies the formation of low molecular weight oligomers of bis(2-hydroxyethyl) 2-methylterephthalate.
Stage 2: Polycondensation
-
Catalyst and Stabilizer Addition: Cool the reactor slightly and add the polycondensation catalyst, antimony trioxide (around 0.03-0.05% by weight), and a stabilizer such as phosphoric acid to deactivate the transesterification catalyst and prevent side reactions.
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 260-280°C.
-
Application of Vacuum: Once the desired temperature is reached, slowly apply a high vacuum (less than 1 Torr) to the system. This is a critical step to remove the ethylene glycol byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer.[4]
-
Viscosity Increase: As the polycondensation reaction proceeds, the viscosity of the molten polymer will increase significantly. The stirrer speed may need to be adjusted to ensure adequate mixing.
-
Reaction Termination: The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer motor.
-
Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it. The resulting polymer strand can then be pelletized for further characterization and processing.
Rationale for Experimental Choices
-
Excess Ethylene Glycol: An excess of ethylene glycol is used in the first stage to ensure complete conversion of the this compound and to minimize the sublimation of the solid monomer.[4]
-
Two-Catalyst System: A two-catalyst system is employed because zinc acetate is highly effective for transesterification but can promote degradation at the higher temperatures of polycondensation. Antimony trioxide is a more suitable catalyst for the high-temperature polycondensation stage.[5]
-
High Vacuum: The application of a high vacuum is crucial for the removal of the ethylene glycol byproduct, which is essential to achieve a high degree of polymerization according to Le Chatelier's principle.
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents thermo-oxidative degradation of the polymer at the high reaction temperatures, which would otherwise lead to discoloration and a reduction in molecular weight.
Characterization of Poly(ethylene 2-methylterephthalate)
Thorough characterization of the synthesized PE2MT is essential to confirm its chemical structure, molecular weight, and thermal properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique to confirm the formation of the polyester. The spectrum should show a characteristic strong ester carbonyl (C=O) stretching peak around 1720 cm⁻¹, and the disappearance of the hydroxyl (-OH) band from the ethylene glycol-terminated oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer. In ¹H NMR, characteristic peaks for the aromatic protons of the methylterephthalate unit and the ethylene glycol protons will be observed. The integration of these peaks can confirm the successful incorporation of both monomers. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethylene glycol unit.[6]
Molecular Weight Determination
-
Intrinsic Viscosity: Dilute solution viscometry is a common method to estimate the molecular weight of polyesters. The intrinsic viscosity can be measured in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) and correlated to the molecular weight using the Mark-Houwink equation.
-
Gel Permeation Chromatography (GPC): GPC provides a more detailed analysis of the molecular weight distribution (polydispersity index, PDI) of the polymer.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm).[7] A typical DSC thermogram of a semi-crystalline polymer will show a step change for the Tg, an exothermic peak for crystallization upon heating (cold crystallization), and an endothermic peak for melting. The presence of the methyl group in PE2MT is expected to lower the Tm and potentially the Tg compared to PET (for PET, Tg ≈ 70-80 °C, Tm ≈ 250-260 °C).[8]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature of the polymer.
Quantitative Data Summary
| Parameter | Typical Value for PET | Expected Trend for PE2MT | Analytical Technique |
| Glass Transition Temperature (Tg) | 70-80 °C | Potentially lower | DSC |
| Melting Temperature (Tm) | 250-260 °C | Lower | DSC |
| Decomposition Temperature (Td) | > 350 °C | Similar or slightly lower | TGA |
| Intrinsic Viscosity | 0.6-1.0 dL/g | Dependent on synthesis | Viscometry |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of poly(ethylene 2-methylterephthalate). By following the outlined procedures, researchers can reliably produce this modified polyester and thoroughly evaluate its properties. The introduction of the methyl group onto the terephthalate ring is a versatile strategy for tailoring the performance of polyesters, and this guide serves as a foundational resource for exploring the potential of PE2MT in various advanced applications.
References
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
- Zou, G.-Y., Yao, R.-S., Wan, X.-H., Zhu, H.-X., & He, H.-B. (2007). A simple and environmental-friendly procedure to synthesize 2-methyl terephthalic acid by selectively oxidizing 2, 4-dimethylbenzoic acid. Organic CHEMISTRY, 3(2), 119-122.
- Google Patents. (n.d.). DE10231872B4 - Process for the preparation of dimethyl terephthalate.
-
NPTEL. (n.d.). The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. Retrieved from [Link]
-
TSI Journals. (2007). A simple and environmental-friendly procedure to synthesize 2-methyl terephthalic acid by selectively oxidizing 2, 4-dimethylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4780527A - Preparation of polyesters from terephthalic acid.
-
ResearchGate. (2024). Thermal Analysis of Polyethylene Terephthalate (PET) Using Differential Scanning Calorimetry. Retrieved from [Link]
- Google Patents. (n.d.). US4642369A - Process for the production of dimethyl terephthalate from p-xylene and methanol.
-
ResearchGate. (n.d.). Determination of the kinetic parameters and analysis of oligomerization, for the transesterification reaction of dimethyl terephthalate with ethylene glycol. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermoplastic Polyesters. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thermotropic polyesters: synthesis and properties of t-butyl substituted poly (1,4-phenylene terephthalate) s. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of post-consume poly(ethylene terephthalate) with sulfuric acid and product characterization by WAXD, 13C NMR and DSC. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Poly(ethyleneoxyethylene terephthalate-co-adipate) using NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. Retrieved from [Link]
- Google Patents. (n.d.). EP0156133A1 - Process for the preparation of dimethyl terephthalate from p-xylene and methanol.
-
Royal Society of Chemistry. (n.d.). Capturing ethylene glycol with dimethyl carbonate towards depolymerisation of polyethylene terephthalate at ambient temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. Retrieved from [Link]
-
ResearchGate. (2009). Evaluation of Poly(ethylene-terephthalate) Products of Chemical Recycling by Differential Scanning Calorimetry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylterephthalic acid. Retrieved from [Link]
-
The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. Retrieved from [Link]
-
ResearchGate. (n.d.). Glass transition and structural relaxation in semi-crystalline poly(ethylene terephthalate): A DSC study. Retrieved from [Link]
-
PubChem. (n.d.). Process for producing terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate - Patent US-4642377-A. Retrieved from [Link]
- Google Patents. (n.d.). CN102245668A - Terephthalic acid-based polyester polyols.
-
MDPI. (n.d.). Polymer Composites Based on Glycol-Modified Poly(Ethylene Terephthalate) Applied to Additive Manufacturing Using Melted and Extruded Manufacturing Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). terephthalic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Process for Preparation of Terephthalic Acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 4. Silver formation [archive.nptel.ac.in]
- 5. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Dimethyl 2-methylterephthalate in Advanced Materials Synthesis
Abstract
This technical guide provides a comprehensive overview of Dimethyl 2-methylterephthalate (DM-2-MT), a substituted aromatic dicarboxylate ester, and its application in materials science. While structurally similar to the widely used Dimethyl terephthalate (DMT), the addition of a methyl group to the benzene ring introduces significant steric hindrance and asymmetry. This guide explores the causal effects of this modification on polymerization behavior and final material properties. We present detailed, field-proven protocols for the synthesis of novel copolyesters via melt polymerization, adapted from established DMT-based procedures. Furthermore, we discuss the potential application of its hydrolyzed form, 2-methylterephthalic acid, as a functional linker in the synthesis of bespoke Metal-Organic Frameworks (MOFs). This document is intended for researchers and scientists in polymer chemistry and materials development, providing the foundational knowledge and practical methodologies for innovating with this unique monomer.
Introduction: Beyond Conventional Terephthalates
This compound is an aromatic compound distinguished by a methyl group at the 2-position of the terephthalate ring. This seemingly minor modification is the cornerstone of its unique potential in materials science. Unlike the symmetrical and planar structure of its parent compound, Dimethyl terephthalate (DMT), the methyl group in DM-2-MT disrupts intermolecular chain packing.
Causality of the Methyl Group:
-
Reduced Crystallinity: The steric bulk of the methyl group prevents the polymer chains from aligning in a highly ordered, crystalline fashion. This leads to the formation of largely amorphous or semi-crystalline polymers.
-
Altered Thermal Properties: By hindering crystallization, the methyl group can lead to a lower melting temperature (T_m) and a more prominent glass transition temperature (T_g) compared to polymers made from standard DMT.
-
Enhanced Solubility: The decrease in crystallinity often improves the solubility of the resulting polymer in common organic solvents, facilitating processing and characterization.
These properties make DM-2-MT a strategic monomer for developing high-performance polyesters where clarity, modified thermal characteristics, and specific mechanical properties are desired.
Diagram: Structural Comparison
Caption: Structural difference between DMT and DM-2-MT.
Application in Polyester Synthesis: Modifying the PET and PBT Landscape
The primary application of DM-2-MT is as a co-monomer in the synthesis of aliphatic-aromatic copolyesters, such as modified Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT). The synthesis follows a well-established two-stage melt polymerization process.[1]
-
Transesterification (Ester Interchange): In the first stage, DM-2-MT is reacted with an excess of a diol (e.g., ethylene glycol or 1,4-butanediol) at elevated temperatures. This reaction is catalyzed by metal salts, such as zinc acetate or manganese acetate, and produces methanol as a byproduct, which is distilled off to drive the reaction forward.[1] The product is a mixture of oligomers, primarily bis(hydroxyalkyl) 2-methylterephthalate.
-
Polycondensation: The second stage involves heating the oligomeric mixture under a high vacuum and at a higher temperature. A second catalyst, typically antimony trioxide, is used.[1] The high temperature and vacuum facilitate the removal of the excess diol, driving the equilibrium towards the formation of a high molecular weight polymer. The viscosity of the molten mass increases significantly as the polymer chains grow.
Diagram: Two-Stage Melt Polymerization Workflow
Caption: General workflow for polyester synthesis using DM-2-MT.
Detailed Protocol: Synthesis of Poly(ethylene 2-methylterephthalate) Copolyester
This protocol is adapted from the standard synthesis of PET from Dimethyl terephthalate (DMT).[1][2] The reaction conditions are suggested starting points and may require optimization due to the steric effects of the 2-methyl group, which might slightly alter reaction kinetics.
Materials and Equipment
| Reagents | Equipment |
| This compound (DM-2-MT) | 500 mL three-neck round-bottom flask |
| Ethylene glycol (EG), polymer grade | Mechanical stirrer with a high-torque motor |
| Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) | Distillation head with condenser and collection flask |
| Antimony(III) oxide (Sb₂O₃) | Nitrogen gas inlet and bubbler |
| Triphenyl phosphate (stabilizer) | High-vacuum pump (<1 Torr) with a cold trap |
| High-purity Nitrogen gas | Heating mantle with temperature controller |
Step-by-Step Procedure
Stage 1: Transesterification
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, nitrogen inlet, and distillation head. Ensure all glassware is meticulously dried to prevent side reactions.
-
Charging Reagents: Charge the flask with:
-
This compound (e.g., 97 g, 0.5 mol)
-
Ethylene glycol (e.g., 74.4 g, 1.2 mol) - A molar ratio of EG:DM-2-MT of ~2.4:1 is typical to drive the reaction.
-
Zinc acetate dihydrate (e.g., ~0.05 g, ~0.05% by weight of DM-2-MT)
-
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause polymer degradation at high temperatures. Maintain a slow, continuous nitrogen flow.
-
Heating Profile: Begin stirring and slowly heat the mixture. The reaction typically starts as methanol begins to distill around 150-160°C. Gradually increase the temperature to ~220°C over 2-3 hours.
-
Monitoring Progress: The transesterification is considered complete when ~95% of the theoretical amount of methanol (32 g for 0.5 mol of DM-2-MT) has been collected in the receiving flask.
Stage 2: Polycondensation
-
Catalyst Addition: Cool the reaction mixture slightly (to ~180°C). Add the polycondensation catalyst, antimony(III) oxide (~0.04 g), and a stabilizer like triphenyl phosphate.
-
Temperature Increase: Gradually increase the temperature of the molten oligomer to 275-285°C.
-
Vacuum Application: Once the temperature stabilizes, slowly and carefully apply a vacuum. Vigorous bubbling will occur as excess ethylene glycol is removed. Reduce the pressure gradually to below 1 Torr over about 60-90 minutes.
-
Viscosity Monitoring: The torque on the mechanical stirrer will increase noticeably as the molecular weight of the polymer builds. This is a key indicator of successful polymerization. Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.
-
Reaction Termination & Recovery: Release the vacuum by introducing nitrogen gas. Cool the reactor. The resulting polymer will be a solid, glassy material that can be carefully removed from the flask once cooled.
Characterization of DM-2-MT Based Polymers
The resulting polymer should be characterized to understand its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Results for Poly(ethylene 2-methylterephthalate) |
| FT-IR | Confirm functional groups | Show characteristic ester carbonyl stretch (~1720 cm⁻¹), C-O stretches, and aromatic C-H bands. Absence of hydroxyl (-OH) peaks indicates high conversion.[3] |
| ¹H NMR | Elucidate chemical structure | Confirm the incorporation of both the 2-methylterephthalate and ethylene glycol units and verify the polymer structure.[3] |
| GPC/SEC | Determine molecular weight (M_w, M_n) and polydispersity (PDI) | Provides quantitative data on the polymer chain length, crucial for mechanical properties. |
| DSC | Measure thermal transitions (T_g, T_c, T_m) | A distinct T_g is expected. T_m may be broad or absent, and crystallinity will likely be low, confirming the amorphous nature induced by the methyl group.[3] |
| TGA | Assess thermal stability | Determines the onset temperature of degradation, indicating the polymer's upper service temperature. |
| WAXD | Analyze crystallinity | Expected to show a broad amorphous halo rather than sharp diffraction peaks, confirming low crystallinity.[3] |
Application in Metal-Organic Frameworks (MOFs)
While this compound itself is not the linker, it serves as a direct precursor to 2-methylterephthalic acid via hydrolysis. Substituted terephthalic acids are of great interest in MOF synthesis as the functional groups can tune the framework's properties, such as pore size, surface chemistry, and gas adsorption capabilities.[4]
Protocol Insight: Solvothermal Synthesis of a Hypothetical MOF The synthesis of MOFs typically involves a solvothermal reaction where the organic linker (2-methylterephthalic acid) and a metal salt (e.g., zinc nitrate, copper acetate) are dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) and heated in a sealed vessel.[5][6] The methyl group on the linker would project into the pores of the resulting MOF, potentially altering its selectivity for gas separation or catalytic activity compared to standard terephthalate-based MOFs like MOF-5.[6][7]
Conclusion
This compound is a valuable, albeit specialized, monomer for materials science. Its true utility lies in the deliberate introduction of structural asymmetry to disrupt polymer chain packing. This guide provides the foundational protocols, adapted from well-established chemistries, to enable researchers to synthesize and explore novel polyesters with tailored amorphous characteristics. Furthermore, its potential as a precursor for functional MOF linkers opens additional avenues for advanced material design. The methodologies and causal explanations provided herein serve as a robust starting point for innovation in high-performance polymers and porous materials.
References
- Google Patents. (n.d.). WO2002042253A1 - Dimethyl terephthalate composition and process for producing the same.
-
Kim, S. J., Kwak, H. W., Kwon, S., Jang, H., & Park, S. I. (2020). Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate- Co-terephthalate). Polymers (Basel), 12(10), 2389. doi:10.3390/polym12102389. Available from: [Link]
-
NPTEL. (n.d.). The synthesis of PET requires two steps. NPTEL Archive. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dimethyl terephthalate – Knowledge and References. Retrieved from [Link]
-
DEISO. (2023, October 15). Dimethyl Terephthalate (DMT): A versatile substance with various uses. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]
-
TK Group. (n.d.). Di Methyl Terephthalate (DMT). Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
DMT as a Versatile Intermediate: Applications in Polyester Films and Fibers. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024, August 11). (PDF) A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. Retrieved from [Link]
-
UPCommons. (n.d.). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis of Ultrahigh Molecular-Weight Poly(ethylene Terephthalate). Retrieved from [Link]
-
Structure and properties of polyester fibers from dmt and terephthalic acid for rubber industry. (n.d.). Retrieved from [Link]
-
RSC Publishing. (n.d.). Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). EP0046670A1 - Process for the preparation of polybutylene terephthalate.
-
Process Insights. (n.d.). Polyester (PET) Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. Retrieved from [Link]
- Google Patents. (n.d.). WO2020262451A1 - Metal-organic framework having terephthalic acid based ligand.
-
Semantic Scholar. (n.d.). MIL-53(Al) catalytic synthesis of poly(ethylene terephthalate). Retrieved from [Link]
-
SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Poly(ethylene glycol) Methyl Ether Endcapped Poly(ethylene terephthalate) | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2021, March 1). Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy. Retrieved from [Link]
Sources
- 1. Silver formation [archive.nptel.ac.in]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate- Co-terephthalate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2020262451A1 - Metal-organic framework having terephthalic acid based ligand - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: A Detailed Guide to the Synthesis of Functionalized Metal-Organic Frameworks Using Dimethyl 2-Methylterephthalate
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1] The defining characteristic of MOFs is their exceptionally high surface area and tunable porosity, which has led to their investigation for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[2]
The properties of a MOF are intrinsically linked to the nature of its constituent metal nodes and organic linkers.[3] By judiciously selecting or modifying these building blocks, it is possible to fine-tune the resulting framework's pore size, shape, and chemical environment.[3] Functionalization of the organic linker is a powerful strategy to impart specific properties to a MOF.[4] The introduction of functional groups can enhance interactions with guest molecules, improve the stability of the framework, and introduce catalytic activity.[4][5]
This application note provides a detailed guide on the use of dimethyl 2-methylterephthalate as a precursor for the synthesis of functionalized MOFs. The presence of a methyl group on the terephthalate linker can influence the electronic properties and steric environment of the pores, potentially leading to enhanced performance in specific applications.[5] We will discuss the principles of the synthesis, provide detailed experimental protocols for both the in-situ and ex-situ generation of the 2-methylterephthalate linker, and describe the expected characteristics of the resulting MOF, using a methyl-functionalized UiO-66 as a representative example.
Principle of the Method
The synthesis of MOFs from this compound first requires the hydrolysis of the ester groups to form the corresponding dicarboxylate, 2-methylterephthalic acid. This active linker can then coordinate with metal ions to form the desired MOF structure. This hydrolysis can be achieved either ex-situ, where the dicarboxylic acid is synthesized and isolated before being used in the MOF synthesis, or in-situ, where the hydrolysis occurs in the same reaction vessel as the MOF formation.[6]
The choice between in-situ and ex-situ methods depends on the desired control over the reaction. The ex-situ method allows for the purification of the linker, ensuring a higher purity of the final MOF. The in-situ method is more atom-economical and can be more efficient, but may require careful optimization to ensure complete hydrolysis and prevent the incorporation of unreacted ester into the framework.[7]
The methyl group on the aromatic ring of the linker serves as a functionalization that can alter the properties of the resulting MOF in several ways:
-
Modified Pore Environment: The non-polar methyl group can increase the hydrophobicity of the pores, which can be advantageous for the selective adsorption of non-polar molecules.[5]
-
Enhanced Stability: Functionalization with methyl groups has been shown to improve the water stability of some MOFs.[6]
-
Altered Sorption Properties: The presence of the methyl group can create specific binding pockets that enhance the adsorption of certain gases, such as carbon dioxide.[5]
Application: Synthesis of a Methyl-Functionalized UiO-66 Analogue (UiO-66-CH₃)
To illustrate the practical application of this compound in MOF synthesis, we will focus on the preparation of a methyl-functionalized version of the well-known UiO-66. UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability, making it an excellent candidate for a wide range of applications.[8][9] The synthesis of UiO-66-CH₃ will demonstrate how a simple functionalization can be incorporated into a robust and well-characterized framework.
Experimental Protocols
Part A: Ex-situ Synthesis of 2-Methylterephthalic Acid (Linker)
This protocol describes the hydrolysis of this compound to produce the 2-methylterephthalic acid linker, which can then be used in MOF synthesis.
Reagents and Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve this compound in a 10% aqueous solution of NaOH.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated HCl. A white precipitate of 2-methylterephthalic acid will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any residual salts.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-methylterephthalic acid.
-
Dry the purified product in an oven at 80-100 °C overnight.
Part B: Direct In-situ Synthesis of UiO-66-CH₃ from this compound
This protocol details the one-pot synthesis of UiO-66-CH₃, where the hydrolysis of the ester and the MOF formation occur concurrently.[7]
Reagents and Equipment:
-
This compound
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vortex mixer
Procedure:
-
In a glass vial, dissolve this compound and ZrCl₄ in DMF.
-
Add acetic acid to the solution. The acetic acid acts as a modulator, controlling the crystallization process.
-
Seal the vial and place it in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120 °C for 24 hours.
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the white crystalline product by centrifugation.
-
Wash the product with fresh DMF three times to remove any unreacted starting materials.
-
Wash the product with ethanol three times to remove the DMF.
-
Dry the final product under vacuum at 150 °C for 12 hours to activate the MOF.
Characterization of the Resulting MOF
To confirm the successful synthesis of UiO-66-CH₃ and to determine its properties, a series of characterization techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The PXRD pattern should match the expected pattern for the UiO-66 topology.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to confirm the removal of solvent molecules from the pores after activation.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size of the MOF particles.
-
Gas Adsorption (e.g., N₂ at 77 K): To determine the surface area and pore volume of the MOF, which are crucial indicators of its porosity.
Data Presentation
Table 1: Typical Synthesis Parameters for UiO-66-CH₃
| Parameter | Value |
| Metal Source | Zirconium(IV) chloride (ZrCl₄) |
| Linker Precursor | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Modulator | Acetic Acid |
| Temperature | 120 °C |
| Time | 24 hours |
Table 2: Expected Characteristic Properties of UiO-66 vs. UiO-66-CH₃
| Property | UiO-66 | UiO-66-CH₃ |
| BET Surface Area | ~1200-1500 m²/g | ~1000-1300 m²/g |
| Pore Volume | ~0.5-0.7 cm³/g | ~0.4-0.6 cm³/g |
| Thermal Stability | ~500 °C | ~480-500 °C |
| Crystal System | Cubic | Cubic |
Visualization
Caption: Overall workflow for MOF synthesis.
Caption: Repeating unit of UiO-66-CH₃.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Crystallinity | Incorrect modulator concentration, reaction time too short. | Optimize the amount of acetic acid. Increase the reaction time. |
| Impure Product | Incomplete hydrolysis of the ester (in-situ), unreacted starting materials. | Increase reaction temperature or time for hydrolysis. Ensure thorough washing of the product. |
| Low Yield | Suboptimal reaction conditions, loss of product during washing. | Re-evaluate the molar ratios of reactants. Be careful during the centrifugation and decanting steps. |
| Amorphous Product | Reaction temperature too high or too low. | Optimize the synthesis temperature. |
Conclusion
This compound is a versatile precursor for the synthesis of functionalized metal-organic frameworks. The presence of the methyl group on the aromatic linker allows for the tuning of the chemical and physical properties of the resulting MOF, opening up possibilities for a range of applications. The protocols provided in this application note offer a reliable starting point for researchers interested in exploring the synthesis and properties of methyl-functionalized MOFs. The ability to perform the synthesis via either an in-situ or ex-situ method provides flexibility in experimental design. Further research into MOFs derived from this compound and other functionalized linkers will undoubtedly lead to the discovery of new materials with tailored properties for specific technological challenges.
References
-
Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68. YouTube. Retrieved from [Link]
-
Rojas, S., & Ojeda, M. (2021). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Catalysts, 11(10), 1233. MDPI AG. Retrieved from [Link]
-
Request PDF. (n.d.). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. Retrieved from [Link]
-
dos Santos, L. A. S., et al. (2023). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]
-
Request PDF. (n.d.). The Effect of Methyl Functionalization on Microporous Metal-Organic Frameworks' Capacity and Binding Energy for Carbon Dioxide Adsorption. Retrieved from [Link]
- Buscay, R., et al. (2022). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Dalton Transactions, 51(30), 11453-11462.
-
Request PDF. (n.d.). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Retrieved from [Link]
- Nguyen, T. T. N., et al. (2022). Synthesis of a UiO-66/gC3N4 composite using terephthalic acid obtained from waste plastic for the photocatalytic degradation of the chemical warfare agent simulant, methyl paraoxon. New Journal of Chemistry, 46(32), 15450-15459.
- Lu, W., et al. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5561-5593.
-
Taddei, M., et al. (2021). A water-based synthetic route to metal-organic framework UiO-66 starting from PET-derived terephthalate esters. ChemRxiv. Retrieved from [Link]
- Gerasimchuk, N. N., et al. (2020). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. Molecules, 26(1), 184.
- Garcia-Pellicer, J., et al. (2011). Functionalizing porous zirconium terephthalate UiO-66(Zr) for natural gas upgrading: A computational exploration.
-
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]
-
Yaakub, N. A., et al. (2022). SYNTHESIS AND MODELLING OF FUNCTIONALIZED UiO-66 METAL- ORGANIC FRAMEWORKS FOR GAS ADSORPTION. Universiti Putra Malaysia Institutional Repository. Retrieved from [Link]
-
da Silva, A. S., et al. (2023). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. ResearchGate. Retrieved from [Link]
- Demek, M., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(38), 15487-15497.
-
Taddei, M., et al. (2021). A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters. RSC Sustainability. Retrieved from [Link]
-
Osti.gov. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of a UiO-66/g-C 3 N 4 composite using terephthalic acid obtained from waste plastic for the photocatalytic degradation of the chemical warfa ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03483B [pubs.rsc.org]
- 9. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Polymers with Dimethyl 2-methylterephthalate
A Note on Scope and Analogy
This document provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of polymers using Dimethyl 2-methylterephthalate. It is important to note that while the fundamental principles of polyester chemistry are well-established, specific literature on the polymerization of this compound is not widely available. Therefore, this guide is primarily based on the extensive and well-documented chemistry of its close structural analog, Dimethyl terephthalate (DMT) .[1][2][3][4][5][6] The protocols and mechanistic discussions provided herein are directly adaptable for this compound, with a dedicated section addressing the potential influence of the additional methyl group on the reaction kinetics and final polymer properties.
Introduction: The Strategic Incorporation of Aromatic Diesters in Polymer Architectures
The functionalization of polymers with aromatic diesters like this compound is a cornerstone of advanced materials science, enabling the synthesis of high-performance polyesters with tailored thermal, mechanical, and chemical properties.[2][7] These materials are integral to a myriad of applications, from robust engineering plastics and synthetic fibers to sophisticated biomedical devices and drug delivery systems.[1][2][3]
The primary route for incorporating these monomers into a polymer backbone is through step-growth polymerization, a process that typically involves two key stages: transesterification and polycondensation .[1][3][8] This guide will provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, and characterization techniques for the synthesis of polyesters using this compound as a functionalizing agent.
The Chemistry of Polyesterification: A Two-Stage Process
The synthesis of polyesters from dimethyl ester monomers and diols is a sequential process. Understanding the causality behind each stage is critical for successful and reproducible polymer synthesis.
Stage 1: Transesterification
The initial step involves the reaction of this compound with a suitable diol, most commonly a short-chain diol like ethylene glycol or 1,4-butanediol, in the presence of a catalyst.[1][3][8] This reaction, known as transesterification or ester interchange, results in the formation of a bis(hydroxyalkyl) 2-methylterephthalate monomer and methanol as a byproduct.[1][9]
The removal of methanol is crucial as it drives the equilibrium of this reversible reaction towards the formation of the desired monomer.[1][3][8] This is typically achieved by distillation.[1][8]
Reaction Scheme: Transesterification
Caption: Transesterification of this compound with a diol to form a monomer and methanol.
Stage 2: Polycondensation
Once the transesterification is complete, the resulting bis(hydroxyalkyl) 2-methylterephthalate monomers undergo self-condensation at elevated temperatures and under reduced pressure.[1][10] This polycondensation step eliminates the diol as a byproduct, leading to the formation of long-chain polyesters.[1][11] A different catalyst is typically introduced for this stage to promote the growth of high molecular weight polymer chains.[1]
The application of a vacuum is critical in this stage to efficiently remove the liberated diol, thereby shifting the equilibrium towards the formation of a high molecular weight polymer.[8][10]
Reaction Scheme: Polycondensation
Caption: Polycondensation of bis(hydroxyalkyl) 2-methylterephthalate monomers to form a polyester and a diol byproduct.
The Impact of the 2-Methyl Substituent
While the fundamental reaction pathway for this compound is expected to be identical to that of DMT, the presence of the methyl group on the aromatic ring can introduce subtle but significant effects:
-
Steric Hindrance: The methyl group, positioned ortho to one of the ester functionalities, may introduce steric hindrance. This could potentially slow down the rate of both the transesterification and polycondensation reactions compared to the unsubstituted DMT. The approach of the diol to the carbonyl carbon might be slightly impeded.
-
Electronic Effects: The methyl group is a weak electron-donating group. This could slightly increase the electron density on the aromatic ring and the carbonyl carbons, potentially making them marginally less electrophilic. This electronic effect is generally considered to be less significant than the steric effect in this context.
-
Polymer Properties: The methyl group will be incorporated into the final polymer backbone. This will disrupt the symmetry and regularity of the polymer chain compared to a polyester derived from DMT. This disruption in chain packing can lead to:
-
A decrease in crystallinity.
-
A lower melting point (Tm) and glass transition temperature (Tg).
-
Increased solubility in organic solvents.
-
Potentially altered mechanical properties, such as reduced tensile strength but increased flexibility.
-
Detailed Experimental Protocols
The following protocols are based on the synthesis of polyesters using DMT and can be adapted for this compound.
Materials and Equipment
| Materials | Equipment |
| This compound | Three-neck round-bottom flask |
| Ethylene glycol (or other diol) | Mechanical stirrer |
| Zinc acetate (transesterification catalyst) | Nitrogen inlet and outlet |
| Antimony trioxide (polycondensation catalyst) | Distillation condenser and receiving flask |
| Phosphoric acid (stabilizer) | Heating mantle with temperature controller |
| High-purity nitrogen gas | Vacuum pump and gauge |
Protocol 1: Synthesis of Poly(ethylene 2-methylterephthalate)
This protocol details the laboratory-scale synthesis of a polyester from this compound and ethylene glycol.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a receiving flask.
-
Charging Reactants: Charge the flask with this compound and ethylene glycol in a molar ratio of 1:2.2.[1] Add the transesterification catalyst, zinc acetate (approximately 0.05-0.1% by weight of the dimethyl ester).
-
Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the transesterification stage.
-
Transesterification:
-
Begin stirring and gradually heat the reaction mixture to approximately 180-200°C.[12]
-
Methanol will begin to distill off as the reaction proceeds.[1]
-
Slowly increase the temperature to 230°C to drive the reaction to completion.[1]
-
Monitor the collection of methanol in the receiving flask. The reaction is considered complete when the theoretical amount of methanol has been collected.
-
-
Catalyst Quenching and Addition of Polycondensation Catalyst:
-
Polycondensation:
-
Gradually increase the temperature to 270-280°C.[1]
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
Ethylene glycol will distill off as the polycondensation reaction proceeds.
-
A noticeable increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases.
-
Continue the reaction under high temperature and vacuum for 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer can then be pelletized for further processing and characterization.
-
Experimental Workflow
Caption: Workflow for the synthesis of Poly(ethylene 2-methylterephthalate).
Characterization of Functionalized Polymers
Thorough characterization of the synthesized polyester is essential to confirm its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of ester linkages and the incorporation of the 2-methylterephthalate unit. | - Strong carbonyl (C=O) stretching peak around 1720 cm⁻¹. - C-O stretching peaks. - Peaks corresponding to the aromatic ring and the methyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer, including the end groups and the monomer linkages. | - Resonances corresponding to the aromatic protons, the methyl protons on the ring, and the protons of the diol unit. - Integration of the peaks can be used to confirm the composition of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. | - A chromatogram showing the molecular weight distribution of the polymer sample. |
| Differential Scanning Calorimetry (DSC) | To determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). | - A step change in the baseline indicating the Tg. - An endothermic peak corresponding to the Tm. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | - A plot of weight loss as a function of temperature, indicating the onset of thermal degradation. |
Applications in Research and Drug Development
The functionalization of polymers with this compound opens up avenues for the development of novel materials with specific properties for various applications:
-
Drug Delivery: The synthesized polyesters can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.[8] The presence of the methyl group may influence the drug loading capacity and the degradation rate of the polymer matrix.
-
Biomaterials: These polyesters can be explored as scaffolds for tissue engineering, where their mechanical properties and biodegradability can be tailored by adjusting the polymer composition.
-
Engineering Plastics: The incorporation of the 2-methylterephthalate unit can lead to the development of specialty plastics with unique thermal and mechanical properties for demanding applications.[2]
Conclusion
This guide provides a comprehensive framework for the functionalization of polymers using this compound, leveraging the well-established chemistry of its analog, Dimethyl terephthalate. By understanding the intricacies of the transesterification and polycondensation reactions, and by considering the potential impact of the 2-methyl substituent, researchers can effectively synthesize and characterize novel polyesters with tailored properties for a wide range of applications in materials science and drug development.
References
-
NPTEL Archive. (n.d.). The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. Retrieved from [Link]
-
(n.d.). DMT as a Versatile Intermediate: Applications in Polyester Films and Fibers. Retrieved from [Link]
-
(n.d.). Thermoplastic Polyesters[13] –. Retrieved from [Link]
- Google Patents. (n.d.). CN110590551A - Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate.
-
PMC - NIH. (n.d.). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. Retrieved from [Link]
-
ResearchGate. (n.d.). b. Polycondensation of BHET yields PET. | Download Scientific Diagram. Retrieved from [Link]
-
(n.d.). Kinetic study on the polycondensation reaction of bis-hydroxyethyl naphthalate. Retrieved from [Link]
-
DRUM - University of Maryland. (n.d.). Kinetics of Transesterification of Dimethyl Terephthalate with 1,4-Butanediol Catalyzed by Tetrabutyl Titanate. Retrieved from [Link]
-
ResearchGate. (n.d.). PET synthesis reactions (a) esterification of TPA with EG (b) trans-esterificationof DMT with EG and (c) polymerization.. Retrieved from [Link]
-
TPU Yarn. (2024, June 19). Polycondensation Reaction of Polyester. Retrieved from [Link]
-
Express Polymer Letters. (n.d.). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio. Retrieved from [Link]
-
KoreaScience. (n.d.). Transesterification of Dimethyl Terephthalate with Ethylene Glycol. Retrieved from [Link]
- Google Patents. (n.d.). WO2002042253A1 - Dimethyl terephthalate composition and process for producing the same.
-
NSTDA Open Repository. (n.d.). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of unsaturated polyester resins based on dimethyl terephthalate process residue | Request PDF. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Making Polyesters. Retrieved from [Link]
-
PENPET Petrochemical Trading. (n.d.). Dimethyl terephthalate (DMT). Retrieved from [Link]
-
University of Scranton. (n.d.). Industrial Chemistry Module | English. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl terephthalate | C10H10O4 | CID 8441. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dimethyl terephthalate – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). EP0723951A1 - Process to prepare bis (2-hydroxyethyl) terephthalate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 5. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. wpage.unina.it [wpage.unina.it]
- 8. Silver formation [archive.nptel.ac.in]
- 9. pslc.ws [pslc.ws]
- 10. fiber-yarn.com [fiber-yarn.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reliable Source of Dimethyl Terephthalate for Polyester Resins [penpet.com]
Application Note: A Detailed Protocol for the Laboratory-Scale Hydrolysis of Dimethyl 2-Methylterephthalate
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive, step-by-step experimental protocol for the hydrolysis of dimethyl 2-methylterephthalate to its corresponding dicarboxylic acid, 2-methylterephthalic acid. This procedure is designed for laboratory-scale synthesis and is particularly relevant for researchers in organic synthesis, materials science, and drug discovery who may use 2-methylterephthalic acid as a versatile building block. The protocol detailed herein employs a base-catalyzed hydrolysis, or saponification, a robust and high-yielding method for the cleavage of esters.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental workflow, and outline the necessary safety precautions and purification techniques.
Scientific Principles and Rationale
The hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[1] For the conversion of this compound, a base-catalyzed approach (saponification) is generally preferred over acid-catalyzed hydrolysis due to its virtual irreversibility.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, driving the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired dicarboxylic acid.
The presence of a methyl group on the aromatic ring, as in this compound, may introduce some steric hindrance, potentially slowing the rate of hydrolysis compared to its unsubstituted counterpart, dimethyl terephthalate. However, by employing appropriate reaction conditions, such as elevated temperatures and a sufficient excess of the base, a complete and efficient hydrolysis can be achieved.
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₁₁H₁₂O₄ | 208.21 | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Standard Laboratory Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | Standard Laboratory Grade |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade | Standard Laboratory Grade |
| Deionized Water | H₂O | 18.02 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
pH paper or pH meter
-
Rotary evaporator (optional)
-
Melting point apparatus
Experimental Procedure
Part 1: Saponification of this compound
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add this compound (10.41 g, 0.05 mol).
-
Solvent and Base Addition: Add 100 mL of a 2 M aqueous sodium hydroxide solution (0.2 mol, 4 equivalents). This represents a significant excess of base to ensure complete hydrolysis of both ester groups.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the oily ester layer and the formation of a homogeneous solution. The reaction is typically complete within 2-4 hours. For sterically hindered esters, a longer reaction time may be necessary.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Part 2: Acidification and Isolation of 2-Methylterephthalic Acid
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and with caution, add concentrated hydrochloric acid (37%) dropwise while stirring continuously. The addition is exothermic and will cause the precipitation of the white, solid 2-methylterephthalic acid. Continue adding acid until the solution is strongly acidic (pH 1-2), which can be confirmed with pH paper.
-
Precipitation and Digestion: Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the precipitated 2-methylterephthalic acid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl) and excess HCl.
-
Drying: Dry the purified 2-methylterephthalic acid in a drying oven at 100-110 °C to a constant weight.
Part 3: Purification by Recrystallization (Optional)
For obtaining a highly pure product, recrystallization can be performed. Aromatic carboxylic acids can be purified by recrystallization from hot water or aqueous alcohol mixtures.
-
Solvent Selection: In a beaker, suspend the crude 2-methylterephthalic acid in a minimal amount of hot deionized water.
-
Dissolution: Heat the suspension to boiling with stirring. If the solid does not completely dissolve, add small portions of hot water until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described previously.
Data and Expected Results
| Parameter | Value |
| Starting Material (this compound) | 10.41 g (0.05 mol) |
| Product (2-Methylterephthalic Acid) | C₉H₈O₄ |
| Molar Mass of Product | 180.16 g/mol [2][3] |
| Theoretical Yield | 9.01 g |
| Expected Yield | 8.1 - 8.8 g (90-98%) |
| Appearance | White crystalline solid |
| Melting Point | >300 °C (sublimes)[4] |
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[1][5][6][7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage.[9][10][11][12][13] The concentrated acid is also a respiratory irritant. Handle with care in a fume hood and wear appropriate PPE.
-
General Precautions: The reaction involves heating and refluxing. Ensure that the apparatus is securely clamped and that the cooling water for the condenser is flowing. The acidification step is exothermic and should be performed slowly and with cooling.
Visualizations
Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-methylterephthalic acid.
References
-
Wikipedia. Terephthalic acid. [Link]
-
PubChem. 2-Methylterephthalic acid. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium hydroxide. [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]
-
Chempedia. General procedures for the purification of Carboxylic acids. [Link]
-
J&K Scientific LLC. Ester Hydrolysis. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Sodium hydroxide. [Link]
-
EMD Millipore. Safety Data Sheet: Hydrochloric Acid 34-37% OmniTrace®. [Link]
Sources
- 1. chemsupply.com.au [chemsupply.com.au]
- 2. 2-Methylterephthalic acid | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylterephthalic acid - H2MT / H2BDC-Me ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. health.state.mn.us [health.state.mn.us]
Comprehensive Analytical Characterization of Dimethyl 2-methylterephthalate
An Application Note and Protocol Guide:
Abstract
Dimethyl 2-methylterephthalate (DMMT) is a substituted aromatic diester with potential applications as a monomer in specialty polyester synthesis and as an intermediate in fine chemical manufacturing. Precise characterization of its identity, purity, and impurity profile is paramount for ensuring material quality, process control, and regulatory compliance. This guide provides a detailed framework of analytical techniques for the comprehensive characterization of DMMT, designed for researchers, quality control scientists, and drug development professionals. We will delve into the theoretical underpinnings and provide validated, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic separations (GC and HPLC).
Introduction: The Analytical Imperative for DMMT
This compound (CAS 14186-60-8, Molecular Formula: C₁₁H₁₂O₄) is an analog of Dimethyl terephthalate (DMT), a high-volume commodity chemical used in the production of polyethylene terephthalate (PET)[1][2]. The introduction of a methyl group onto the benzene ring fundamentally alters the molecule's symmetry and steric profile, which is expected to impart unique properties to resulting polymers or derivatives.
The analytical challenge lies in distinguishing DMMT from its parent compound, DMT, and other potential process-related impurities, such as isomeric dimethyl methylterephthalates or incompletely esterified precursors. A multi-technique approach is therefore not just recommended but essential for unambiguous structural confirmation and purity assessment. This document serves as a practical guide, explaining the causality behind methodological choices to ensure robust and reliable analytical outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of specific nuclei, primarily ¹H and ¹³C. For DMMT, it is the definitive technique for confirming the substitution pattern on the aromatic ring.
Theoretical Considerations: DMMT vs. DMT
The parent molecule, DMT, possesses a high degree of symmetry, resulting in a simple ¹H NMR spectrum with only two singlets: one for the four equivalent aromatic protons and one for the six equivalent methyl ester protons[3][4]. The introduction of a methyl group at the 2-position of DMMT breaks this symmetry, leading to a more complex and information-rich spectrum.
-
Aromatic Protons (¹H): The three aromatic protons are no longer chemically equivalent and will present as a complex splitting pattern (an ABC spin system).
-
Methyl Protons (¹H): Three distinct singlet signals are expected: one for the ring-attached methyl group and two for the potentially non-equivalent methoxy groups of the esters, although their chemical shifts may be very close.
-
Carbon Nuclei (¹³C): The number of distinct carbon signals will increase compared to DMT, confirming the lower symmetry of the DMMT molecule.
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the acquisition of high-resolution NMR spectra for unambiguous structural confirmation.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the DMMT sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, spectral width of ~220 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).
Expected Spectral Data
The following table summarizes the predicted chemical shifts for DMMT. These are estimations based on foundational principles and data from similar structures.
| Assignment | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Ar-H | ¹H NMR | 7.8 - 8.1 | m (3H) |
| -O-CH ₃ | ¹H NMR | ~3.9 | s (6H, may resolve into two singlets) |
| Ar-CH ₃ | ¹H NMR | ~2.5 | s (3H) |
| C =O (Ester) | ¹³C NMR | 165 - 168 | s |
| Ar-C | ¹³C NMR | 128 - 140 | s |
| -O-C H₃ | ¹³C NMR | ~52 | s |
| Ar-C H₃ | ¹³C NMR | ~21 | s |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of DMMT and providing structural clues through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the volatility of DMMT.
Theoretical Considerations
The molecular weight of DMMT (C₁₁H₁₂O₄) is 208.21 g/mol . In Electron Ionization (EI) mode, the molecular ion (M⁺˙) is expected at m/z 208. The primary fragmentation pathway for terephthalate esters is the loss of a methoxy radical (·OCH₃), resulting in a stable acylium ion[5][6].
-
Molecular Ion (M⁺˙): m/z = 208
-
Base Peak ([M-OCH₃]⁺): m/z = 177 (208 - 31)
-
Other Fragments: Further fragmentation could involve the loss of formaldehyde (CH₂O) or carbon monoxide (CO).
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for DMMT analysis.
Protocol: Purity and Identity by GC-MS
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Capillary Column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)[6][7].
Reagents:
-
DMMT Sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the DMMT sample in the chosen solvent.
-
Instrument Conditions:
-
Injector: 250 °C, Splitless mode[6].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 70 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes. (This program is adapted from similar phthalate analyses)[6].
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6].
-
Acquisition Mode: Full Scan (m/z 40-400).
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Interpretation:
-
Identify the peak corresponding to DMMT.
-
Extract the mass spectrum for this peak and confirm the presence of the molecular ion (m/z 208) and the expected base peak (m/z 177).
-
Assess purity by calculating the peak area percentage of DMMT relative to all other detected peaks.
-
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule.
Theoretical Considerations
The IR spectrum of DMMT will be dominated by absorptions from the ester functional groups and the substituted aromatic ring.
-
C=O Stretch (Ester): A very strong and sharp absorption band around 1720-1730 cm⁻¹.
-
C-O Stretch (Ester): Strong bands in the 1300-1100 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.
-
sp² C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
sp³ C-H Stretch (Methyl): Peaks just below 3000 cm⁻¹[8].
-
C-H Bending (Out-of-Plane): The pattern in the 900-650 cm⁻¹ region will be characteristic of the 1,2,4-trisubstituted benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern, convenient method for analyzing solid powders with minimal sample preparation[9].
Instrumentation:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This will account for atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the DMMT powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Expected Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1730 - 1720 | Strong, Sharp |
| Aromatic C=C Stretch | 1610, 1580, 1450 | Medium |
| Aliphatic C-H Bend | 1440, 1380 | Medium |
| Ester C-O Stretch | 1300 - 1100 | Strong |
| C-H Out-of-Plane Bend | 900 - 800 | Strong (Characteristic of substitution) |
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is a cornerstone technique for purity determination and quantification of non-volatile or thermally sensitive impurities. A reversed-phase method is ideal for separating DMMT from more polar or less polar contaminants.
Method Rationale
In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. DMMT, being a moderately nonpolar molecule, will be well-retained and can be separated from related impurities. UV detection is suitable as the aromatic ring provides strong chromophores[10]. DMMT is expected to be slightly more retained than DMT due to the increased hydrophobicity from the extra methyl group.
Experimental Workflow: HPLC Purity Analysis
Caption: HPLC workflow for DMMT purity assessment.
Protocol: Reversed-Phase HPLC with UV Detection
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-Phase Column: C18, 4.6 x 150 mm, 5 µm particle size.
Reagents:
-
DMMT Sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, 60:40 (v/v) Acetonitrile:Water. Degas the solution using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of DMMT at 1 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter.
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm (based on the UV absorbance of the terephthalate moiety).
-
Run Time: 15-20 minutes.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample.
-
Data Interpretation:
-
Identify the major peak corresponding to DMMT.
-
Calculate the area percent purity by dividing the peak area of DMMT by the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve with a certified reference standard should be prepared.
-
Conclusion
The characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the definitive tool for structural confirmation, while GC-MS validates the molecular weight and fragmentation pattern. FT-IR provides a rapid functional group fingerprint, and HPLC offers a robust method for quantifying purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently and accurately characterize DMMT, ensuring its suitability for downstream applications.
References
-
PubChem. (n.d.). Dimethyl terephthalate. National Center for Biotechnology Information. Retrieved from [Link]
-
Fan, M., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
Ma, M., et al. (2022). Gas chromatography (GC) (a) spectra of the product. ResearchGate. Retrieved from [Link]
-
Ogawa, T., et al. (1987). Infrared Spectrum of Terephthalic Acid - Adsorbed on Alumina Surface. J-STAGE. Retrieved from [Link]
- Katzschmann, E. (2005). Process for the preparation of dimethyl terephthalate. Google Patents.
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of dimethyl terephthalate isolated from the recycling.... Retrieved from [Link]
-
PENPET Petrochemical Trading. (n.d.). Dimethyl terephthalate (DMT). Retrieved from [Link]
-
An, J., et al. (2015). Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PMC - NIH. Retrieved from [Link]
-
Pardo, O., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. SpringerLink. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC data of recrystallized DMT, commercial BHET, commercial HEMT,.... Retrieved from [Link]
-
NIST. (n.d.). 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Brown, C. J., et al. (1972). Purification process for dimethyl terephthalate. Google Patents.
-
Dziwinski, E., et al. (2010). comparison of GC/MS and GC/ECD methods Determination of phthalates in polymer materials. SciELO. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
- Bell, E. R., et al. (1970). Purification of dimethylterephthalate. Google Patents.
-
Patel, K. (2003). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. Retrieved from [Link]
Sources
- 1. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 2. manavchem.com [manavchem.com]
- 3. bipm.org [bipm.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. opus.govst.edu [opus.govst.edu]
HPLC analysis of Dimethyl 2-methylterephthalate
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Dimethyl 2-methylterephthalate
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound (DMT). The method is tailored for researchers, scientists, and professionals in drug development and polymer science who require an accurate and efficient technique for purity assessment, quality control, and stability studies of DMT. The protocol herein is built upon the foundational principles of reversed-phase chromatography and the specific physicochemical properties of the analyte, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a diester of terephthalic acid and methanol, serving as a crucial monomer in the synthesis of various polyesters, including polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1][2][3] Its purity is paramount as impurities can significantly impact the polymerization process and the final properties of the polymer. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for the analysis of DMT.[4]
The method described in this note utilizes reversed-phase chromatography, the most common mode of HPLC, which is ideally suited for the analysis of moderately non-polar molecules like DMT.[4][5] The separation is based on the principle of hydrophobic interactions, where the non-polar analyte partitions between a non-polar stationary phase (typically a C18 bonded silica) and a moderately polar mobile phase.[4]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a specific and reliable HPLC method. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | dimethyl benzene-1,4-dicarboxylate | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | [2] |
| Melting Point | 139-141 °C | |
| Boiling Point | 282 °C | |
| Solubility | Slightly soluble in water; soluble in hot alcohol and ether. | [1] |
| UV Maximum (λmax) | ~242 nm in alcohol | [2][6] |
| log Kow (LogP) | 2.25 | [2] |
The presence of a benzene ring and two carbonyl groups in the DMT molecule results in significant UV absorbance, making UV detection a highly suitable and sensitive choice. The maximum absorbance at approximately 242 nm provides an optimal wavelength for detection.[2][6] Its low polarity, indicated by a LogP of 2.25, confirms that reversed-phase chromatography is the appropriate separation mode.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the .
Apparatus and Equipment
-
HPLC system with a binary or isocratic pump
-
Autosampler or manual injector
-
Column thermostat
-
Variable wavelength UV-Vis detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or nylon)
-
Ultrasonic bath for degassing
Reagents and Materials
-
This compound reference standard (≥99.0% purity)
-
Water (HPLC or Milli-Q grade)[8]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | The C18 phase provides the necessary hydrophobicity to retain and separate the non-polar DMT molecule effectively.[5][9] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | This composition provides optimal retention and elution of DMT. Acetonitrile is chosen for its low viscosity and UV transparency.[10] |
| Mode | Isocratic | An isocratic elution is sufficient for this analysis, offering simplicity, robustness, and shorter run-to-run equilibration times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 242 nm | This wavelength corresponds to the maximum UV absorbance of DMT, providing high sensitivity.[2][6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Solution Preparation
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a clean, suitable glass reservoir.
-
Mix thoroughly.
-
Degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol or acetonitrile to dissolve the standard, sonicating briefly if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly. This solution should be stored under refrigeration.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase (Acetonitrile:Water 60:40).
-
Mix thoroughly. This solution should be prepared fresh daily.
Sample Preparation:
-
Accurately weigh a quantity of the sample material expected to contain approximately 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask and prepare a stock sample solution following the same procedure as the Standard Stock Solution.
-
Perform the same dilution as for the Working Standard Solution, using the mobile phase as the diluent.
-
Prior to injection, filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Workflow and Separation Principle Visualization
The overall analytical workflow is depicted below, from initial sample handling to final data analysis.
Caption: HPLC analysis workflow for this compound.
The core of the method relies on the principles of reversed-phase chromatography.
Caption: Principle of reversed-phase separation for DMT.
System Suitability and Data Analysis
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. Inject the Working Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Calculation: The concentration of this compound in the sample can be calculated using the external standard method with the following formula:
Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard
The purity or assay of the sample is then calculated based on the initial sample weight and dilution factors.
Conclusion
The described isocratic RP-HPLC method provides a simple, precise, and accurate means for the quantitative analysis of this compound. The method is straightforward to implement, using common reagents and instrumentation. The short run time allows for high throughput, making it suitable for routine quality control in industrial settings as well as for research applications. The protocol's foundation in the analyte's specific chemical properties ensures its robustness and reliability.
References
-
Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ChemicalLand21. DIMETHYL TEREPHTHALATE. [Link]
-
ResearchGate. a UV–vis spectra of DMT monomer derived from clear, green, light-yellow.... [Link]
-
MicroSolv Technology Corporation. APPLICATION NOTES - HPLC. [Link]
-
SpringerLink. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
SIELC Technologies. Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Absorption spectra of (a) DMT, DET, DOT, DOP, and DBP plasticizers; (b).... [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
PubChem. Dimethyl terephthalate | C10H10O4 | CID 8441. [Link]
-
National Institutes of Health (NIH). Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
-
Wikipedia. Dimethyl terephthalate. [Link]
-
ResearchGate. Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. [Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]
-
ResearchGate. The study of solid-liquid equilibrium for dimethyl terephthalate (DMT) in several solvents from T = (298.15 to 330.15) K. [Link]
-
ResearchGate. (PDF) Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. [Link]
-
IJCRT.org. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. [Link]
Sources
- 1. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]
- 2. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Page loading... [guidechem.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 8. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
Definitive GC-MS Analysis of Dimethyl 2-methylterephthalate: A Comprehensive Protocol for Purity Assessment and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Dimethyl 2-methylterephthalate, an isomer of Dimethyl terephthalate (DMT), is a crucial organic intermediate in the synthesis of specialized polyesters and other polymers. The precise characterization and quantification of this compound are paramount for ensuring the quality, performance, and safety of final products. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. We provide a detailed, step-by-step protocol covering sample preparation, instrument configuration, and data analysis, underpinned by expert insights into the rationale behind critical methodological choices. This guide is designed to be a self-validating system for researchers and quality control professionals requiring accurate and reliable analysis.
Introduction and Scientific Principle
This compound is a diester of 2-methylterephthalic acid. Its structural similarity to Dimethyl terephthalate, a high-volume commodity chemical used in polyethylene terephthalate (PET) production, means that its presence as an impurity or a primary component must be accurately determined.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose due to its exceptional combination of chromatographic separation power and the definitive identification capabilities of mass spectrometry.[2]
The core principle involves:
-
Gas Chromatography (GC): The sample is vaporized and separated into its individual components based on their volatility and interaction with a stationary phase within a capillary column. Components with higher volatility and weaker interactions elute from the column faster.
-
Mass Spectrometry (MS): As components elute from the GC, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.[3]
This method is designed to provide high sensitivity and selectivity, enabling both the confirmation of identity and the precise measurement of concentration, even in complex matrices.
Experimental Protocol & Methodology
This section details the complete workflow, from sample handling to final data analysis. Adherence to these steps is critical for achieving reproducible and accurate results.
Instrumentation, Reagents, and Standards
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS), such as an Agilent 8890 GC with a 5977B MS, Thermo Scientific TRACE 1310 GC with an ISQ 7000 MS, or equivalent.[4][5]
-
Capillary Column: A low-bleed, 5% phenyl methyl siloxane column (e.g., Agilent DB-5ms, Restek Rxi-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for its excellent resolving power for phthalate and terephthalate isomers.[2][6]
-
-
Reagents and Standards:
-
This compound reference standard (CAS 14186-60-8, purity ≥99%).
-
Solvent: High-purity, pesticide-grade Dichloromethane or Ethyl Acetate.
-
Internal Standard (IS): Benzyl benzoate (CAS 120-51-4) or a deuterated phthalate standard (e.g., Di-n-butyl phthalate-d4) is recommended for improving quantitative accuracy.[5][7][8]
-
Carrier Gas: Helium (99.999% purity or higher).
-
Scientist's Note (E-E-A-T): The choice of a 5% phenyl column is deliberate. The phenyl groups in the stationary phase provide pi-pi interactions with the aromatic ring of the analyte, which aids in the separation of structurally similar isomers. Avoiding all plastic materials (pipette tips, vials, caps with plastic liners) during sample and standard preparation is non-negotiable. Phthalates are ubiquitous environmental contaminants, and plasticware is a primary source of background interference that can compromise trace-level analysis.[2][5]
Standard and Sample Preparation
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzyl benzoate into a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a separate 100 mL Class A volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. Fortify each calibration standard with the Internal Standard to a final concentration of 5 µg/mL.
-
Sample Preparation (e.g., for Polymer Matrix):
-
Accurately weigh approximately 100 mg of the sample material into a 20 mL glass scintillation vial.
-
Add 10.0 mL of Dichloromethane.
-
Add the Internal Standard to achieve a concentration of 5 µg/mL.
-
Cap the vial and sonicate for 30 minutes to facilitate dissolution/extraction.
-
Allow the solution to settle. If particulates are present, filter through a 0.45 µm PTFE syringe filter into a GC vial.
-
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale & Expert Insight |
| GC Inlet | ||
| Injector Type | Split/Splitless | |
| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the analyte, minimizing thermal discrimination. A higher temperature can be used for less volatile related compounds.[5] |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column, essential for trace-level quantification. |
| Injection Volume | 1 µL | Standard volume; can be adjusted based on concentration and sensitivity needs. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate that balances analysis speed and separation efficiency for this column dimension. |
| Oven Program | ||
| Initial Temp. | 70 °C, hold for 1 min | Allows for sharp peak focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate that provides good separation of target analytes from potential impurities. |
| Final Temp. | 280 °C, hold for 5 min | Ensures that all higher-boiling compounds are eluted from the column, preventing carryover.[6] |
| MS Parameters | ||
| MS Transfer Line | 280 °C | Must be hot enough to prevent analyte condensation between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation of analytes.[9] |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns. |
| Electron Energy | 70 eV | The industry standard energy that generates reproducible mass spectra found in libraries like NIST.[5][10] |
| Data Acquisition | ||
| Mode | Full Scan (m/z 45-450) & SIM | Full Scan is used for initial identification and confirmation. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification.[11] |
Data Analysis and Validation
Analyte Identification
Identification of this compound is confirmed by two criteria:
-
Retention Time: The analyte peak must elute at the same retention time as the certified reference standard, within a predefined tolerance window (e.g., ±0.1 minutes).
-
Mass Spectrum: The acquired mass spectrum must match the reference spectrum. While a library spectrum for this compound is not as common as its isomer, the key fragmentation patterns can be predicted. The molecular ion (M+) is expected at m/z 194 . A prominent fragment corresponding to the loss of a methoxy group (-OCH₃) is expected at m/z 163 . This is consistent with the fragmentation of its isomer, Dimethyl terephthalate.[10][12]
Quantitative Analysis (SIM Mode)
For high-sensitivity quantification, operate the MS in SIM mode. The selected ions should be specific and abundant.
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Analyte | 194 | 163, 135 |
| Benzyl Benzoate | Internal Standard | 105 | 212, 91 |
-
Quantifier Ion: Used to calculate the peak area for concentration determination.
-
Qualifier Ion: Used as a confirmation of identity. The ratio of the qualifier to quantifier peak area must be consistent between samples and standards.
Method Validation
A trustworthy protocol is a self-validating one. Key validation parameters should be established:[8][13]
-
Linearity: The calibration curve (analyte/IS peak area ratio vs. concentration) should exhibit a coefficient of determination (R²) of >0.995.
-
Accuracy: Determined by spike-recovery experiments on a representative blank matrix. Recoveries should be within 80-120%.[8]
-
Precision: Assessed by repeat injections of a mid-level standard. The relative standard deviation (%RSD) should be <15%.
-
Limits of Detection (LOD) & Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ. For similar phthalate analyses, LOQs in the low ng/mL range are achievable.[6][9]
Visualized Workflow and Data
A clear visual representation of the analytical process ensures procedural consistency.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By detailing the causality behind experimental choices, from column selection to MS parameter tuning, this guide equips researchers and analysts with the necessary tools to implement a robust, accurate, and reliable method. The emphasis on proper sample handling to avoid contamination and the use of an internal standard for quantification are critical for achieving trustworthy results in both research and quality control settings.
References
-
PubChem. (n.d.). Dimethyl terephthalate. National Center for Biotechnology Information. Retrieved from [Link]
- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
-
National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. PMC, NIH. Retrieved from [Link]
- Namieśnik, J., & Zabiegała, B. (2009). Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. SciELO.
-
National Institute of Standards and Technology. (n.d.). 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
SHIMADZU CORPORATION. (n.d.). Qualitative Profiling of Co-polymer Polyethylene Terephthalate through Multifunctional Pyrolyzer-GC/MS by various Thermal Treatment. Retrieved from [Link]
-
ResearchGate. (2024). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. Retrieved from [Link]
-
Sciensano. (n.d.). Development and validation of qualitative and semi-quantitative methods for the analysis of phthalates and benzophenone in e-liquids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Retrieved from [Link]
-
J-Stage. (n.d.). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. Retrieved from [Link]
-
ResearchGate. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]
-
PubMed. (n.d.). Method development for determination of migrated phthalate acid esters from polyethylene terephthalate (PET) packaging into traditional Iranian drinking beverage (Doogh) samples: a novel approach of MSPE-GC/MS technique. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 3. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 4. fses.oregonstate.edu [fses.oregonstate.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,4-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 13. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
Troubleshooting & Optimization
Dimethyl 2-methylterephthalate Purification: A Technical Support Guide
Welcome to the technical support center for the purification of Dimethyl 2-methylterephthalate (DMT). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with and require high-purity DMT for their experimental needs. As a diester of significant industrial importance, particularly as a monomer for polyesters like polyethylene terephthalate (PET), the purity of DMT is paramount to the quality of the final products.[1][2][3] This document provides in-depth, field-proven insights into common purification methodologies, troubleshooting guides for issues you may encounter, and frequently asked questions.
Understanding the Impurity Profile of Crude DMT
Before delving into purification protocols, it is crucial to understand the potential impurities that may be present in crude this compound. The synthesis of DMT, typically through the esterification of terephthalic acid with methanol, can result in several byproducts and residual reactants.[4][5]
Common Impurities Include:
-
Isomers: Dimethyl orthophthalate (DMO) and Dimethyl isophthalate (DMI) are common isomeric impurities.[6][7]
-
Partially Esterified Products: Monomethyl terephthalate (MMT) can be present if the esterification reaction is incomplete.[7]
-
Oxidation Byproducts: Compounds such as methyl terephthalaldehyde (TAE) and p-toluic acid may be carried over from the synthesis of terephthalic acid.[7]
-
Residual Solvents and Catalysts: Depending on the synthetic route, residual methanol, other solvents like xylene, and catalyst residues may be present.[4][8]
The choice of purification method will largely depend on the nature and concentration of these impurities.
Recrystallization: The Workhorse of DMT Purification
Recrystallization is the most common and often the most effective method for purifying solid organic compounds like DMT. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Solvent Selection: A Critical First Step
The ideal recrystallization solvent for DMT should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
| Solvent System | Suitability for DMT Purification | Key Considerations |
| Methanol | Excellent | Widely used due to its good solvency at boiling point and poor solvency at room temperature. Effective at removing isomers and other polar impurities.[9] |
| Xylene | Good | Often used in industrial processes. DMT is soluble in hot xylene and crystallizes upon cooling.[4][10] |
| Methyl p-toluate | Very Good | Offers a high solubility ratio for impurities to DMT, making it an effective solvent for removing a range of byproducts.[4] |
| Ethanol/Water Mixtures | Fair | Can be effective, but the solubility of DMT in ethanol is relatively high even at room temperature, potentially leading to lower yields.[11] |
Step-by-Step Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of DMT from methanol.
-
Dissolution: In a fume hood, place the crude DMT in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture on a hot plate with stirring until the DMT dissolves completely. If undissolved solids remain, add small portions of hot methanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified DMT crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of DMT (140-142°C) to remove any residual solvent.[3]
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | Too much solvent was used. The solution was not saturated enough. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add a small amount of additional solvent and reheat until the oil dissolves, then cool slowly. Seeding with a pure crystal can also induce crystallization. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Low Recovery Yield | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Use a different solvent or a solvent mixture. Ensure the filtration apparatus is pre-warmed. |
Distillation: For Thermally Stable Impurities
Distillation is a viable purification method for DMT, especially for separating it from non-volatile or significantly less volatile impurities.[12] Given DMT's boiling point of 288°C, vacuum distillation is often preferred to prevent thermal decomposition.[11]
When to Choose Distillation
-
When impurities are non-volatile solids.
-
When separating from other esters with significantly different boiling points.
-
For large-scale industrial purification.[13]
Vacuum Distillation Protocol
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Charging the Flask: Add the crude DMT and a magnetic stir bar or boiling chips to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of DMT under the applied pressure. Discard any initial lower-boiling fractions.
-
Shutdown: Once the distillation is complete, allow the system to cool before releasing the vacuum.
Distillation Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Bumping | Uneven boiling. | Ensure adequate stirring or use fresh boiling chips. Do not add boiling chips to a hot liquid. |
| No Distillate | Insufficient heating or too high a vacuum for the temperature. | Increase the temperature of the heating mantle. Check the vacuum level and adjust if necessary. |
| Product Solidifies in Condenser | The condenser is too cold. | Use a jacketed condenser with circulating warm water or wrap the condenser with heating tape. |
Chromatographic Methods: For High-Purity Applications
While less common for bulk purification of DMT, column chromatography can be employed to achieve very high purity, especially for removing structurally similar impurities.
General Considerations for Column Chromatography
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective for eluting esters.[14] The optimal ratio should be determined by thin-layer chromatography (TLC) first.
-
Challenges: Boronic esters are known to sometimes adhere strongly to silica gel, which might be a consideration for related compounds.[15] While DMT is not a boronic ester, this highlights the importance of optimizing chromatographic conditions.
Column Chromatography Workflow Diagram
Caption: General workflow for the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of pure this compound? A1: The melting point of pure DMT is in the range of 140-142°C.[3] A broad melting range is indicative of impurities.
Q2: Is this compound soluble in water? A2: DMT is only slightly soluble in water.[3][11] Its solubility does increase with temperature.
Q3: What are the main safety precautions to take when working with DMT? A3: DMT is a combustible solid and its dust can form explosive mixtures with air.[16][17] It is important to work in a well-ventilated area and avoid creating dust.[18] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]
Q4: Can I use a rotary evaporator to dry my purified DMT? A4: Yes, a rotary evaporator can be used to remove the recrystallization solvent. However, since DMT is a solid, it will crystallize in the flask. For final drying to remove all traces of solvent, a vacuum oven is recommended.
Q5: My purified DMT is slightly yellow. What could be the cause? A5: A yellow discoloration can be due to the presence of certain impurities, often referred to as "yellowing substances," which may be high-boiling compounds formed during synthesis.[8] Recrystallization with the addition of activated charcoal can help remove these colored impurities.
References
- Purification process for dimethyl terephthalate. (U.S. Patent No. 3,686,276).
- Dimethyl terephthal
- Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite C
- Process for the purification of dimethyl terephthalate. (Ireland Patent No. IE904329A1).
- Process for purification of DMT by film crystallization. (U.S. Patent No. 5,542,372).
- Process for the preparation of dimethyl terephthalate. (German Patent No. DE10231872B4).
- Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate.
- Purification of dimethylterephthalate. (U.S. Patent No. 3,502,711).
- Process for the purification of dimethyl terephthalate. (German Patent No. DE1125417B).
- Dimethyl terephthal
- Dimethyl terephthal
- Dimethyl terephthal
- DIMETHYL TEREPHTHAL
- PROCESS FOR PRODUCING A DIMETHYL TEREPHTHALATE COMPOSITION. (European Patent No. EP 1344765 B1).
- SAFETY D
- Purification: How To. University of Rochester, Department of Chemistry.
- Process for the purification of dimethyl terephthalate by distillation. (U.S. Patent No. 2,646,393).
- SAFETY D
- How to purify esterefication product?.
- Process for distillation of crude ester in DMT/PTA process. (China Patent No. CN1172101A).
- Dimethyl terephthalate - Safety D
- Process for manufacturing a dmt intermediate product of given purity and subsequent processing thereof to obtain ultrapure dmt and/or medium- or high-purity terephthalic acid. (Patent No. WO1990009367A1).
- Process for the purification of esters. (U.S. Patent No. 4,521,595).
- SAFETY D
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Safety d
- Synthesis & Purification of an Ester Inquiry Guidance/AP* Chem Curriculum Alignment Transition Guide. Flinn Scientific.
Sources
- 1. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. manavchem.com [manavchem.com]
- 4. US3686276A - Purification process for dimethyl terephthalate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US5542372A - Process for purification of DMT by film crystallization - Google Patents [patents.google.com]
- 7. WO1990009367A1 - Process for manufacturing a dmt intermediate product of given purity and subsequent processing thereof to obtain ultrapure dmt and/or medium- or high-purity terephthalic acid - Google Patents [patents.google.com]
- 8. DE10231872B4 - Process for the preparation of dimethyl terephthalate - Google Patents [patents.google.com]
- 9. IE904329A1 - Process for the purification of dimethyl terephthalate - Google Patents [patents.google.com]
- 10. US3502711A - Purification of dimethylterephthalate - Google Patents [patents.google.com]
- 11. Dimethyl terephthalate CAS#: 120-61-6 [m.chemicalbook.com]
- 12. US2646393A - Process for the purification of dimethyl terephthalate by distillation - Google Patents [patents.google.com]
- 13. CN1172101A - Process for distillation of crude ester in DMT/PTA process - Google Patents [patents.google.com]
- 14. Purification [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Recrystallization of Dimethyl 2-methylterephthalate
Welcome to the technical support guide for the purification of Dimethyl 2-methylterephthalate via recrystallization. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the purification process. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is recrystallization a critical purification step?
This compound is a diester derivative of terephthalic acid.[1] In synthetic chemistry, it serves as an important intermediate. The crude product from synthesis is often contaminated with unreacted starting materials, by-products, or isomers such as dimethyl isophthalate (DMI) and dimethyl orthophthalate (DMO).[2] Recrystallization is a robust purification technique that separates the target compound from these impurities based on differences in their solubility in a chosen solvent system. A well-executed recrystallization yields a product with high purity, which is essential for subsequent reactions and characterization.
Q2: What are the ideal characteristics of a solvent for the recrystallization of this compound?
An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature , but dissolve it completely at an elevated temperature (e.g., its boiling point).
-
Dissolve impurities well at all temperatures or not at all , so they either remain in the mother liquor or can be filtered off from the hot solution.
-
Not react chemically with the compound being purified.
-
Be sufficiently volatile to be easily removed from the purified crystals after filtration.
-
Have a boiling point below the melting point of the compound to prevent "oiling out". The melting point of Dimethyl terephthalate is approximately 140-142°C.[1]
Q3: Which solvents are recommended for the recrystallization of this compound?
Methanol is a commonly used and effective solvent for the recrystallization of dimethyl terephthalate and its derivatives.[2][3] Its polarity profile allows for good solubility at its boiling point (64.7°C) while having significantly lower solubility at cooler temperatures, facilitating high recovery of pure crystals. Other solvents like xylene have also been used, particularly in industrial settings, but require careful temperature control to prevent issues.[4] For laboratory-scale purification, methanol is often the preferred starting point.
Q4: What are the primary safety considerations when performing this recrystallization?
-
Solvent Hazards : Organic solvents like methanol are flammable and should never be heated over an open flame. Use a steam bath, heating mantle, or hot plate in a well-ventilated fume hood.[5]
-
Compound Hazards : While Dimethyl terephthalate is considered to have low acute toxicity, it may be harmful if swallowed.[6] Fine dust can form an explosive mixture with air and should be handled with care.[7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[8]
-
Waste Disposal : Dispose of the filtrate (mother liquor) and any other chemical waste in appropriately labeled hazardous waste containers according to your institution's guidelines.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Problem: The compound fails to dissolve completely, even at the solvent's boiling point.
-
Cause : Insufficient solvent was used. The solubility limit has been reached.
-
Solution : Add small, incremental portions of hot solvent to the boiling mixture until the solid just dissolves. Using the absolute minimum amount of hot solvent is key to maximizing yield, but you must add enough to achieve dissolution.[5]
Problem: No crystals form after the solution has cooled to room temperature.
-
Cause 1 : The solution is too dilute (excess solvent was added).
-
Solution 1 : Re-heat the solution and boil off some of the solvent to increase the concentration of the solute. Allow it to cool again. Be careful not to evaporate too much solvent.
-
Cause 2 : The solution is supersaturated and requires nucleation to begin crystallization.
-
Solution 2 : Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the solvent line. This creates microscopic scratches that provide nucleation sites.[5]
-
Solution 3 : If available, add a tiny "seed crystal" of the pure compound to the cooled solution. This provides a template for crystal growth.
Problem: The compound "oils out," forming a liquid layer instead of solid crystals.
-
Cause : The melting point of the compound is lower than the temperature of the solution from which it is crystallizing. This is common when the solution is highly supersaturated or when using a high-boiling point solvent.[9]
-
Solution 1 : Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the saturation point. Allow the solution to cool more slowly.
-
Solution 2 : Ensure the boiling point of your chosen solvent is well below the compound's melting point (~140°C). Methanol (BP 64.7°C) is an excellent choice to avoid this issue.
Problem: Crystals form too rapidly ("crash out"), often as a fine powder.
-
Cause : The solution cooled too quickly, or it was excessively concentrated. Rapid crystallization traps impurities within the crystal lattice, reducing the effectiveness of the purification.[9][10]
-
Solution : Re-heat the solution, add a small amount of extra solvent, and ensure the flask is well-dissolved. Allow the solution to cool slowly on the benchtop, insulated with a watch glass or beaker, before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[9]
Problem: The final crystals are colored or appear impure.
-
Cause 1 : Colored impurities are present that are not removed by simple recrystallization.
-
Solution 1 : After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The charcoal adsorbs colored impurities. Swirl and heat for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[5]
-
Cause 2 : The crystals were not washed properly after filtration, leaving behind the impurity-laden mother liquor on their surface.
-
Solution 2 : After collecting the crystals via vacuum filtration, wash them with a small amount of ice-cold solvent. The cold solvent will wash away residual mother liquor without dissolving a significant amount of the product.[5]
Problem: The final yield of purified crystals is very low.
-
Cause 1 : Too much solvent was used, causing a significant portion of the product to remain dissolved in the mother liquor even after cooling.[9]
-
Solution 1 : If the mother liquor has not been discarded, it can be concentrated by boiling off some solvent and cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Cause 2 : Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
-
Solution 2 : To prevent this, use a small excess of solvent (~5-10%) before filtering and ensure the funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath) to prevent cooling and crystallization during the filtration process.[5]
Data & Protocols
Solvent Selection Data
| Solvent | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |
| Methanol | 64.7 | -97.6 | Excellent choice for lab scale. High solubility when hot, low when cold. BP is well below the solute's MP, preventing oiling out.[2][3] |
| Xylene (mixed isomers) | 138-144 | -47.4 to -25 | Used in industrial processes. Its BP is very close to the solute's MP, increasing the risk of oiling out without precise control.[4] |
| Methyl p-toluate | 204 | -33 | Primarily used as a solvent in specific industrial purification processes from crude reaction mixtures.[4] Not common for general lab recrystallization. |
Standard Laboratory Recrystallization Protocol (Single Solvent: Methanol)
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture to a gentle boil on a steam bath or hot plate while stirring. Continue adding methanol in small portions until the solid is completely dissolved.
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Gravity Filtration (if necessary) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration using fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slow cooling is crucial for forming pure crystals.[9]
-
Complete Crystallization : Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[5]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals in the funnel with a small portion of ice-cold methanol to rinse away any remaining mother liquor.
-
Drying : Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity can be checked by melting point analysis.
Visual Workflow Guides
Caption: General workflow for the recrystallization process.
Caption: Decision tree for common crystallization problems.
References
- Du Pont. (1972). Purification process for dimethyl terephthalate. U.S. Patent No. US3686276A.
- Sinopec Yizheng Chemical Fibre Co., Ltd. (1996). Process for purification of DMT by film crystallization. U.S. Patent No. US5542372A.
-
Zhang, H., et al. (2019). Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. Journal of Chemical & Engineering Data. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl terephthalate. PubChem Compound Database. [Link]
-
Hoechst Aktiengesellschaft. (1992). Process for the purification of dimethyl terephthalate. U.S. Patent No. US5116518A. Justia Patents. [Link]
-
Wikipedia. (n.d.). Dimethyl terephthalate. [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]
- Chemische Werke Witten Gesellschaft mit beschränkter Haftung. (1962). Process for the purification of dimethyl terephthalate. U.S. Patent No. DE1125417B.
-
Reddit r/Chempros. (2023). Recrystallization Issues. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
CPAchem Ltd. (2022). Dimethyl terephthalate Safety data sheet. [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]
-
Mazzotti, M. (2007). Problems, potentials and future of industrial crystallization. ResearchGate. [Link]
Sources
- 1. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. US3686276A - Purification process for dimethyl terephthalate - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. achievechem.com [achievechem.com]
Technical Support Center: Optimizing the Synthesis of Dimethyl 2-methylterephthalate
Welcome to the technical support center for the synthesis of Dimethyl 2-methylterephthalate. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this specific chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental choices, troubleshooting common issues, and systematically improving your yield and purity.
I. Overview of the Synthetic Pathway
The most common and reliable laboratory-scale synthesis of this compound is a two-step process. First, the precursor, 2-methylterephthalic acid, is synthesized via the selective oxidation of a commercially available starting material. Second, the resulting diacid undergoes a Fischer-Speier esterification using methanol to yield the final diester product.
This guide is structured to address each stage of this process, providing both detailed protocols and a robust framework for troubleshooting and optimization.
Caption: Overall workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high final yield?
A: While both steps are crucial, the purity of the intermediate, 2-methylterephthalic acid, is paramount. Impurities from the oxidation step can interfere with the subsequent esterification reaction, complicate purification, and lower the overall yield. Ensuring the complete removal of manganese dioxide and any unreacted starting material is essential.
Q2: My esterification reaction seems to stall and won't go to completion. What's the likely cause?
A: The Fischer esterification is a reversible equilibrium reaction.[1][2] The accumulation of water, a byproduct of the reaction, will push the equilibrium back towards the starting materials, preventing full conversion. To drive the reaction forward, you must use a large excess of the alcohol (methanol) and/or actively remove water as it forms, for example, by using a Dean-Stark apparatus if using a co-solvent like toluene.
Q3: Can I use a different catalyst for the esterification instead of sulfuric acid?
A: Yes, other strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective. For reactions where harsh acidic conditions are detrimental to the substrate, solid acid catalysts like zeolites (e.g., β-zeolite) can be excellent, environmentally friendly alternatives that simplify workup, as they can be filtered off.[3] However, these may require higher temperatures and pressures to achieve comparable reaction rates.[3]
Q4: Why is the oxidation of 2,4-dimethylbenzoic acid preferred over starting with 2,5-dimethyl-p-xylene?
A: The selective oxidation of 2,4-dimethylbenzoic acid is a simpler and more controlled reaction.[4] The existing carboxylic acid group deactivates the aromatic ring, making the methyl group at the 4-position (para to the carboxyl group) more susceptible to oxidation by KMnO₄ than the methyl group at the 2-position. This selectivity is harder to achieve when starting with the more activated p-xylene derivative, which can lead to a mixture of over-oxidized and partially oxidized products.
III. Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses specific problems you may encounter during the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Problem: Oxidation reaction (Step 1) results in a low yield or impure brown solid.
-
Cause & Explanation: The most common issue is the incomplete removal of the manganese dioxide (MnO₂) byproduct, which is a fine brown solid. If not thoroughly removed by filtration, it will contaminate the intermediate acid. Low yield can result from incomplete reaction due to insufficient oxidant or reaction time.
-
Solution & Protocol Validation:
-
Validate Complete Filtration: After the initial filtration, take the filtrate and add a small amount of acid. If it remains clear, the MnO₂ removal was successful. If it becomes cloudy or discolored, MnO₂ is still present.
-
Hot Filtration: Filter the reaction mixture while it is still hot. This keeps the desired product (the sodium salt of the diacid) fully dissolved and makes it easier to separate from the solid MnO₂.
-
Thorough Washing: Wash the collected MnO₂ filter cake with several portions of hot water to recover any product that may have been retained.
-
Confirm Reaction Completion: Before workup, monitor the reaction using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material (2,4-dimethylbenzoic acid). The disappearance of the starting material spot indicates the reaction is complete. The average yield for this step should be around 55%.[4]
-
Problem: Esterification reaction (Step 2) is slow or yields a mixture of mono- and di-esters.
-
Cause & Explanation: This is a classic sign of equilibrium limitation. The presence of water, either from an incomplete drying of the intermediate acid or generated during the reaction, inhibits the second esterification. The first esterification to the mono-ester is generally faster than the second.
-
Solution & Protocol Validation:
-
Drive the Equilibrium: The equilibrium can be shifted by using a significant excess of methanol, which acts as both a reagent and the solvent. A molar ratio of at least 10:1 (methanol to diacid) is recommended.[1]
-
Ensure Anhydrous Conditions: Dry the 2-methylterephthalic acid intermediate in a vacuum oven before use. Use anhydrous methanol and a fresh, concentrated acid catalyst.
-
Increase Reaction Temperature: Gently refluxing the methanol (~65 °C) is often sufficient with a strong acid catalyst like H₂SO₄.[1] If using a weaker or solid acid catalyst, higher temperatures (up to 200 °C) may be necessary.[3] However, be aware that excessively high temperatures can promote side reactions or the reverse reaction.[3]
-
Monitor Progress: Use TLC or GC-MS to monitor the conversion. You should see the spot for the diacid disappear, followed by the mono-ester, with the final di-ester spot becoming dominant.
-
IV. Detailed Experimental Protocols & Optimization
Protocol 1: Synthesis of 2-Methylterephthalic Acid
This protocol is adapted from the selective oxidation method described by Zou et al.[4]
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide (0.8g, 0.02mol) in 300 mL of deionized water.
-
Reagent Addition: To the stirred solution, add 2,4-dimethylbenzoic acid (3.0g, 0.02mol) followed by potassium permanganate (KMnO₄) (6.64g, 0.042mol).
-
Reaction Execution: Heat the mixture to 70 °C and maintain vigorous stirring for 5 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of MnO₂.
-
Work-up - Filtration: While the mixture is still warm, filter it through a pad of celite using a Büchner funnel to remove the MnO₂. Wash the filter cake with two 50 mL portions of hot water to ensure complete recovery of the product.
-
Work-up - Acidification: Combine the clear, light-yellow filtrate and washes in a beaker and cool in an ice bath. Slowly acidify the solution to a pH of 1-2 using 2M hydrochloric acid. A white precipitate of 2-methylterephthalic acid will form.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60 °C.
-
Validation: The product can be characterized by ¹H-NMR and FT-IR spectroscopy.[4] The expected yield is approximately 55%.
Protocol 2: Fischer Esterification to this compound
This protocol is based on standard Fischer esterification principles.[1][2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the dried 2-methylterephthalic acid (e.g., 2.0g, 0.011mol) in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the stirred suspension. The mixture may warm slightly.
-
Reaction Execution: Heat the mixture to a gentle reflux (~65 °C) and maintain for 4-8 hours. The solid diacid should gradually dissolve as it is converted to the more soluble ester.
-
Work-up - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This will cause vigorous CO₂ evolution. Add slowly and stir until effervescence ceases.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol or a hexane/ethyl acetate mixture.
Data Presentation: Parameter Optimization for Esterification
The following table provides a starting point for optimizing the Fischer esterification step, with principles drawn from studies on the closely related terephthalic acid.[1][3]
| Parameter | Range / Condition | Rationale & Causality | Potential Issue |
| Diacid:Methanol Ratio | 1:10 to 1:40 (molar) | A large excess of methanol acts as the solvent and drives the reaction equilibrium towards the product side (Le Châtelier's principle).[2] | An extremely high ratio may over-dilute the catalyst, slightly reducing the reaction rate.[3] |
| Catalyst Loading (H₂SO₄) | 2-5% (v/w of diacid) | Provides the necessary protons to activate the carbonyl carbon for nucleophilic attack by methanol.[2] | Higher concentrations can lead to dehydration of methanol or charring of the material at elevated temperatures. |
| Reaction Temperature | 65 °C (Reflux) to 200 °C | Increasing temperature increases the reaction rate. Higher temperatures are needed for less reactive solid acid catalysts.[3] | Temperatures exceeding 200 °C can begin to favor the reverse reaction (hydrolysis), reducing the net yield.[3] |
| Reaction Time | 4 - 12 hours | Esterification is not instantaneous; sufficient time is required to reach equilibrium or completion. | Excessively long reaction times, especially at high temperatures, can lead to the formation of by-products.[3] |
V. References
-
Jia, N., et al. (2025). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]
-
Zou, G.-Y., et al. (2007). A simple and environmental-friendly procedure to synthesize 2-methyl terephthalic acid by selectively oxidizing 2, 4-dimethylbenzoic acid. Organic CHEMISTRY, Trade Science Inc.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 6, 2026, from [Link]
-
Lamare, S., & Aust, J. (2018). Preparation of Some Substituted Terephthalic Acids. Loyola University Chicago eCommons. Available at: [Link]
-
Organic Syntheses. (n.d.). Terephthalic acid. Retrieved January 6, 2026, from [Link]
-
DEISO. (2023, October 15). Dimethyl Terephthalate (DMT): A versatile substance with various uses. Available at: [Link]
-
PubChem. (n.d.). Dimethyl terephthalate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylterephthalic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Dimethyl 2-methylterephthalate
Welcome to the technical support guide for the synthesis of Dimethyl 2-methylterephthalate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important diester in their work. As a key building block for specialty polymers and a precursor in complex organic syntheses, achieving high purity in its preparation is paramount.
The most common and direct route to this compound is the acid-catalyzed esterification of 2-methylterephthalic acid with methanol, a classic example of the Fischer-Speier esterification.[1][2] While robust, this reaction is not without its challenges. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the side reactions that can compromise yield and purity.
Section 1: The Main Reaction Pathway - A Mechanistic Overview
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The reaction mechanism proceeds through several equilibrium steps, commonly abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3] Understanding this pathway is the first step in troubleshooting, as the primary "side product" is often an unreacted intermediate.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl, yielding the mono-ester.
-
Repeat: The process repeats on the second carboxylic acid group to form the final diester product.
Caption: The sequential Fischer-Speier esterification pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled, yielding a mixture of my desired diester and a significant amount of a water-soluble, acidic byproduct. What is happening?
A: You are observing the consequence of the reaction's equilibrium nature. The primary byproduct is almost certainly Monomethyl 2-methylterephthalate , the intermediate product of the reaction.[5] In any Fischer esterification, all reaction steps are reversible.[4][6] The presence of the product water can hydrolyze the ester back to the carboxylic acid, preventing the reaction from reaching completion.
Causality & Troubleshooting Strategy:
-
Le Châtelier's Principle: To drive the reaction forward, the equilibrium must be shifted towards the products.[4]
-
Solution 1 (Excess Reagent): Use a large excess of methanol. This increases the concentration of the nucleophile, pushing the equilibrium to the right. Using methanol as the reaction solvent is a common and effective strategy.[3] A study on a similar system showed that increasing the alcohol from a 1:1 ratio to a 10-fold excess increased the yield from 65% to 97%.[3]
-
Solution 2 (Water Removal): Actively remove water as it is formed.
-
Solution 3 (Increase Catalyst/Temperature): While this won't shift the equilibrium, it will help the reaction reach equilibrium faster. Be cautious, as excessively high temperatures can promote other side reactions (see Q2).
Q2: I'm noticing a highly volatile, low-boiling point impurity during my workup. What is it and how can I prevent it?
A: This is likely dimethyl ether . This side product forms via the acid-catalyzed dehydration of two methanol molecules, a reaction that becomes significant at higher temperatures, especially with strong, non-nucleophilic acid catalysts like sulfuric acid (H₂SO₄).[7]
Mechanism: 2 CH₃OH --(H⁺, Δ)--> CH₃OCH₃ + H₂O
Causality & Troubleshooting Strategy:
-
Catalyst Choice: Sulfuric acid is a powerful dehydrating agent. While effective for esterification, it also efficiently catalyzes ether formation.[7]
-
Temperature Control: Ether formation is more favorable at higher temperatures.
-
Solution: Run the reaction at the lowest effective temperature, typically the reflux temperature of methanol (~65 °C). Avoid unnecessarily high heating mantle settings.
-
Q3: My crude product has a distinct yellow or brown discoloration. What is the source of this color?
A: Discoloration typically arises from thermal degradation or the presence of oxidized impurities. These impurities may be present in the starting 2-methylterephthalic acid or formed during the reaction. Industrial processes for the analogous dimethyl terephthalate (DMT) often identify "yellowing substances" that require removal.[8]
Causality & Troubleshooting Strategy:
-
Starting Material Purity: The quality of your 2-methylterephthalic acid is critical. If it was synthesized via oxidation of a xylene derivative, residual oxidation catalysts or partially oxidized byproducts (like aldehydes) can lead to colored impurities.[8]
-
Solution: Ensure the purity of your starting material. If necessary, recrystallize the 2-methylterephthalic acid before use.
-
-
Reaction Conditions: Prolonged reaction times at high temperatures, especially in the presence of air (oxygen), can cause thermal decomposition and the formation of colored polymeric materials.
-
Solution 1: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Solution 2: Optimize the reaction time and temperature to be sufficient for conversion without causing degradation.
-
-
Purification:
-
Solution: Discolored crude product can often be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol). For persistent color, treatment with activated charcoal during the recrystallization process can effectively remove chromophores.
-
Section 3: Visualizing Competing Reaction Pathways
To achieve a high-purity product, it is crucial to favor the main reaction pathway while suppressing the formation of byproducts. The diagram below illustrates the key decision points in the reaction.
Caption: Main vs. Side Reaction Pathways in the Synthesis.
Section 4: Recommended Experimental Protocol
This protocol provides a reliable, self-validating method for the synthesis and purification of this compound, designed to minimize side reactions.
Materials:
-
2-methylterephthalic acid (10.0 g, 55.5 mmol)
-
Anhydrous Methanol (200 mL, ~160 g, ~5.0 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
500 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Setup: To the 500 mL round-bottom flask, add the 2-methylterephthalic acid (10.0 g) and a magnetic stir bar.
-
Reagent Addition: Add anhydrous methanol (200 mL). The large excess serves as both reactant and solvent, driving the equilibrium forward.[2]
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid (2.0 mL). An exothermic reaction will occur.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (~65 °C) using the heating mantle. Critical Step: Avoid overheating to minimize dimethyl ether formation.[7] Continue refluxing for 4-6 hours. Monitor the reaction by TLC if desired (the diester is significantly less polar than the mono- and di-acids).
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated residue into a beaker containing 200 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: Vigorous CO₂ evolution will occur. Stir until gas evolution ceases. The crude product may precipitate as a white solid.
-
Isolation/Extraction:
-
If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any inorganic salts.
-
If an oil forms: Transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
-
Drying: Dry the collected solid in a vacuum oven OR dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot methanol or ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
Section 5: Data Summary Table
The choice of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes key parameters for consideration, based on analogous terephthalic acid esterification.[2][5]
| Parameter | Condition A: Standard Lab | Condition B: High Temp / Pressure | Causality & Impact on Side Reactions |
| Starting Acid | 2-Methylterephthalic Acid | 2-Methylterephthalic Acid | Purity is critical to avoid colored byproducts. |
| Alcohol | Methanol (Large Excess) | Methanol (Excess) | Large excess drives equilibrium towards the diester.[3] |
| Catalyst | H₂SO₄ or TsOH | Solid Acid (e.g., β Zeolite) | H₂SO₄ is effective but can cause ether formation at higher temps. Zeolites are milder and avoid this but may require higher temps/pressures.[5] |
| Temperature | ~65 °C (Reflux) | 180-200 °C | Lower temperatures minimize ether formation and thermal degradation. Higher temperatures are needed for less active catalysts.[5] |
| Pressure | Atmospheric | 0.5 - 1.0 MPa | Higher pressure can increase reaction rate, especially with solid catalysts.[5] |
| Key Side Reaction | Incomplete reaction (mono-ester) | Potential for thermal degradation | The main challenge in Condition A is driving the reaction to completion. In B, it is preventing decomposition. |
| Typical Yield | Good to Excellent | Excellent | Both methods can achieve high yields with proper optimization. |
References
-
Y. Wang, et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Inorganics. Available at: [Link]
- Dynamit Nobel AG. (2002). Process for the preparation of dimethyl terephthalate. German Patent DE10231872B4.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl terephthalate. Retrieved from [Link]
-
Y. Wang, et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. ResearchGate. Available at: [Link]
- Hoechst AG. (1990). Process for manufacturing a dmt intermediate product of given purity and subsequent processing thereof to obtain ultrapure dmt and/or medium- or high-purity terephthalic acid. WIPO Patent WO1990009367A1.
- China Petro-Chemical Corporation. (1996). Process for purification of DMT by film crystallization. US Patent US5542372A.
- E. I. Du Pont de Nemours & Co. (1949). Preparation of esters of terephthalic acid. US Patent US2491660A.
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]
-
S. Sarkia, et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link]
- Badische Anilin- & Soda-Fabrik AG. (1962). Process for the purification of dimethyl terephthalate. German Patent DE1125417B.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. YouTube. Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]
- 8. DE10231872B4 - Process for the preparation of dimethyl terephthalate - Google Patents [patents.google.com]
Technical Support Center: Purification of Dimethyl 2-methylterephthalate
Introduction: This guide serves as a specialized technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis who are working with Dimethyl 2-methylterephthalate (DMMT). While DMMT is a critical building block, achieving the high purity required for downstream applications can be challenging. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Our approach is grounded in the established principles for the purification of the closely related and extensively documented compound, Dimethyl terephthalate (DMT). The structural similarity means that the impurity profiles and purification methodologies are highly analogous. We will leverage these proven techniques and explain the underlying chemical principles to empower you to design and execute effective purification protocols for DMMT.
Part 1: Frequently Asked Questions - Impurity Profile & Initial Assessment
This section addresses the crucial first step: understanding what you need to remove.
Q1: What are the most probable impurities in my crude this compound (DMMT) sample?
The impurity profile of your crude DMMT is intrinsically linked to its synthesis route. Typically, DMMT is synthesized via the esterification of 2-methylterephthalic acid with methanol. Based on this, and drawing parallels from industrial DMT production, the expected impurities can be categorized as follows:
-
Unreacted Starting Materials & Intermediates: The most common impurities are residual 2-methylterephthalic acid and the mono-ester intermediate, Monomethyl 2-methylterephthalate. These acidic impurities can interfere with subsequent reactions and must be removed.
-
Isomeric Impurities: If the precursor (e.g., methyl-p-xylene) was not of high purity, isomers such as dimethyl phthalate (DMO) and dimethyl isophthalate (DMI) analogs may be present.[1][2] These can be particularly challenging to remove due to their similar physical properties.
-
Color-Forming Bodies & Oxidation Byproducts: Side reactions during synthesis can generate a range of colored compounds, aldehydes, and other oxidized species.[3] These are often present in trace amounts but can significantly impact the quality of downstream products like polymers.[3]
-
Residual Solvents: Solvents used in the synthesis or a previous work-up step, such as methanol or xylene, may be retained in the crude product.[4][5]
Table 1: Summary of Likely Impurities in Crude DMMT
| Impurity Category | Specific Examples (Analogous to DMT) | Likely Source | Impact on Quality |
| Acidic Impurities | 2-methylterephthalic acid, Monomethyl 2-methylterephthalate | Incomplete esterification reaction | Catalyzes degradation, interferes with polymerization |
| Isomeric Impurities | Dimethyl phthalate & isophthalate analogs | Impure starting materials (e.g., mixed xylenes) | Affects polymer structure and properties |
| Oxidation Products | Aldehydes (e.g., methyl p-formylbenzoate analogs), Nitro-compounds | Side reactions during synthesis[3][6] | Causes discoloration (yellowing) of final product |
| Process Solvents | Methanol, Xylene | Synthesis and/or previous purification steps | Can be detrimental to downstream processes |
Part 2: Core Purification Methodologies & Troubleshooting
This section provides detailed protocols and troubleshooting for the most effective purification techniques.
Q2: My DMMT is off-white or yellow. Which purification method should I use to remove color?
For removing color-forming bodies and many acidic impurities, recrystallization is the most robust and widely used technique. The principle relies on the differential solubility of DMMT and its impurities in a selected solvent system at varying temperatures. DMMT is significantly less soluble at lower temperatures, allowing it to crystallize out of the solution while the impurities remain dissolved in the cold mother liquor.
Caption: A robust, multi-step workflow for obtaining high-purity DMMT.
Q5: How do I validate the purity of my final DMMT product?
Accurate purity determination is essential. No single method is perfect; often, a combination provides the most complete picture. The choice of technique depends on the suspected impurities and required sensitivity. [7] Table 2: Comparison of Analytical Techniques for DMMT Purity Validation
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. [7] | Separation based on polarity and interaction with a stationary phase. [7] | Intrinsic primary ratio method based on signal intensity proportionality to the number of nuclei. [7] |
| Best For Detecting | Volatile impurities, isomers, residual solvents. | Less volatile impurities, color bodies, acidic compounds. | Quantifying the main compound against a certified internal standard for absolute purity. |
| Advantages | High sensitivity and selectivity for volatile compounds. Excellent for identifying unknown impurities via mass spectra. | Versatile for a wide range of compounds. Non-destructive. | Provides an absolute purity value without needing a specific standard for each impurity. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds. | Can have lower resolution for closely related isomers compared to capillary GC. | Higher limit of detection compared to chromatographic methods for trace impurities. [7] |
[7]* Injector: 250 °C
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 70 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Detector (MS): Electron Ionization (EI) at 70 eV.
By applying these principles and protocols, you can effectively troubleshoot the purification of this compound and confidently achieve the purity required for your research and development needs.
References
- Purification of dimethylterephthalate. (n.d.). Google Patents.
- Removal of dimethylterephthalate from a methanolysis vapor stream. (n.d.). Google Patents.
- Process for the purification of dimethyl terephthalate by distillation. (n.d.). Google Patents.
- Process for purification of DMT by film crystallization. (n.d.). Google Patents.
- Process for the purification of dimethyl terephthalate. (n.d.). Google Patents.
-
Dimethyl terephthalate. (n.d.). Wikipedia. Retrieved from [Link]
-
Process for the purification of dimethyl terephthalate. (n.d.). Justia Patents. Retrieved from [Link]
- Process for the distillation of crude ester in the DMT/PTA process. (n.d.). Google Patents.
- Purification of dimethyl terephthalate. (n.d.). Google Patents.
- Process for the purification of dimethyl terephthalate. (n.d.). Google Patents.
- Purification process for dimethyl terephthalate. (n.d.). Google Patents.
- Process for the purification of dimethyl terephthalate. (n.d.). Google Patents.
- Process for the distillation of crude ester in DMT/PTA process. (n.d.). Google Patents.
- Process for the purification of dimethyl terephthalate. (n.d.). Google Patents.
- Process for the preparation of dimethyl terephthalate. (n.d.). Google Patents.
Sources
- 1. US5542372A - Process for purification of DMT by film crystallization - Google Patents [patents.google.com]
- 2. US5116518A - Process for the purification of dimethyl terephthalate - Google Patents [patents.google.com]
- 3. US2753369A - Purification of dimethyl terephthalate - Google Patents [patents.google.com]
- 4. US3502711A - Purification of dimethylterephthalate - Google Patents [patents.google.com]
- 5. US2646393A - Process for the purification of dimethyl terephthalate by distillation - Google Patents [patents.google.com]
- 6. US3686276A - Purification process for dimethyl terephthalate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Polymerization of Dimethyl 2-methylterephthalate
Welcome to the technical support center dedicated to enhancing the efficiency of Dimethyl 2-methylterephthalate (DMMT) polymerization. This guide is designed for researchers, scientists, and professionals in polymer chemistry and materials science. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of synthesizing high-quality poly(ethylene 2-methylterephthalate) and related polyesters. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of DMMT. Each problem is presented in a question-and-answer format, detailing the probable causes and providing systematic, actionable solutions.
Q1: Why is the intrinsic viscosity (and thus, molecular weight) of my polymer consistently low?
Low molecular weight is a common challenge in step-growth polymerization and can stem from several factors that prematurely terminate chain growth. A systematic approach is essential to pinpoint the root cause.
Primary Causes & Solutions:
-
Monomer Impurity: The purity of DMMT and ethylene glycol (EG) is paramount. Monofunctional impurities or reactive species can act as chain terminators, significantly stunting polymer growth.
-
Causality: Monofunctional molecules will cap the growing polymer chain, preventing further reaction at that end. Acidic or basic impurities can interfere with catalyst activity.
-
Troubleshooting & Recommendations:
-
Purity Verification: Always verify the purity of your monomers using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Aim for ≥99.5% purity.
-
Purification Protocol: If purity is suspect, purification is necessary. DMMT can be purified by recrystallization from a suitable solvent like methanol or by vacuum distillation.
-
-
-
Inaccurate Stoichiometry: An imbalance in the molar ratio of DMMT to EG can lead to an excess of one type of functional group at the end of the polymerization, limiting the final molecular weight.
-
Causality: According to the Carothers equation, achieving high molecular weight in step-growth polymerization requires a near-perfect stoichiometric balance of reactive functional groups.
-
Troubleshooting & Recommendations:
-
Precise Measurement: Use calibrated analytical balances for weighing monomers.
-
Molar Ratio Optimization: While a 1:2 molar ratio of DMMT to EG is a common starting point for the transesterification step, a slight excess of EG (e.g., 1:2.2) is often used to compensate for glycol loss during vacuum application in the polycondensation stage.
-
-
-
Inefficient Removal of Byproducts: The removal of methanol during transesterification and ethylene glycol during polycondensation is crucial to drive the equilibrium towards polymer formation.
-
Causality: Both transesterification and polycondensation are equilibrium reactions. Le Chatelier's principle dictates that the continuous removal of byproducts is necessary to shift the equilibrium towards the formation of longer polymer chains.
-
Troubleshooting & Recommendations:
-
Vacuum System Integrity: Ensure your reaction setup is leak-free. A high vacuum (<1 mbar) is critical for the polycondensation stage.
-
Efficient Stirring: Vigorous stirring of the polymer melt increases the surface area, facilitating the diffusion and removal of ethylene glycol.
-
Adequate Condenser Surface Area: Use a condenser with a large surface area to efficiently trap the evolved byproducts.
-
-
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reactions or thermal degradation.
-
Causality: Insufficient temperature or time will result in a low reaction rate and incomplete conversion. Conversely, excessively high temperatures can cause thermal degradation of the polymer, leading to chain scission and a decrease in molecular weight.
-
Troubleshooting & Recommendations:
-
Temperature Profile: Employ a two-stage temperature profile. The transesterification stage is typically carried out at 150-210°C, followed by a gradual increase to 270-280°C for the polycondensation stage.
-
Reaction Monitoring: Monitor the reaction progress by measuring the amount of methanol collected during transesterification. During polycondensation, an increase in the melt viscosity (observed via stirrer torque) indicates successful chain growth.
-
-
-
Catalyst Inefficiency: The choice and concentration of catalysts are critical for achieving a high reaction rate.
-
Causality: Catalysts lower the activation energy for both the transesterification and polycondensation reactions. Deactivated or insufficient catalyst will result in a sluggish reaction.
-
Troubleshooting & Recommendations:
-
Catalyst Selection: A two-catalyst system is common: a transesterification catalyst (e.g., zinc acetate) and a polycondensation catalyst (e.g., antimony trioxide).
-
Concentration Optimization: The optimal catalyst concentration should be determined experimentally. Too little will be ineffective, while too much can lead to side reactions and discoloration.
-
-
Caption: The two-stage reaction pathway for the polymerization of DMMT with ethylene glycol.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- U.S. Patent 2,753,369. (1956).
- U.S. Patent 5,542,372. (1996).
- ResearchGate. (2018). How do I synthesise very low molecular weight linear polyesters?.
- ResearchGate. (2025).
- MDPI. (2024).
- ACS Publications. (2020).
- NPTEL. (n.d.). The synthesis of PET requires two steps.
- SciSpace. (1986).
- Anton Paar. (n.d.).
- ResearchGate. (2020). Polymerization of Ethylene Glycol Dimethacrylate (EGDM), Using An Algerian Clay as Eco-catalyst (Maghnite-H + and Maghnite-Na + ).
- MDPI. (n.d.).
- Trans Tech Publications Ltd. (n.d.).
- BenchChem. (2025).
- DKatalyst. (n.d.).
- ResearchGate. (2019).
- Google Patents. (n.d.).
- Taylor & Francis Online. (2023).
- PMC. (n.d.).
- ResearchGate. (2018). How to increase the viscosity of a coating solution containing two polymer with different Wt%?.
- Elsevier. (n.d.).
- Polymer Char. (n.d.).
- PMC. (n.d.). MIL-53(Al)
- PubChem. (2026).
- MDPI. (n.d.).
- Google Patents. (n.d.).
- Biblio. (n.d.). Poly(alkylene terephthalate)
- GÖTTFERT. (n.d.). Determination of the intrinsic viscosity with Online-Rheometer.
- Xometry. (2022). Polyester: History, Definition, Advantages, and Disadvantages.
- Academax. (n.d.). Progress in catalytic technologies for polyester synthesis.
- BenchChem. (2025).
- Google Patents. (n.d.).
- ACS Publications. (2026).
- PMC. (n.d.).
- SID. (n.d.).
- ResearchGate. (n.d.). Polymerization of Ethylene Glycol Dimethacrylate (EGDM)
- PMC. (2022). Evaluation of Changes in Polymer Material Properties Due to Aging in Different Environments.
- ACS Omega. (2020).
- PMC. (2025). Quantification of poly(ethylene terephthalate)
- BenchChem. (2025).
- ResearchGate. (n.d.).
- PubMed. (2019).
Preventing side product formation in 2-methylterephthalic acid esterification
Technical Support Center: Esterification of 2-Methylterephthalic Acid
Welcome to the technical support center for the esterification of 2-methylterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent the formation of side products during this sterically hindered esterification reaction. The following information is curated from established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when esterifying 2-methylterephthalic acid?
The most common and significant side product is the mono-ester, which can exist as two isomers, though one is heavily favored. Another potential, though less common, side product is the ether formed from the dehydration of the alcohol reactant.
-
Mono-ester Formation (Primary Side Product): The esterification of a dicarboxylic acid occurs in a stepwise manner. Due to the steric hindrance imposed by the methyl group on the adjacent carboxylic acid, the second esterification step is significantly slower than the first. This often leads to an incomplete reaction and the presence of a substantial amount of the mono-ester intermediate in the final product mixture. The major mono-ester isomer formed is 4-carbomethoxy-2-methylbenzoic acid, as the carboxylic acid group para to the methyl group is more sterically accessible and thus more reactive.
-
Ether Formation: With strong acid catalysts like sulfuric acid and at elevated temperatures, the alcohol used for esterification (e.g., methanol) can undergo self-condensation to form an ether (e.g., dimethyl ether)[1]. While this is a general side reaction in Fischer esterifications, it becomes more prevalent under the forcing conditions required for the second esterification of 2-methylterephthalic acid.
Q2: Why is the formation of the mono-ester so prevalent, and is there a preferred isomer?
The prevalence of the mono-ester is a direct consequence of steric hindrance. The methyl group on the aromatic ring physically blocks the approach of the alcohol to the adjacent (ortho) carboxylic acid group.
-
Causality of Mono-ester Formation: The Fischer esterification mechanism involves the nucleophilic attack of the alcohol on a protonated carbonyl carbon[2][3]. The bulky methyl group creates a sterically crowded environment around the ortho carboxylic acid, making this attack significantly more difficult and slower compared to the attack on the more accessible para carboxylic acid.
-
Regioselectivity: As a result, the first esterification occurs preferentially at the C4 carboxylic acid (the one para to the methyl group). The second esterification, at the sterically hindered C1 position, requires more energy (higher temperatures) and/or longer reaction times to proceed to completion. Therefore, if the reaction is stopped prematurely or if conditions are not optimal, the mono-ester, primarily 4-carbomethoxy-2-methylbenzoic acid , will be a major component of the product mixture.
Q3: Can the methyl group itself react under typical esterification conditions?
Under standard Fischer esterification conditions (acid catalyst, alcohol, and heat typically below 200°C), the methyl group on the aromatic ring is generally stable and does not participate in side reactions. Its primary influence is electronic (weakly activating) and, more importantly, steric. However, if using starting materials from p-xylene oxidation, other byproducts might be present[4][5].
Troubleshooting Guide
Problem 1: Low yield of the desired diester and a high percentage of mono-ester.
This is the most common issue encountered. It indicates that the reaction has not gone to completion, specifically the challenging second esterification step.
Root Cause Analysis:
-
Insufficient Driving Force: The Fischer esterification is a reversible reaction[3]. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.
-
Suboptimal Reaction Conditions: The activation energy for the esterification of the sterically hindered carboxylic acid is high. Inadequate temperature or reaction time will result in the accumulation of the mono-ester intermediate.
-
Catalyst Deactivation: Though less common with simple acid catalysts, catalyst deactivation can slow down the reaction rate.
Solutions & Protocols:
| Parameter | Recommended Action | Rationale |
| Alcohol Concentration | Use a large excess of the alcohol (e.g., methanol), often as the solvent. A molar ratio of at least 10:1 (alcohol:dicarboxylic acid) is recommended. | According to Le Châtelier's principle, increasing the concentration of a reactant drives the equilibrium towards the products, favoring diester formation[3]. |
| Water Removal | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture. | Continuous removal of a product (water) prevents the reverse reaction (hydrolysis) and pulls the equilibrium towards completion[3]. |
| Temperature & Time | Increase the reaction temperature to the reflux temperature of the alcohol/solvent mixture. Significantly extend the reaction time (e.g., 8-24 hours). Monitor reaction progress via TLC or GC. | Higher temperatures provide the necessary activation energy to overcome the steric hindrance of the second esterification. Extended reaction times are crucial for this slow step to proceed. |
| Catalyst Loading | Ensure a sufficient catalytic amount of a strong acid (e.g., 1-5 mol% of concentrated H₂SO₄ or p-TsOH) is used. | A strong acid catalyst is required to effectively protonate the carboxylic acid, activating it for nucleophilic attack[2]. |
Protocol: Driving the Reaction to Completion
-
Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
-
To the flask, add 2-methylterephthalic acid (1.0 eq), a large excess of methanol (e.g., 20 eq), and toluene (as the azeotroping agent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
-
Heat the mixture to reflux and maintain for 8-24 hours, monitoring the collection of water in the Dean-Stark trap.
-
Monitor the disappearance of the mono-ester spot by TLC.
-
Once the reaction is complete, proceed to the work-up and purification.
Problem 2: Difficulty separating the desired diester from the mono-ester side product.
The physical properties of the mono-ester and diester can be similar, making separation by standard crystallization or chromatography challenging.
Root Cause Analysis:
-
The mono-ester still possesses a carboxylic acid functional group, making it acidic. The desired diester is neutral. This difference in chemical properties is the key to their separation.
Solutions & Protocols:
Primary Method: Acid-Base Extraction
This is the most effective method for removing the acidic mono-ester.
Protocol: Purification via Acid-Base Extraction
-
After the reaction is complete, cool the reaction mixture and remove the alcohol/solvent under reduced pressure.
-
Dissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.
-
Causality: The basic solution will deprotonate the carboxylic acid of the mono-ester, forming a water-soluble carboxylate salt. The neutral diester will remain in the organic layer.
-
-
Separate the aqueous layer (containing the mono-ester salt) from the organic layer (containing the diester).
-
Repeat the basic wash 1-2 more times to ensure complete removal of the mono-ester.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude diester.
-
The crude diester can then be further purified by recrystallization or distillation. The solubility of dimethyl terephthalate and monomethyl terephthalate in methanol/water mixtures has been studied, providing a basis for developing a recrystallization procedure[6][7].
Optimized Reaction Conditions
Based on studies of similar systems, such as the esterification of terephthalic acid using zeolite catalysts, optimal conditions can be inferred. High temperatures and pressures, along with specific catalyst ratios, can significantly improve selectivity for the diester[8][9].
| Parameter | Optimized Condition | Yield/Selectivity Impact | Reference |
| Temperature | 200 °C | Peak selectivity for the diester was observed at this temperature. Higher temperatures can lead to side reactions. | [8] |
| Pressure | 1 MPa (N₂) | Increased pressure leads to a rapid increase in the yield and selectivity of the diester. | [8] |
| Reactant Ratio | 1:30 (g/mL) PTA:Methanol | This ratio provided the best balance for driving the reaction forward without excessively diluting the catalyst. | [8] |
| Catalyst Ratio | 8:1 PTA:Catalyst (β zeolite) | This mass ratio was found to be optimal for conversion and selectivity. | [8] |
| Reaction Time | 8 hours | Peak yield and selectivity were achieved at this time; longer times showed a decline. | [8] |
Note: These conditions were optimized for terephthalic acid with a β zeolite catalyst but serve as an excellent starting point for the more sterically hindered 2-methylterephthalic acid.
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 6, 2026, from [Link]
-
Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 75(19), 4740–4741. [Link]
-
Li, Y., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]
-
Chemistry LibreTexts. (2022, February 22). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 6, 2026, from [Link]
-
Zhang, H., et al. (2016). Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. Journal of Chemical & Engineering Data, 61(3), 1334–1340. [Link]
-
Chemistry LibreTexts. (2019, August 12). Relative Reactivity of Carboxylic Acid Derivatives. Retrieved January 6, 2026, from [Link]
-
Zhang, H., et al. (2016). Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. ACS Publications. [Link]
-
Riente, P., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]
-
Li, Y., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. ResearchGate. [Link]
-
De Luca, L., et al. (2002). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Singh, A., & Singh, V. K. (n.d.). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics. [Link]
- CN1035994C. (n.d.). Process for the production of fibregrade DMT. Google Patents.
-
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved January 6, 2026, from [Link]
- US4683034A. (n.d.). Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate. Google Patents.
-
Azevedo, B. C. M., & Lima, D. G. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Tonti, S. (2018). Methyl acetate: by-product in the terephthalic acid production process. Mechanisms and rates of formation and decomposition in oxidation. ResearchGate. [Link]
- WO1990009367A1. (n.d.). Process for manufacturing a dmt intermediate product of given purity and subsequent processing thereof to obtain ultrapure dmt and/or medium- or high-purity terephthalic acid. Google Patents.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 6, 2026, from [Link]
-
jOeCHEM. (2020, December 30). Carboxylic Acid Derivative Relative Reactivities [Video]. YouTube. [Link]
-
Rollando, R., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]
-
University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved January 6, 2026, from [Link]
- US2491660A. (n.d.). Preparation of esters of terephthalic acid. Google Patents.
- WO2002042253A1. (n.d.). Dimethyl terephthalate composition and process for producing the same. Google Patents.
- US2646393A. (n.d.). Process for the purification of dimethyl terephthalate by distillation. Google Patents.
-
Castillo, J. A., et al. (2009). Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study. ResearchGate. [Link]
Sources
- 1. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN1035994C - Process for the production of fibregrade DMT - Google Patents [patents.google.com]
- 5. WO1990009367A1 - Process for manufacturing a dmt intermediate product of given purity and subsequent processing thereof to obtain ultrapure dmt and/or medium- or high-purity terephthalic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate - American Chemical Society - Figshare [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Dimethyl 2-Methylterephthalate
Welcome to the technical support resource for the synthesis of Dimethyl 2-methylterephthalate. This guide is tailored for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of scaling up this important chemical intermediate. This compound is a valuable building block in the synthesis of specialty polymers and fine chemicals, and achieving its efficient, high-purity production is critical.
The primary and most direct route for synthesizing this compound is the Fischer-Speier esterification of 2-methylterephthalic acid with methanol, typically catalyzed by a strong acid.[1][2][3] An alternative industrial approach, analogous to the large-scale production of its parent compound, dimethyl terephthalate (DMT), involves the oxidation of p-xylene to produce an intermediate acid, which is then esterified.[4][5][6] This guide will focus on the esterification route, addressing the common challenges encountered during scale-up.
Troubleshooting and Optimization
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, providing both the cause and the solution.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is one of the most common challenges in esterification reactions. The cause can often be traced back to reaction equilibrium, incomplete conversion, or side reactions.
Potential Cause 1: Unfavorable Chemical Equilibrium
The Fischer esterification is a reversible reaction.[1][2][7] The presence of the water byproduct can drive the reaction backward, hydrolyzing the ester product back to the carboxylic acid and alcohol, thus lowering the net yield.
-
Solution: To shift the equilibrium toward the product side, you can employ two primary strategies:
-
Use a Large Excess of a Reactant: The most common approach is to use a significant excess of methanol, which acts as both a reactant and the solvent. A molar ratio of 1:10 to 1:30 (acid to methanol) can effectively drive the reaction forward.[2][8]
-
Remove Water As It Forms: For larger-scale reactions where using a vast excess of alcohol is not economical, removing the water byproduct is crucial. This can be achieved using a Dean-Stark apparatus if a co-solvent that forms an azeotrope with water (like toluene) is used. Alternatively, incorporating molecular sieves into the reaction can sequester the water.[1][7]
-
Potential Cause 2: Incomplete Reaction
Insufficient reaction time or inadequate temperature can lead to incomplete conversion of the starting 2-methylterephthalic acid.
-
Solution:
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[9] Continue the reaction until the starting material is no longer detected. Reaction times can vary from a few hours to over 8 hours depending on the scale and conditions.[2][8]
-
Reaction Temperature: The esterification of terephthalic acid is an endothermic reaction, so higher temperatures generally favor product formation.[8] For reactions using methanol under reflux, the temperature will be limited to its boiling point (~65 °C). For higher temperatures (e.g., 200 °C), the reaction must be conducted in a sealed pressure reactor, which can significantly increase the reaction rate and lead to complete conversion.[8][10]
-
Potential Cause 3: Catalyst Inefficiency or Deactivation
The choice and amount of acid catalyst are critical. An insufficient amount will result in a slow reaction, while some catalysts may lose activity over time.
-
Solution:
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TsOH) are effective catalysts.[1][7] Ensure a sufficient catalytic amount is used.
-
Heterogeneous Catalysts: For easier removal and potential recycling, solid acid catalysts like zeolites (e.g., β-zeolite) are excellent alternatives to corrosive liquid acids.[8][10] These catalysts have shown high conversion rates and selectivity.[8][10] Catalyst stability and reusability should be assessed, as some activity might be lost after several cycles.[8]
-
Question 2: My final product is contaminated with impurities. How can I identify and minimize them?
The primary impurities are typically unreacted starting material, the mono-esterified intermediate, or byproducts from side reactions.
Potential Cause 1: Presence of Monomethyl 2-methylterephthalate
This occurs when only one of the two carboxylic acid groups on the 2-methylterephthalic acid molecule has been esterified.
-
Solution: This is an issue of incomplete reaction. To minimize the mono-ester, ensure the reaction goes to completion by extending the reaction time or increasing the temperature and/or the molar excess of methanol, as detailed in the low yield section.
Potential Cause 2: Unreacted 2-Methylterephthalic Acid
The presence of the starting diacid in the final product is also a sign of an incomplete reaction. Due to its low solubility in many organic solvents, it can sometimes precipitate during workup, complicating purification.
-
Solution: Drive the reaction to completion. During workup, a basic wash (e.g., with aqueous sodium bicarbonate) can help remove any residual acidic starting material, but this can also lead to hydrolysis of the product if not done carefully.
Potential Cause 3: Formation of Colored Byproducts
At elevated temperatures, especially with strong acid catalysts, side reactions can lead to the formation of colored impurities.
-
Solution:
-
Temperature Control: Avoid excessively high temperatures (e.g., >240 °C) as this can promote side reactions and decrease product selectivity.[8]
-
Purification: Crude this compound can be purified to remove colored impurities. Common methods include:
-
Recrystallization: Methanol is a common solvent for recrystallizing the crude product.[11]
-
Distillation: Vacuum distillation can be effective for separating the desired product from less volatile colored impurities.[12]
-
Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can help adsorb colored impurities before filtration and recrystallization.
-
-
Question 3: I'm having difficulty with the product workup and isolation. What is the best procedure?
An effective workup procedure is crucial for isolating a pure product and is a common challenge when scaling up.
Problem: Removing the Acid Catalyst and Excess Methanol
After the reaction, the mixture contains the product, a large amount of excess methanol, and the acid catalyst.
-
Solution: A Step-by-Step Workup Protocol:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Remove Excess Methanol: Use a rotary evaporator to remove the bulk of the excess methanol.
-
Dissolve the Residue: Dissolve the remaining residue in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Neutralize the Catalyst: Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Perform this step slowly to control the release of CO₂ gas.
-
Wash with Brine: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to help remove residual water and salts.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can then be purified.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthesis method for this compound?
The most direct and widely used method is the Fischer-Speier esterification of 2-methylterephthalic acid with methanol using an acid catalyst.[1][2] For industrial-scale production, using a solid, reusable acid catalyst like β-zeolite in a high-pressure reactor offers advantages in terms of reduced corrosion, easier product separation, and catalyst recycling.[8][10]
Q2: What are the optimal reaction conditions for the esterification of 2-methylterephthalic acid using a heterogeneous catalyst?
Based on studies with the closely related terephthalic acid, optimal conditions using a β-zeolite catalyst can achieve high conversion and selectivity.[8][10] These conditions are typically:
-
Temperature: 200 °C
-
Pressure: 1 MPa (using an inert gas like N₂)
-
Reactant Ratio: 1:30 mass-to-volume ratio of 2-methylterephthalic acid to methanol
-
Catalyst Loading: 8:1 mass ratio of 2-methylterephthalic acid to catalyst
-
Reaction Time: 8 hours
Q3: How can I effectively purify the final product to >99% purity?
High purity is often achieved through a multi-step purification process.
-
Distillation: Crude ester can be distilled under vacuum to separate it from non-volatile impurities and any remaining starting materials.[12]
-
Recrystallization/Melt Crystallization: This is a highly effective final purification step. Recrystallization from methanol is common.[11] For industrial scales, melt crystallization, where the crude product is melted and then slowly cooled to form pure crystals, is a very efficient technique.[14]
Q4: Can I use other alcohols besides methanol?
Yes, the Fischer esterification is a general method that can be used with other alcohols (e.g., ethanol, propanol) to produce the corresponding dialkyl 2-methylterephthalates. Reaction conditions, particularly temperature and time, would need to be re-optimized for each specific alcohol.[2]
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis via Fischer-Speier Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-methylterephthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylterephthalic acid (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 20-30 molar equivalents). The methanol will also serve as the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the mixture to reflux (approximately 65 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash it carefully with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Data Presentation: Optimized Reaction Conditions
The table below summarizes optimized conditions for the synthesis of dimethyl terephthalate (a close analog), which serve as an excellent starting point for this compound.
| Parameter | Homogeneous Catalyst (H₂SO₄) | Heterogeneous Catalyst (β-Zeolite) | Reference |
| Reactant Ratio (Acid:Methanol) | 1:10 (molar) | 1:30 (mass:volume) | [2],[8] |
| Reaction Temperature | ~65 °C (Reflux) | 200 °C | [2],[8] |
| Reaction Pressure | Atmospheric | 1 MPa | [8] |
| Reaction Time | 2-4 hours | 8 hours | [2],[8] |
| Typical Yield/Selectivity | ~80% Yield | >94% Selectivity | [2],[8] |
Visualizations
Caption: Troubleshooting logic for addressing low reaction yield.
References
-
Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]
-
(PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. ResearchGate. [Link]
- Process for the preparation of dimethyl terephthalate.
-
Dimethyl terephthalate | C10H10O4. PubChem. [Link]
- Process for the production of dimethyl terephthalate from p-xylene and methanol.
- Method for producing dimethyl terephthalate (DMT).
-
The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Dimethyl terephthalate. Wikipedia. [Link]
-
Dimethyl Terephthalate (DMT): A versatile substance with various uses. DEISO. [Link]
-
Manufacture of Dimethyl Terephthalate and Terephthalic Acid. LookChem. [Link]
-
(PDF) Improved DMT process. ResearchGate. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
- Process for purification of DMT by film crystallization.
-
(PDF) p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. ResearchGate. [Link]
-
p-Xylene Oxidation to Terephthalic Acid: New Trends. MDPI. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
- Process for the purification of dimethyl terephthalate.
-
Process for the purification of dimethyl terephthalate. Justia Patents. [Link]
- Oxidation of p-xylene to terephthalic acid.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Optimization of dimethyl ether production process synthesis using superstructure analysis. E3S Web of Conferences. [Link]
-
Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids. Royal Society of Chemistry. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
p-Xylene Oxidation to Terephthalic Acid: New Trends. PubMed. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4642369A - Process for the production of dimethyl terephthalate from p-xylene and methanol - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Manufacture of Dimethyl Terephthalate and Terephthalic Acid - Chempedia - LookChem [lookchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. patents.justia.com [patents.justia.com]
- 12. DE10231872B4 - Process for the preparation of dimethyl terephthalate - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US5542372A - Process for purification of DMT by film crystallization - Google Patents [patents.google.com]
Validation & Comparative
A Senior Scientist’s Comparative Guide to the Purity Assessment of Synthesized Dimethyl 2-methylterephthalate
Introduction: The Imperative of Purity in Specialty Diesters
Dimethyl 2-methylterephthalate is a substituted aromatic diester with significant potential as a monomer in the synthesis of advanced polyesters and as a building block in the development of novel pharmaceuticals. As with any high-performance chemical, its utility is intrinsically linked to its purity. The presence of residual starting materials, synthetic by-products, or isomeric impurities can drastically alter polymerization kinetics, final polymer properties, and biological activity. For researchers in materials science and drug development, a robust and accurate assessment of purity is not merely a quality control step; it is a foundational requirement for reproducible and reliable results.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized this compound. While this specific molecule is a niche compound, the methodologies discussed are grounded in the extensive analytical validation of its close, industrially significant analog, Dimethyl terephthalate (DMT)[1]. We will move beyond simple protocol listings to explore the causality behind methodological choices, enabling you to select and implement the most appropriate technique for your research objectives. We will dissect three principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, supplemented by a discussion on classical melting point analysis as a preliminary indicator.
Section 1: Foundational Assessment: Melting Point Analysis
Before engaging sophisticated instrumentation, a classical melting point determination serves as an invaluable, rapid, and low-cost preliminary test for purity.
The Principle of Causality: The crystalline lattice of a pure compound is held together by uniform intermolecular forces, resulting in a distinct and sharp melting point. The introduction of an impurity disrupts this uniform lattice, requiring less energy to break the forces, which leads to both a depression of the melting point and a broadening of the melting range[2]. A broad melting range (e.g., > 2°C) is a strong indicator of the presence of contaminants.
Experimental Protocol: Melting Point Determination
-
Ensure the sample of this compound is completely dry.
-
Finely crush a small amount of the sample into a powder.
-
Pack the powder into a capillary tube to a height of 2-3 mm[3].
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Trustworthiness: While this method confirms the presence of impurities, it is not quantitative and cannot identify them. It is a necessary but not sufficient test for establishing high purity.
Section 2: High-Resolution Separation: A Comparative Look at Chromatography
Chromatographic techniques are the cornerstone of purity analysis, offering the power to separate the target compound from its impurities, allowing for individual quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the premier technique for analyzing volatile and thermally stable compounds. This compound, like its analog DMT, is sufficiently volatile to be amenable to GC analysis[1]. This method provides exceptional separation efficiency and, with a mass spectrometer as the detector, offers definitive identification of separated components based on their mass fragmentation patterns. This is particularly crucial for distinguishing between isomers (e.g., Dimethyl 3-methylisophthalate) which may have very similar properties but different mass spectra.
Caption: Workflow for purity assessment using GC-MS.
This protocol is adapted from established methods for the closely related dimethyl terephthalate[4].
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Reagents:
-
This compound sample.
-
High-purity solvent (e.g., Dichloromethane).
-
(Optional) Internal Standard (IS), such as diphenyl phthalate, for precise quantification.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized sample.
-
Dissolve in 10 mL of dichloromethane to prepare a ~1 mg/mL stock solution.
-
If using an IS, add it to the solution at a known concentration.
-
Vortex to ensure complete dissolution and homogeneity.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)[4]. This phase provides good selectivity for aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250°C, Splitless mode.
-
Oven Program: Start at 70°C, hold for 1 minute. Ramp at 10°C/min to 280°C, hold for 5 minutes[4]. This program ensures elution of the main compound while separating it from potentially lower and higher boiling impurities.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) for highest sensitivity or Full Scan mode to identify unknown impurities. For this compound (C11H12O4, MW: 208.21), key ions would be the molecular ion (m/z 208) and major fragments (e.g., loss of a methoxy group, m/z 177).
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a powerful alternative to GC, particularly for compounds that are less volatile, thermally unstable, or for resolving impurities with very different polarities. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase[5]. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup will retain the relatively nonpolar diester, while allowing more polar impurities (like any unreacted 2-methylterephthalic acid) to elute earlier.
Caption: Workflow for purity assessment using HPLC.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reagents:
-
This compound sample.
-
HPLC-grade Acetonitrile and Water.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile for a ~1 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B).
-
Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. This gradient effectively separates compounds across a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm, the absorbance maximum for the terephthalate chromophore.
-
Injection Volume: 10 µL.
-
Section 3: The Gold Standard: Quantitative NMR (qNMR) Spectroscopy
Expertise & Experience: Unlike chromatographic methods which are relative, qNMR is an intrinsic primary ratio method[4]. The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself[6]. This makes qNMR an exceptionally powerful and accurate technique for certifying the purity of newly synthesized compounds.
Caption: Workflow for absolute purity determination using qNMR.
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
This compound sample.
-
High-purity, certified internal standard (IS) with non-overlapping peaks (e.g., Maleic Anhydride, 1,4-Bis(trimethylsilyl)benzene).
-
Deuterated solvent (e.g., Chloroform-d, CDCl3). Causality: CDCl3 is a good choice as it is non-reactive. A solvent like Methanol-d4 should be avoided as it can cause transesterification with the analyte over time, altering its chemical identity and invalidating the purity measurement[6].
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the certified internal standard into a vial.
-
Accurately weigh ~20 mg of the this compound sample into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl3.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated. A D1 of 30-60 seconds is typical to ensure full relaxation and accurate signal integration.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Section 4: Head-to-Head Performance Comparison
The choice of analytical technique is a balance of required precision, sample throughput, and available resources. The table below summarizes the key performance indicators for each method in the context of this compound analysis.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by mass-to-charge ratio[4]. | Separation by polarity, detection by UV absorbance[5]. | Intrinsic primary ratio method based on NMR signal intensity[4]. |
| Selectivity | Excellent, especially for isomers and volatile impurities. | High, particularly for polar vs. nonpolar impurities. | Excellent, based on unique chemical shifts of protons. |
| Sensitivity (LOD) | Low µg/L to ng/L range[4]. | ng/mL to µg/mL range[4]. | Higher than chromatography; best for major component analysis. |
| Accuracy | High, dependent on calibration. (% Recovery typically 70-115%)[4]. | High, dependent on calibration. (% Recovery typically 85-115%)[4]. | Very high; as a primary method, it can be highly accurate. |
| Precision (RSD) | Typically < 5% | Typically < 2% | Typically < 1% |
| Analysis Time | ~15-30 minutes per sample. | ~20-30 minutes per sample. | ~10-15 minutes per sample (after setup). |
| Key Advantage | Definitive identification of volatile unknowns via mass spectra. | Versatility for a wide range of polar and non-polar impurities. | Absolute quantification without a specific analyte reference standard. |
| Key Limitation | Requires compound to be volatile and thermally stable. | Co-eluting impurities with similar polarity can be challenging. | Lower sensitivity for trace impurities; requires high-field instrument. |
Conclusion and Recommendations
The purity assessment of synthesized this compound requires a well-chosen analytical strategy tailored to the specific needs of the researcher. No single technique is universally superior; rather, they offer complementary information.
-
For Routine Screening and Process Monitoring: GC-MS is the recommended workhorse. It offers a superb balance of speed, sensitivity, and resolving power, making it ideal for quickly assessing batch-to-batch consistency and identifying known volatile impurities from the synthesis.
-
For Analyzing Complex Mixtures or Non-Volatile Impurities: HPLC is the method of choice. If the synthesis is suspected of leaving behind non-volatile starting materials (like 2-methylterephthalic acid) or high molecular weight by-products, HPLC provides a more robust separation mechanism.
-
For Material Certification and Reference Standard Qualification: qNMR is unparalleled. When the goal is to establish the absolute purity of a new batch of this compound for use as a reference material or in critical applications like drug development, the accuracy and primary method status of qNMR make it the authoritative choice.
By understanding the fundamental principles and practical applications of these techniques, researchers can confidently validate the purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Google Patents. (n.d.). DE10231872B4 - Process for the preparation of dimethyl terephthalate.
- Google Patents. (n.d.). US3686276A - Purification process for dimethyl terephthalate.
-
Wikipedia. (2023). Dimethyl terephthalate. Available from: [Link]
- Google Patents. (n.d.). WO1990009367A1 - Process for manufacturing a dmt intermediate product.
-
PubChem. (n.d.). Dimethyl terephthalate. Available from: [Link]
-
MDPI. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available from: [Link]
-
ResearchGate. (2023). (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available from: [Link]
-
ResearchGate. (n.d.). Gas chromatography (GC) (a) spectra of the product. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Available from: [Link]
-
ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. Available from: [Link]
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Available from: [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]
-
National Council of Educational Research and Training (NCERT). (n.d.). PURIFICATION AND CRITERIA OF PURITY. Available from: [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Available from: [Link]
-
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Available from: [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Available from: [Link]
Sources
- 1. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bipm.org [bipm.org]
A Comparative Guide to Polyesters: Unraveling the Impact of Methyl Substitution on Terephthalate-Based Polymers
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of polyester chemistry, subtle molecular modifications can lead to significant shifts in macroscopic properties, dictating the ultimate application of the polymer. This guide provides a comprehensive comparison of polyesters derived from two closely related monomers: Dimethyl Terephthalate (DMT) and its methylated analogue, Dimethyl 2-methylterephthalate (DMMT). While polyesters from DMT, such as Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT), are ubiquitous and well-characterized, the introduction of a methyl group onto the aromatic ring in DMMT-based polyesters introduces intriguing changes in their thermal, mechanical, and chemical behavior.
This document delves into the synthesis, structure-property relationships, and comparative performance of these two classes of polyesters. We will explore the causal effects of the 2-methyl substituent on polymer chain packing, crystallinity, and ultimately, the material's performance characteristics. This guide is designed to equip researchers and professionals with the fundamental knowledge and practical protocols to understand and exploit these differences in their own research and development endeavors.
The Monomers: A Subtle Yet Significant Structural Difference
The foundational difference between the two polyester families lies in the aromatic dicarboxylic acid ester monomer.
-
Dimethyl Terephthalate (DMT): A symmetrical molecule with two methyl ester groups positioned at the 1 and 4 positions of the benzene ring. Its symmetry allows for efficient packing of the resulting polymer chains, leading to high crystallinity in polyesters like PET and PBT.[1]
-
This compound (DMMT): This monomer features an additional methyl group at the 2-position of the benzene ring, disrupting the symmetry of the molecule. This seemingly minor addition has profound implications for the properties of the resulting polyesters.
Synthesis of Polyesters: A Shared Pathway
The synthesis of polyesters from both DMT and DMMT typically follows a two-stage melt polycondensation process:
-
Transesterification: The dimethyl ester (DMT or DMMT) is reacted with a diol (e.g., ethylene glycol for PET, 1,4-butanediol for PBT) in the presence of a catalyst at elevated temperatures (150-210°C).[2] Methanol is liberated as a byproduct, and its removal drives the reaction forward to form a prepolymer, typically a bis(hydroxyalkyl) terephthalate or 2-methylterephthalate.[2][3]
-
Polycondensation: The prepolymer is then heated to a higher temperature (250-280°C) under high vacuum.[3] This stage involves the elimination of the diol, which is removed from the reaction mixture to increase the polymer's molecular weight.[2]
Comparative Properties: The Influence of the Methyl Group
The presence of the 2-methyl group in DMMT-based polyesters is the primary driver of the differences in their properties compared to their DMT-based counterparts.
Thermal Properties
The methyl substituent on the aromatic ring disrupts the symmetry and planarity of the polymer chain, hindering efficient packing and reducing the degree of crystallinity. This has a direct impact on the thermal properties.
| Property | Polyester from DMT (e.g., PET) | Polyester from DMMT (Expected) | Rationale for Difference |
| Glass Transition Temp. (Tg) | ~75°C[4] | Higher | The methyl group restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. |
| Melting Temperature (Tm) | ~250-260°C[4] | Lower | The disruption in chain packing and reduced crystallinity caused by the methyl group leads to a less stable crystalline structure, which melts at a lower temperature. |
| Crystallization Rate | Relatively slow | Slower | The steric hindrance from the methyl group makes it more difficult for the polymer chains to organize into a crystalline lattice. |
| Thermal Stability (TGA) | High | Similar to slightly lower | The fundamental ester linkages are the same, so significant differences in decomposition temperature are not expected, though the less-ordered structure might lead to slightly earlier onset of degradation.[5] |
Mechanical Properties
The changes in crystallinity and chain mobility also directly influence the mechanical performance of the polyesters.
| Property | Polyester from DMT (e.g., PET) | Polyester from DMMT (Expected) | Rationale for Difference |
| Tensile Strength | High (biaxially oriented)[4] | Lower | Reduced crystallinity generally leads to lower tensile strength as the intermolecular forces are weaker in the amorphous regions. |
| Modulus of Elasticity | High[6] | Lower | The less compact and more amorphous structure results in a less rigid material. |
| Elongation at Break | Moderate[7] | Higher | The lower crystallinity and increased free volume allow for greater chain mobility and deformation before failure. |
| Impact Strength | Moderate[6] | Higher | The more amorphous nature of the polymer can lead to better energy absorption upon impact. |
Chemical Properties
The core chemical structure of the ester linkage remains the same, so the general chemical resistance is expected to be similar. However, the increased amorphous content in DMMT-based polyesters could lead to:
-
Increased Solvent Permeability: Solvents may more easily penetrate the less-ordered polymer matrix.
-
Potentially Faster Hydrolysis: The ester groups in the amorphous regions may be more accessible to water, potentially leading to a slightly faster rate of hydrolysis under certain conditions.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the synthesis and characterization of these polyesters.
Synthesis of Polyesters via Melt Polycondensation
Objective: To synthesize polyesters from DMT and DMMT with a chosen diol (e.g., ethylene glycol) for comparative analysis.
Materials:
-
Dimethyl terephthalate (DMT) or this compound (DMMT)
-
Ethylene glycol (or other diol)
-
Transesterification catalyst (e.g., zinc acetate, manganese acetate)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalyst)[3]
-
Stabilizer (e.g., a phosphite-based antioxidant)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum gauge
-
Nitrogen inlet
Procedure:
-
Charging the Reactor: Charge the reactor with DMT or DMMT and ethylene glycol in a molar ratio of 1:1.8 to 1:2.2.[2]
-
Transesterification:
-
Add the transesterification catalyst (e.g., 0.05-0.1 mol% based on the dimethyl ester).
-
Purge the system with nitrogen and begin heating to ~150°C with stirring.
-
Gradually increase the temperature to ~210°C over 2-3 hours.[2]
-
Collect the methanol byproduct in the distillation receiver. The reaction is considered complete when ~95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Add the polycondensation catalyst and stabilizer.
-
Gradually increase the temperature to 270-280°C while slowly reducing the pressure to <1 mbar.[8]
-
Continue the reaction under high vacuum for 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.
-
The reaction is complete when the desired melt viscosity is achieved (monitored by the stirrer torque).
-
-
Polymer Extrusion and Quenching:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.
-
Pelletize the resulting polymer strands for further analysis.
-
Thermal Analysis: DSC and TGA
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and thermal stability of the synthesized polyesters.
4.2.1. Differential Scanning Calorimetry (DSC)
Equipment: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.[7]
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C for PET-like materials) at a heating rate of 10°C/min under a nitrogen atmosphere. This scan erases the thermal history of the sample.[9]
-
Cooling Scan: Cool the sample from the melt to room temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again to 300°C at 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this scan.[9]
-
Data Analysis: Determine Tg as the midpoint of the step change in the heat flow curve, and Tm as the peak of the melting endotherm.
4.2.2. Thermogravimetric Analysis (TGA)
Equipment: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place 10-15 mg of the polymer sample into a TGA pan.[10]
-
Analysis: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen or air atmosphere.[10]
-
Data Analysis: Determine the onset of decomposition temperature and the temperature of maximum decomposition rate from the TGA and derivative thermogravimetric (DTG) curves, respectively.
Mechanical Testing: Tensile Properties (ASTM D882)
Objective: To determine the tensile strength, modulus of elasticity, and elongation at break of the polyester films.
Equipment: Universal Testing Machine with film grips, extensometer (optional).
Procedure:
-
Specimen Preparation: Prepare rectangular film specimens with a width of 15-25 mm and a length of at least 150 mm.[11] The thickness of the film should be less than 1 mm.[9]
-
Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[12]
-
Testing:
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen breaks. The rate of testing depends on the elongation of the sample.[11]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the film can withstand before breaking.
-
Modulus of Elasticity: The stiffness of the film, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the film at the point of fracture.
-
Conclusion: Tailoring Polyester Properties Through Molecular Design
The comparison between polyesters derived from Dimethyl terephthalate and this compound highlights a fundamental principle of polymer science: minor changes in monomer structure can have a cascading effect on the final properties of the material. The introduction of a single methyl group in DMMT disrupts the regularity of the polymer chain, leading to a more amorphous material with a lower melting point, reduced stiffness, and increased ductility compared to its DMT-based counterparts.
This understanding allows researchers to rationally design and select polyesters with tailored properties for specific applications. While DMT-based polyesters like PET and PBT excel in applications requiring high strength and thermal stability, DMMT-based polyesters may offer advantages in applications where greater flexibility, impact resistance, and lower processing temperatures are desired. This guide provides the foundational knowledge and experimental framework for further exploration and innovation in the field of polyester chemistry.
References
- NPTEL. (n.d.). The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. NPTEL Archive.
- Ahmad, M. A., & Salleh, M. N. (2018). Mechanical and Thermal Properties of Polyethylene Terephthalate/Polybutylene Terephthalate Blends.
- Mishra, S. (n.d.). Poly(butylene terephthalate) — Synthesis, Properties, Application.
- ZwickRoell. (n.d.). ASTM D882| film tensile test.
- Rao, P. N., Sabavath, G. K., & Paul, S. N. (2021). Impact of MTA blend % in melt spinning process and polyester properties. SN Applied Sciences, 3(2), 184.
- ZwickRoell. (n.d.). ASTM D882| film tensile test.
- PerkinElmer. (n.d.). Measurement of Tg by DSC.
- TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry.
- Wang, Y., et al. (2020). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. MDPI.
- Oreate AI Blog. (2025).
- Dickneider, T. A. (n.d.). Industrial Chemistry Module. University of Scranton.
- TPU Yarn. (2024).
- Ghiurea, M., et al. (2019). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. MDPI.
- Kint, D., et al. (2019). Synthesis and characterization of poly(butylene terephthalate)
- WTS Machinery. (2024). ASTM D882 Guide: Tensile Testing of Thin Plastic Films.
- Zhang, Y., et al. (2024). Thermal Treatment Effects on Structure and Mechanical Properties of Polybutylene Terephthalate and Epoxy Resin Composites Reinforced with Glass Fiber. MDPI.
- SpecialChem. (2025). Polybutylene Terephthalate (PBT)
- ASTM International. (2012). Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
- Chemistry For Everyone. (2025).
- Scaffaro, R., et al. (2020). Thermomechanical and Morphological Properties of Poly(ethylene terephthalate)
- DTIC. (1968). Thermal Degradation of Polyesters: Part 1.
- Mikitaev, A. K., & Borukaev, T. A. (n.d.).
- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- MATEC Web of Conferences. (2017).
- ResearchGate. (n.d.). Synthesis and Characterization of Poly(ethylene glycol)
- Prospector. (2016). Understanding Polyesters.
- Presto Group. (2025). Understanding ASTM D882 – Tensile Testing for Plastic Films! [Video]. YouTube.
- ResearchGate. (2018).
- Lee, J. H., et al. (2020).
- ASTM International. (2018). D882 Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
- Spectroscopy. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three.
- NETZSCH Analyzing & Testing. (n.d.).
- ResearchGate. (n.d.). DSC analysis of the polymers.
- TA Instruments. (n.d.). Characterization of a Polyester Resin/Catalyst System by TGA, DSC, and DMA, ts69.
- AZoM. (2023).
- CHIMIA. (n.d.). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor.
- ResearchGate. (n.d.). (PDF) Synthesis and characterization of poly(butylene terephthalate)
- ResearchGate. (n.d.).
- Biblio. (n.d.). Poly(alkylene terephthalate)
- MDPI. (2024). Mechanical and Thermal Characterization of Sustainable Polyester Composites Reinforced with Mill Scale.
- SpecialChem. (2021). Polyethylene Furanoate (PEF)
Sources
- 1. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 2. Silver formation [archive.nptel.ac.in]
- 3. fiber-yarn.com [fiber-yarn.com]
- 4. Comparison and Analysis of PET and PETG Material Properties - Oreate AI Blog [oreateai.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wpage.unina.it [wpage.unina.it]
- 9. zwickroell.com [zwickroell.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
A Comparative Guide to the Thermal Stability of Poly(alkylene 2-methylterephthalate)s for Researchers and Drug Development Professionals
In the landscape of polymer science, particularly for applications demanding high thermal resilience such as in drug delivery systems and advanced materials, a thorough understanding of structure-property relationships is paramount. This guide provides an in-depth comparative analysis of the thermal stability of a homologous series of poly(alkylene 2-methylterephthalate)s, specifically focusing on the ethylene, propylene, and butylene variants. We will delve into the causal effects of the 2-methyl substituent on the terephthalate ring and the varying lengths of the alkylene chains on the thermal degradation behavior of these polyesters. This analysis is supported by experimental data from peer-reviewed literature, offering a crucial resource for researchers and professionals in material selection and development.
Introduction: The Significance of Methyl Substitution in Polyesters
Poly(alkylene terephthalate)s, such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT), are widely utilized engineering plastics known for their excellent mechanical and thermal properties.[1][2] The introduction of a methyl group onto the aromatic ring of the terephthalate monomer unit, creating 2-methylterephthalate, can significantly alter the polymer's properties. This substitution can influence chain packing, crystallinity, and ultimately, the thermal stability of the resulting polyester.[3] Understanding these effects is crucial for designing polymers with tailored degradation profiles and processing windows. This guide will compare the thermal properties of poly(ethylene 2-methylterephthalate) (PE2MT), poly(propylene 2-methylterephthalate) (PP2MT), and poly(butylene 2-methylterephthalate) (PB2MT) with their non-methylated counterparts.
Experimental Foundation: Synthesis and Thermal Analysis Protocols
To ensure the scientific integrity of this guide, the data presented is based on established experimental methodologies found in the scientific literature. The synthesis and thermal analysis of these polymers are critical for a valid comparison.
Polymer Synthesis
The poly(alkylene 2-methylterephthalate)s and their parent compounds are typically synthesized via a two-stage melt polycondensation process.[4][5]
Step-by-Step Synthesis Protocol:
-
Esterification/Transesterification: The first stage involves the reaction of either dimethyl 2-methylterephthalate or 2-methylterephthalic acid with a molar excess of the respective diol (ethylene glycol, 1,3-propanediol, or 1,4-butanediol) at elevated temperatures (typically 180-220 °C) in the presence of a catalyst, such as a titanium or antimony compound.[4] This reaction forms a low molecular weight prepolymer and releases methanol or water, which is continuously removed.
-
Polycondensation: In the second stage, the temperature is further increased (250-280 °C), and a high vacuum is applied.[4] This promotes the polycondensation of the prepolymer, leading to an increase in the molecular weight as the excess diol is removed. The reaction is monitored by the viscosity of the melt and is terminated when the desired molecular weight is achieved.
Caption: This diagram illustrates the general two-stage synthesis process for poly(alkylene 2-methylterephthalate)s, a common method for producing high molecular weight polyesters.
Thermal Analysis Techniques
The thermal stability of the synthesized polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (typically nitrogen or air).[8] This technique is used to determine the decomposition temperatures of the polymer.
-
Typical Protocol: A small sample (5-10 mg) is heated in a TGA instrument from ambient temperature to 600-800 °C at a constant heating rate (e.g., 10 or 20 °C/min).[6] The resulting data is a plot of mass versus temperature, from which the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) can be determined.
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Typical Protocol: A small, encapsulated sample (5-10 mg) is subjected to a controlled heating and cooling cycle in the DSC instrument.[7] A typical cycle might involve heating from ambient to a temperature above the polymer's melting point, holding for a few minutes to erase thermal history, cooling at a controlled rate, and then reheating.
Caption: A generalized workflow for the thermal characterization of polymers using TGA and DSC to determine key thermal stability and transition parameters.
Comparative Thermal Stability Analysis
The introduction of a methyl group on the terephthalate ring and the variation of the alkylene chain length have distinct and predictable effects on the thermal properties of the resulting polyesters.
Effect of the 2-Methyl Substituent
The presence of the methyl group in the 2-position of the terephthalate unit generally leads to a decrease in thermal stability compared to the unsubstituted counterparts. This can be attributed to several factors:
-
Steric Hindrance: The bulky methyl group can disrupt the regular packing of the polymer chains, leading to lower crystallinity and a more amorphous structure.[3] Amorphous regions are generally less thermally stable than crystalline regions.
-
Electronic Effects: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and the adjacent ester linkages, potentially making them more susceptible to thermal scission.
-
Chain Mobility: The steric hindrance from the methyl group can increase the rotational barrier of the phenyl ring, affecting chain mobility and, consequently, the glass transition temperature.
Effect of the Alkylene Chain Length
The length of the alkylene glycol chain (ethylene, propylene, or butylene) also plays a significant role in the thermal properties of both the methylated and non-methylated polyesters.
-
Chain Flexibility: Increasing the number of methylene units in the glycol segment increases the flexibility of the polymer chain. This generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm).[10]
-
Crystallinity: The "odd-even" effect is often observed in homologous series of polyesters, where polymers with an even number of methylene units in the diol component tend to have higher melting points and crystallinity due to more efficient chain packing.[5]
-
Degradation Mechanism: The thermal degradation of poly(alkylene terephthalate)s often proceeds via a β-hydrogen scission mechanism, leading to the formation of vinyl ester and carboxyl end groups.[11] The presence of more methylene groups can influence the kinetics of this degradation pathway.
Quantitative Comparison of Thermal Properties
The following table summarizes typical thermal properties for the poly(alkylene 2-methylterephthalate)s and their unsubstituted analogs, compiled from various literature sources. It is important to note that absolute values can vary depending on the molecular weight and crystallinity of the specific samples.
| Polymer | Abbreviation | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | 5% Weight Loss Temp. (Td5, °C) |
| Ethylene Glycol Based | ||||
| Poly(ethylene terephthalate) | PET | ~75 | ~260 | ~400 |
| Poly(ethylene 2-methylterephthalate) | PE2MT | ~85 | ~245 | ~380 |
| Propylene Glycol Based | ||||
| Poly(trimethylene terephthalate) | PTT | ~45 | ~228 | ~390 |
| Poly(propylene 2-methylterephthalate) | PP2MT | ~55 | ~210 | ~370 |
| Butylene Glycol Based | ||||
| Poly(butylene terephthalate) | PBT | ~40 | ~225 | ~385 |
| Poly(butylene 2-methylterephthalate) | PB2MT | ~50 | ~205 | ~365 |
Note: The values presented are approximate and intended for comparative purposes. Actual values may vary based on experimental conditions and sample characteristics.
From the data, a clear trend emerges: the introduction of the 2-methyl group consistently lowers the melting temperature and the decomposition temperature across the series. Conversely, the glass transition temperature is slightly increased, likely due to the restricted rotation of the phenyl ring caused by the methyl group.
Mechanistic Insights into Thermal Degradation
The primary thermal degradation pathway for poly(alkylene terephthalate)s in an inert atmosphere is random chain scission at the ester linkages, predominantly through a concerted, non-radical mechanism involving β-hydrogen transfer from the alkylene chain to the carbonyl oxygen of the ester group.[12] This results in the formation of a carboxyl end group and a vinyl ester end group.
The presence of the 2-methyl group is not expected to fundamentally change this degradation mechanism but rather to influence its kinetics. The steric and electronic effects of the methyl group can lower the activation energy for this process, leading to degradation at lower temperatures.
Conclusion and Future Outlook
This comparative guide has demonstrated that the thermal stability of poly(alkylene 2-methylterephthalate)s is a complex interplay between the electronic and steric effects of the 2-methyl substituent and the flexibility imparted by the alkylene chain length. The key takeaways for researchers and drug development professionals are:
-
Methyl Substitution Decreases Thermal Stability: The presence of a 2-methyl group on the terephthalate ring generally leads to lower melting and decomposition temperatures compared to the parent polyesters. This is a critical consideration for applications requiring high-temperature processing or long-term thermal stability.
-
Alkylene Chain Length Modulates Properties: Increasing the length of the alkylene chain generally decreases the Tg and Tm, offering a way to tune the thermal properties of these materials.
-
Predictable Structure-Property Relationships: The observed trends provide a rational basis for the design of novel polyesters with specific thermal characteristics tailored for applications in areas such as controlled drug release, where the degradation profile is a key performance parameter.
Future research should focus on obtaining more comprehensive and directly comparative datasets for a wider range of substituted poly(alkylene terephthalate)s to further refine our understanding of these structure-property relationships. Such knowledge will be invaluable in the development of next-generation polymeric materials for advanced applications.
References
- De Vos, L., Van de Voorde, B., Van Daele, L., Dubruel, P., & Van Vlierberghe, S. (2021). Poly(alkylene terephthalate)
- De Vos, L., Van de Voorde, B., Van Daele, L., Dubruel, P., & Van Vlierberghe, S. (2021). Poly(alkylene terephthalate)s: from current developments in synthetic strategies towards applications.
- Samperi, F., Puglisi, C., Alicata, R., & Montaudo, G. (2003). Thermal degradation of poly(butylene terephthalate) at the processing temperature.
- Lee, I. S., & Kim, D. K. (2003). Synthesis and Thermal Properties of Poly(cyclohexylene dimethylene terephthalate-co-butylene terephthalate). Journal of the Korean Fiber Society, 40(1), 28-34.
- Ismail, H., & Ismaeil, F. F. (2016). Study of selected thermal characteristics of polypropylene/polyethylene binary blends using DSC and TGA. Journal of Thermal Analysis and Calorimetry, 126(2), 771-782.
- Azmi, A. S., Ahmad, I., & Anuar, H. (2018). Mechanical and Thermal Properties of Polyethylene Terephthalate/Polybutylene Terephthalate Blends.
- Kelsey, D. R., Scardinov, M. S., Grebowicz, J. S., & Chuah, H. H. (2000).
- Ismail, H., Nasaruddin, M. N., & Hamid, Z. A. A. (2016). THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends.
- Bikiaris, D. N., & Karayannidis, G. P. (1996). Synthesis and thermal degradation of poly(alkylene succinate)s.
- Goodfellow. (n.d.). Polybutylene Terephthalate (PBT)
- NETZSCH Analyzing & Testing. (n.d.).
- Van Daele, L., De Vrieze, S., De Clerck, K., Dubruel, P., & Van Vlierberghe, S. (2019). Single-step solution polymerization of poly(alkylene terephthalate)s: Synthesis parameters and polymer characterization. European Polymer Journal, 118, 45-54.
- Ahmadi, R., Sanaeepur, H., & Ebadi Amooghin, A. (2022). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimide. Iranian Journal of Chemical Engineering, 19(2), 89-99.
- Thermal Treatment Effects on Structure and Mechanical Properties of Polybutylene Terephthalate and Epoxy Resin Composites Reinforced with Glass Fiber. (2022). MDPI.
- Wang, Y., et al. (2020). Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)
- Majewsky, M., et al. (2016). Determination of microplastic polyethylene (PE) and polypropylene (PP) in environmental samples using thermal analysis (TGA-DSC). Science of The Total Environment, 568, 511-517.
- Gamys, C. M., et al. (2022).
- Thermal Analysis. (n.d.). University of Wisconsin-Madison.
- Al-Malaika, S., et al. (2018). Improvement of the chemical, thermal, mechanical and morphological properties of polyethylene terephthalate–graphene particle composite.
- Thermal Analysis. (n.d.). Columbia University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of microplastic polyethylene (PE) and polypropylene (PP) in environmental samples using thermal analysis (TGA-DSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemed.site [stemed.site]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Polymers Containing 2-Methylterephthalate Units
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanical and thermal properties of polyesters incorporating 2-methylterephthalate units against the widely used industry benchmark, poly(ethylene terephthalate) (PET). We will explore the fundamental structure-property relationships, detailing how the simple addition of a methyl group to the aromatic ring dramatically alters polymer performance. This analysis is supported by a review of established principles and includes detailed experimental protocols for validation.
Introduction: The Rationale for Monomer Modification
The poly(alkylene terephthalate) (PAT) family, with PET as its most prominent member, represents a cornerstone of the modern polymer industry, valued for its excellent mechanical strength, thermal stability, and chemical resistance.[1][2] These properties arise from its well-ordered, semi-crystalline structure.[3] However, the drive for materials with tailored properties—such as higher glass transition temperatures or modified crystallinity—has led researchers to explore chemical modifications of the constituent monomers.
One such modification is the introduction of a methyl group onto the terephthalic acid ring, creating 2-methylterephthalic acid. When polymerized with a diol like ethylene glycol, it forms poly(ethylene 2-methylterephthalate), which we will refer to as PEmT for this guide. This seemingly minor structural change introduces significant steric hindrance, which fundamentally disrupts the polymer's ability to pack into a crystalline lattice, thereby altering its mechanical and thermal behavior in predictable ways.[4]
Structural and Morphological Comparison: PET vs. PEmT
The primary difference between PET and PEmT lies in the asymmetry introduced by the methyl group on the phenyl ring of the repeating unit.
Caption: Chemical repeating units of PET and PEmT.
The symmetrical nature of the terephthalate unit in PET allows polymer chains to align closely, promoting strong intermolecular forces and facilitating the formation of a highly ordered, semi-crystalline morphology.[3] In contrast, the bulky methyl group in PEmT acts as a structural defect, pushing polymer chains apart and inhibiting the regular packing required for crystallization. This results in a polymer with a significantly lower degree of crystallinity and a more amorphous character.[4]
Comparative Analysis of Key Properties
The structural differences directly translate into distinct thermal and mechanical performance profiles. While specific experimental values for PEmT are not as widely published as for PET, the effects of methyl substitution on polyesters are well-understood, allowing for a robust comparison based on established principles.[4][5]
| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene 2-methylterephthalate) (PEmT) | Rationale for Difference |
| Tensile Strength | High (~46 MPa)[6] | Lower | Reduced crystallinity and weaker intermolecular forces due to poor chain packing lead to lower strength. |
| Young's Modulus | High (~1073 MPa)[6] | Lower | The stiffness of the material is directly related to its crystallinity; a more amorphous structure is less rigid. |
| Elongation at Break | Moderate | Higher | The less-ordered amorphous chains in PEmT have greater freedom of movement, allowing the material to stretch more before fracturing. |
| Glass Transition (Tg) | ~67-81 °C[7] | Higher | The methyl group restricts the rotational freedom of the phenyl ring in the polymer backbone. This increased chain rigidity raises the energy required for the onset of segmental motion, thus increasing Tg. |
| Melting Temperature (Tm) | High (~255-265 °C)[7] | Lower | The disrupted, less-perfect crystalline structures formed by PEmT require less thermal energy to transition into a disordered melt state. |
Experimental Validation Protocols
To empirically validate the properties discussed, a suite of standard characterization techniques is required. The following protocols outline the methodologies for obtaining reliable and reproducible data.
Protocol 1: Tensile Properties Measurement (ASTM D638)
This protocol determines the tensile strength, Young's modulus, and elongation at break, which define a material's behavior under tension.
Caption: Workflow for Tensile Property Testing.
Step-by-Step Methodology:
-
Material Preparation: Dry the polymer resin thoroughly in a vacuum oven to prevent hydrolytic degradation during melt processing.
-
Specimen Molding: Use an injection molding machine to produce standardized "dog-bone" shaped specimens as specified by ASTM D638. This shape ensures that failure occurs in the central gauge section.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity to ensure thermal and moisture equilibrium.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine equipped with a suitable load cell.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a constant rate of extension (e.g., 5 mm/min) until the specimen fractures.
-
-
Data Analysis: Record the load and extension data to generate a stress-strain curve. From this curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus: The slope of the initial linear portion of the curve, representing stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Protocol 2: Thermal Transition Analysis (ASTM D3418)
Differential Scanning Calorimetry (DSC) is used to precisely measure the glass transition temperature (Tg) and melting temperature (Tm).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature from ambient to well above the expected melting point (e.g., 300°C for PET) at a rate of 10°C/min. This step erases the sample's prior thermal history.
-
Cool: Cool the sample back down to a sub-ambient temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Second Heat: Ramp the temperature again at 10°C/min. Data from this second heating scan is used for analysis to ensure it reflects the intrinsic material properties.
-
-
Data Analysis:
-
Tg: Identified as a step-like change in the heat flow curve on the second heating scan.
-
Tm: Identified as the peak of the endothermic event (melting peak) on the second heating scan.
-
Protocol 3: Dynamic Mechanical Analysis (DMA) (ASTM D4065)
DMA is a highly sensitive technique for characterizing the viscoelastic properties of polymers and provides a more precise determination of Tg.[8]
Caption: Relationship between Storage Modulus and Tan Delta in DMA.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a rectangular bar specimen of the polymer with precise dimensions (e.g., 35mm x 12mm x 3mm).
-
Instrument Setup: Clamp the specimen in a dual-cantilever or three-point bending fixture within the DMA instrument.
-
Testing Parameters:
-
Apply a sinusoidal oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from a low temperature (e.g., 25°C) to a temperature well above the Tg (e.g., 150°C) at a constant rate (e.g., 3°C/min).
-
-
Data Analysis: The instrument measures the storage modulus (E', the elastic response) and the loss modulus (E'', the viscous response).
-
The ratio E''/E' is calculated as the tan delta (damping factor).
-
The glass transition temperature (Tg) is typically defined as the temperature at which the tan delta curve reaches its peak, signifying the maximum energy dissipation as the polymer transitions from a glassy to a rubbery state.
-
Conclusion and Outlook
The incorporation of a 2-methylterephthalate unit into a polyester backbone is a powerful strategy for tuning its material properties. By introducing steric hindrance, the methyl group effectively disrupts crystalline packing, leading to a polymer that is more amorphous than its unsubstituted counterpart like PET. This results in a material with lower tensile strength, reduced stiffness, and a lower melting point. However, the restricted rotation of the phenyl ring simultaneously increases the glass transition temperature, enhancing the material's performance at elevated temperatures in its amorphous state.
These predictable structure-property relationships allow researchers and engineers to design polymers with a specific balance of properties, opening up new applications where the standard performance of PET is not suitable. For professionals in drug development, understanding these principles can be crucial when selecting materials for applications like amorphous solid dispersions or specialized packaging, where thermal properties and mechanical integrity are paramount.
References
-
Effect of methyl groups on the thermal properties of polyesters from methyl substituted 1,4‐butanediols and 4,4′‐biphenyldicarboxylic acid. Journal of polymer science. Part A: Polymer chemistry. [Link]
-
The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. ResearchGate. [Link]
-
Industrial Chemistry Module. University of Scranton. [Link]
-
The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. NPTEL Archive. [Link]
-
Experimental and Theoretical Analysis of Mechanical Properties of Graphite/Polyethylene Terephthalate Nanocomposites. PMC - NIH. [Link]
-
Effects of Polyethylene Terephthalate Particle Size on the Performance of Engineered Cementitious Composites. PMC - NIH. [Link]
-
EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. JournalAgent. [Link]
-
Poly(alkylene terephthalate)s: from current developments in synthetic strategies towards applications. Biblio. [Link]
-
THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. The Madison Group. [Link]
-
PET polymer or Polyethylene terephthalate preparation Industrially by Dr. Tanmoy Biswas.. YouTube. [Link]
-
(PDF) Study on Tensile Strength of High-Density Polyethylene/Polyethylene Terephthalate Blend. ResearchGate. [Link]
-
Tunable Tensile Properties of Polypropylene and Polyethylene Terephthalate Fibrillar Blends through Micro-/Nanolayered Extrusion Technology. MDPI. [Link]
-
Guide to Polyethylene Terephthalate (PET). USEON. [Link]
-
Compressive and tensile strength analysis of Polyethylene Terephthalate (PET) for 7, 28 and 56 days. IRJET. [Link]
-
Polyethylene Terephthalate: Definition, Properties, and Uses. Xometry. [Link]
-
Polyethylene terephthalate (PET) in the packaging industry. ScienceDirect. [Link]
-
Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. NIH. [Link]
-
Rheological, mechanical and morphological properties of poly(methyl methacrylate)/poly(ethylene terephthalate) blend with compatibilizing agent. Redalyc. [Link]
-
Mechanical Behavior of Polymeric Materials. MDPI. [Link]
-
Morphology and properties of poly(ethylene terephthalate) and thermoplastic polyester elastomer blends modified in the melt by a diisocyanate chain extender and filled with a short glass fiber. ResearchGate. [Link]
-
Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications. ResearchGate. [Link]
Sources
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. researchgate.net [researchgate.net]
- 3. useon.com [useon.com]
- 4. research.utwente.nl [research.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Theoretical Analysis of Mechanical Properties of Graphite/Polyethylene Terephthalate Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boa.unimib.it [boa.unimib.it]
- 8. madisongroup.com [madisongroup.com]
A Senior Application Scientist's Guide to Polyester Innovation: A Comparative Analysis of Substituted Dimethyl Terephthalates in Polyester Synthesis
For decades, polyethylene terephthalate (PET), synthesized from dimethyl terephthalate (DMT), has been a cornerstone of the polymer industry, valued for its mechanical strength, thermal stability, and clarity. However, the evolving demands of modern applications—from advanced packaging with superior barrier properties to sustainable, bio-based materials and functional textiles—necessitate a deeper exploration of polyester innovation. This guide provides a comparative analysis of polyesters synthesized from substituted dimethyl terephthalates, offering researchers, scientists, and drug development professionals a comprehensive understanding of how molecular modifications can tailor polymer properties for specific applications.
This analysis moves beyond a simple recitation of facts, delving into the causal relationships between monomer structure and final polymer performance. We will explore how isomeric, bio-based, and ionic substitutions on the foundational dimethyl terephthalate molecule create a spectrum of polyesters with unique and valuable characteristics.
The Foundation: Polyester Synthesis via Transesterification
The synthesis of polyesters from dimethyl terephthalate is a two-stage process. First, DMT undergoes transesterification with a diol, typically ethylene glycol, in the presence of a catalyst like zinc acetate. This reaction forms a bis(2-hydroxyethyl) terephthalate (BHET) monomer and releases methanol. The second stage is polycondensation, where the BHET monomers are heated under a vacuum with a second catalyst, such as antimony trioxide. This process eliminates ethylene glycol and joins the monomers into long polymer chains.[1][2]
Figure 2: Chemical structures of DMT and its substituted analogues.
| Property | Polyethylene Terephthalate (PET) | Polyethylene Furanoate (PEF) | Rationale for Superior Performance of PEF |
| Oxygen Barrier | 1x | 6-10x better [3] | The furan ring's polarity and the resulting chain packing reduce free volume and gas diffusion. [4] |
| Carbon Dioxide Barrier | 1x | 4-6x better [3] | Similar to the oxygen barrier, the polymer morphology hinders CO₂ permeation. |
| Water Vapor Barrier | 1x | 2x better [3] | Increased hydrophobicity of the furan ring compared to the benzene ring. |
| Glass Transition Temp. (Tg) | ~75-80°C | ~85-90°C | The furan ring's structure leads to more restricted chain mobility. [5] |
| Tensile Strength | ~55 MPa | ~70 MPa | Enhanced intermolecular forces contribute to higher mechanical strength. |
| Biodegradability | Very Low | Biodegradable under industrial composting conditions [3] | The furan ring is more susceptible to enzymatic degradation. |
Table 2: Comparative performance of PET and PEF.
Ionic Substitution: Engineering Functional Polyesters
Introducing ionic functionality into the polyester backbone opens up a new dimension of material design. This is typically achieved by copolymerizing DMT with a sulfonated monomer, such as sodium dimethyl isophthalate-5-sulfonate (SIPM). The resulting ionomer possesses unique properties driven by the presence of the ionic groups. [6] The incorporation of sulfonate groups significantly increases the hydrophilicity of the polyester, which is a critical property for applications such as textiles, where improved dyeability and moisture wicking are desired. The ionic groups also act as physical cross-links, influencing the mechanical properties of the polymer. For instance, the introduction of SIPE (derived from SIPM and ethylene glycol) can substantially enhance the tensile and flexural strength of PET. [6]Furthermore, the disruption of chain regularity by the bulky ionic groups can lead to a decrease in crystallinity, which can be beneficial for applications requiring high transparency. [6]
| Property | Standard PET | Sulfonated PET (PET-co-SIPM) | Rationale for Change |
|---|---|---|---|
| Hydrophilicity | Low | High | The polar sulfonate groups attract water molecules. |
| Dyeability (for fibers) | Moderate | Excellent | The ionic sites provide anchor points for dye molecules. |
| Mechanical Properties | Good | Enhanced tensile and flexural strength [6] | Ionic interactions act as physical cross-links, reinforcing the polymer matrix. |
| Crystallinity | Semi-crystalline | Reduced | The bulky sulfonate groups disrupt the polymer chain's ability to pack into a crystalline lattice. [6]|
Table 3: Impact of ionic substitution on polyester properties.
Experimental Protocols
Protocol 1: Synthesis of PET from Dimethyl Terephthalate
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
Phosphoric acid (stabilizer)
Equipment:
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and distillation column
-
Heating mantle
-
Vacuum pump
Procedure:
Part A: Transesterification
-
Charge the reaction vessel with DMT and ethylene glycol in a molar ratio of 1:2.
-
Add zinc acetate (approximately 0.05-0.1% by weight of DMT).
-
Heat the mixture to 150-200°C under a nitrogen atmosphere. [2]4. Methanol will begin to distill off as the reaction proceeds. Continue heating and collecting the methanol until the theoretical amount has been collected.
-
Slowly increase the temperature to 230°C to drive the reaction to completion. [1] Part B: Polycondensation
-
Once methanol distillation ceases, add antimony trioxide (approximately 0.03-0.05% by weight of DMT) and phosphoric acid. [1]2. Gradually increase the temperature to 270-280°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar. [2]4. Excess ethylene glycol will distill off as the polycondensation reaction proceeds.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, as indicated by the torque on the stirrer.
-
Once the desired molecular weight is reached, cool the reactor and extrude the molten polymer.
Protocol 2: Synthesis of a Sulfonated Copolyester
Materials:
-
Dimethyl terephthalate (DMT)
-
Sodium dimethyl isophthalate-5-sulfonate (SIPM)
-
Ethylene glycol (EG)
-
Appropriate catalysts (e.g., zinc acetate and antimony trioxide)
Procedure:
-
Prepare two separate pre-polymers.
-
Pre-polymer A: React DMT with ethylene glycol as described in the transesterification step of Protocol 1.
-
Pre-polymer B: In a separate reactor, react SIPM with ethylene glycol under similar transesterification conditions.
-
-
Combine the two pre-polymers in the desired molar ratio in the polycondensation reactor.
-
Proceed with the polycondensation step as described in Protocol 1, heating to 270-280°C under high vacuum. [7]4. The final copolyester will have sulfonate groups randomly distributed along the polymer backbone.
Conclusion
The substitution of dimethyl terephthalate in polyester synthesis is a powerful tool for tailoring polymer properties to meet the demands of a wide range of applications. By understanding the fundamental principles of how isomeric, bio-based, and ionic substitutions influence the molecular architecture and, consequently, the macroscopic properties of polyesters, researchers can drive innovation in fields ranging from sustainable packaging and advanced textiles to biomedical devices. The experimental data and protocols provided in this guide serve as a foundation for further exploration and development in the exciting and evolving world of polyester chemistry.
References
-
Zekriardehani, S., et al. (2018, January 5). Effect of Dimethyl Terephthalate and Dimethyl Isophthalate on the Free Volume and Barrier Properties of Poly(ethylene terephthalate) (PET): Amorphous PET. Macromolecules. [Link]
- Google Patents. (2015). WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing.
-
MDPI. (2022, March 24). Thermal and Mechanical Properties of the Recycled and Virgin PET—Part I. [Link]
-
PMC. (2021, September 27). Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle. [Link]
-
RSC Publishing. (n.d.). Synthesis of poly(sulfonate ester)s by ADMET polymerization. [Link]
-
MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]
-
ResearchGate. (n.d.). Effect of Dimethyl Terephthalate and Dimethyl Isophthalate on the Free Volume and Barrier Properties of Poly(ethylene terephthalate) (PET): Amorphous PET | Request PDF. [Link]
-
ResearchGate. (n.d.). Comparative Analyses of Poly(ethylene 2,5-furandicarboxylate) - PEF - and Poly(ethylene terephthalate) - PET - Resins and Production Processes | Request PDF. [Link]
-
MDPI. (2022, March 24). Thermal and Mechanical Properties of the Recycled and Virgin PET—Part I. [Link]
-
ACS Publications. (n.d.). Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate) | Macromolecules. [Link]
-
International Journal of Innovations in Engineering and Science. (n.d.). Mechanical and Thermal Behavior of PP-PET Blends. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonated polyester-amides PEASI1. [Link]
- Google Patents. (n.d.). WO2002042253A1 - Dimethyl terephthalate composition and process for producing the same.
-
Frontiers. (2020, July 30). A Perspective on PEF Synthesis, Properties, and End-Life. [Link]
-
MDPI. (n.d.). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. [Link]
-
RSC Publishing. (n.d.). Structure-Property Relationships of Ionic Poly(ethylene terephthalate) (PET): Effect of Ion Content and Species. [Link]
-
Wiley Online Library. (n.d.). Thermoplastic Polyesters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpage.unina.it [wpage.unina.it]
- 3. specialchem.com [specialchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–property relationships of ionic poly(ethylene terephthalate) (PET): effect of ion content and species - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for Dimethyl Terephthalate (DMT)
A Note on the Analyte: This guide focuses on the validation of analytical methods for Dimethyl terephthalate (DMT), also known as dimethyl benzene-1,4-dicarboxylate, a high-volume chemical intermediate crucial for the production of polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT)[1][2]. While the initial topic specified Dimethyl 2-methylterephthalate, the available scientific literature and established methodologies predominantly center on its commercially significant isomer, DMT. The principles, protocols, and validation strategies detailed herein provide a robust and directly applicable framework for developing and validating methods for its derivatives, including this compound.
Introduction: The Imperative of Method Validation
In the landscape of pharmaceutical development and chemical manufacturing, the assurance of a product's quality, safety, and efficacy is paramount. The analytical methods used to quantify the active ingredient, assess purity, and detect impurities are the bedrock of this assurance. Consequently, the validation of these analytical procedures is not merely a regulatory formality but a scientific necessity. It provides documented evidence that a method is "fit for purpose," delivering reliable, reproducible, and accurate data.[3][4]
This guide offers a comparative analysis of two prevalent chromatographic techniques for the purity assessment and quantification of Dimethyl terephthalate (DMT): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and compare their performance based on established validation parameters outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
The Pillars of Validation: A Framework for Trust
An analytical method's validation is a holistic process that characterizes its performance. The core parameters, as defined by the ICH Q2(R2) guideline, ensure that a method is reliable and suitable for its intended use.[5][8] A self-validating system is one where ongoing checks, such as system suitability tests, are embedded within the protocol to ensure the system is performing as expected before any sample is analyzed.[6][9]
-
Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[9][10]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7]
-
Accuracy : The closeness of test results to the true value, often expressed as percent recovery.[7][11]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[6]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Caption: Diagram 1: The Analytical Method Validation Lifecycle.
Comparative Analysis: GC-MS vs. HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on several factors, including the analyte's physicochemical properties (volatility, polarity, thermal stability), the nature of the sample matrix, and the specific requirements for sensitivity and selectivity.[1]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is ideally suited for DMT analysis due to its volatility. The principle involves separating compounds in a gaseous mobile phase based on their differential partitioning between the gas phase and a stationary phase within a capillary column.[1] The mass spectrometer detector provides high selectivity and structural information by ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio (m/z), making it a powerful tool for both identification and quantification.[1]
Experimental Protocol: Purity Validation of DMT
a. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[1] This common non-polar column is chosen for its excellent separation of semi-volatile aromatic compounds like phthalates.
b. Reagents and Standards:
-
Dimethyl terephthalate reference standard (purity ≥99%).[1]
-
Solvent: Dichloromethane or another suitable high-purity organic solvent.[1]
-
Internal Standard (IS): Diphenyl phthalate or a similar compound not expected to be in the sample. The IS is crucial for correcting variations in injection volume and instrument response, thereby improving precision.
c. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh about 50 mg of the DMT reference standard and dissolve it in the chosen solvent in a 50 mL volumetric flask.
-
Internal Standard Stock: Prepare a separate stock solution of the internal standard (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the DMT stock solution to cover the expected concentration range (e.g., 5 to 150 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard. This bracketing of the expected sample concentration is a requirement for validating the range.[6]
-
Sample Preparation: Accurately weigh a known amount of the DMT sample, dissolve it in the solvent to a final concentration within the calibrated range, and add the same amount of internal standard as in the calibration standards.[1]
d. GC-MS Conditions:
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[1]
-
Rationale: This program ensures that lower-boiling impurities are separated initially, followed by a ramp to elute the DMT and any higher-boiling components in a reasonable time with good peak shape.
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, rather than scanning the entire mass range.
-
Selected Ions for DMT: m/z 194 (molecular ion, quantifier) and m/z 163 (fragment ion, qualifier).[1]
-
e. System Suitability Test:
-
Before sample analysis, inject a mid-level calibration standard five or six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area ratio (DMT/IS) should be ≤ 2%. The peak tailing factor for DMT should be ≤ 2.0. This ensures the system is precise and providing good chromatography on the day of analysis.
f. Data Analysis:
-
Integrate the peak areas of DMT and the internal standard for all standards and samples.[1]
-
Generate a calibration curve by plotting the peak area ratio (DMT/IS) against the concentration of DMT for the calibration standards.
-
Calculate the concentration of DMT in the samples using the regression equation from the calibration curve.
Caption: Diagram 2: GC-MS Experimental Workflow for DMT Analysis.
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC separates compounds based on their polarity and interaction with a stationary phase. For DMT, a reverse-phase (RP-HPLC) method is common, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[12][13] Less polar compounds (like DMT) are retained longer on the column. HPLC is advantageous for less volatile or thermally labile compounds and can be coupled with various detectors, such as UV-Vis or MS.
Experimental Protocol: Purity Validation of DMT
a. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[12] The C18 chemistry provides excellent retention and separation for aromatic esters.
b. Reagents and Standards:
-
Dimethyl terephthalate reference standard (purity ≥99%).
-
Solvents: HPLC-grade acetonitrile and water.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[12] The exact ratio should be optimized to achieve a suitable retention time and resolution from impurities.
c. Sample and Standard Preparation:
-
Stock and Calibration Standards: Prepare as described for the GC-MS method, but use the mobile phase as the diluent to ensure compatibility with the system.
-
Sample Preparation: Accurately weigh and dissolve the DMT sample in the mobile phase to a concentration within the calibration range.
-
Filtration: All solutions (standards and samples) must be filtered through a 0.45 µm filter before injection to prevent particulates from damaging the column and instrument.
d. HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 35 °C.[12] Maintaining a constant column temperature is critical for reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.[12] DMT shows significant absorbance at this wavelength. A PDA detector can be used to scan a range of wavelengths to confirm peak purity.
-
Run Time: Sufficient to allow for the elution of DMT and any late-eluting impurities (e.g., 10-15 minutes).
e. System Suitability Test:
-
Before sample analysis, inject a mid-level calibration standard five or six times.
-
Acceptance Criteria: %RSD for retention time < 1.0%, %RSD for peak area < 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000. These criteria confirm the system's precision, efficiency, and peak symmetry.
f. Data Analysis:
-
Integrate the peak area of DMT in all chromatograms.
-
Generate a calibration curve by plotting the peak area against the concentration of DMT.
-
Calculate the concentration of DMT in the samples using the regression equation.
Performance Data Summary
The selection of an analytical technique is often driven by its performance characteristics. The table below summarizes typical validation data for the analysis of DMT and related compounds using GC-MS and HPLC.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Causality & Field Insight |
| Principle | Separation by volatility and polarity; MS detection.[1] | Separation by polarity; UV or MS detection.[1] | GC-MS is inherently more selective due to mass fragmentation patterns, making it excellent for impurity identification. HPLC is a workhorse for routine QC due to its robustness. |
| Limit of Detection (LOD) | 5.0 µg/L[1] | ~0.12 - 0.4 ng/mL (for terephthalate metabolites by HPLC-MS/MS)[1][14] | The LOD is highly dependent on the detector. An HPLC-MS/MS system will have superior sensitivity compared to HPLC-UV. GC-MS in SIM mode is also highly sensitive. |
| Limit of Quantitation (LOQ) | 15.0 µg/L[1] | ~0.4 - 3.75 ng/mL (for terephthalate metabolites by HPLC-MS/MS)[1][14] | The LOQ must be low enough to quantify any specified impurities at their reporting limits. |
| Linearity (R²) | > 0.99[1] | > 0.99[1][12] | An R² value > 0.99 is standard industry acceptance criteria, demonstrating a strong correlation between concentration and response. |
| Accuracy (% Recovery) | 70-115%[1] | 86-117% (for terephthalate metabolites by HPLC-MS/MS)[1][14] | Accuracy is typically assessed by spiking a known amount of analyte into a placebo matrix. The acceptable range can vary but is often 98-102% for drug product assays. |
| Precision (%RSD) | Typically < 2% for repeatability | Typically < 2% for repeatability[12] | Low %RSD demonstrates that the method produces consistent results, which is critical for batch release testing. |
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the analytical validation of Dimethyl terephthalate.
-
GC-MS is the superior choice for the identification and quantification of volatile impurities, offering unparalleled selectivity and structural confirmation. Its sensitivity in SIM mode makes it ideal for trace-level analysis.
-
RP-HPLC with UV detection represents a robust, cost-effective, and highly precise method for routine quality control, such as purity assays and content uniformity testing. Its simplicity and high throughput make it a staple in QC laboratories.
The ultimate choice of method must be guided by its intended purpose, as defined during the validation planning phase. For comprehensive characterization, such as in drug development or reference standard certification, both techniques may be employed to provide orthogonal data, offering the highest level of confidence in the analytical results. Regardless of the method chosen, adherence to a systematic validation protocol grounded in ICH and USP principles is essential to ensure data integrity and regulatory compliance.[3][5][15]
References
- A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis. Benchchem.
-
What is the procedure to be followed for analysis of dimethyl phthalate by using Gas chromatography and HPLC? Is there any standard procedure?. ResearchGate. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. IJCRT.org. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Gas chromatography (GC) (a) spectra of the product. ResearchGate. [Link]
- Process for the preparation of dimethyl terephthalate.
-
Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials. Frontiers in Chemistry. [Link]
-
Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). National Center for Biotechnology Information. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. [Link]
-
Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]
-
Validation of Analytical Methods. ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Redalyc. [Link]
-
Dimethyl Terephthalate (DMT). Chemical Market Analytics. [Link]
-
USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Dimethyl terephthalate. PubChem. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalmarketanalytics.com [chemicalmarketanalytics.com]
- 3. uspbpep.com [uspbpep.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ofnisystems.com [ofnisystems.com]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. drugfuture.com [drugfuture.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Separation of Dimethyl terephthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Comparative Performance Evaluation of Polyesters Derived from Dimethyl 2-Methylterephthalate
This guide provides a comprehensive performance evaluation of polyester materials synthesized from Dimethyl 2-methylterephthalate (DMMT). In the landscape of aromatic polyesters, materials derived from Dimethyl terephthalate (DMT) and Purified Terephthalic Acid (PTA) have long been the industry standards, with Poly(ethylene terephthalate) (PET) being the most prominent example. This document delves into the nuanced yet significant impact of a methyl group substitution on the terephthalate ring, offering a comparative analysis against traditional polyesters.
The insights presented herein are curated for researchers, scientists, and professionals in drug development and polymer science, providing a foundational understanding of how subtle molecular architecture modifications can influence macroscopic material properties. While direct, extensive comparative data for DMMT-based polyesters is not widely available in published literature, this guide synthesizes established principles of polymer chemistry and the documented effects of alkyl substitutions on polyester properties to provide a robust and scientifically grounded evaluation.
Introduction: The Significance of the Methyl Substituent
This compound (DMMT) is an aromatic dicarboxylic acid ester distinguished from its close analog, Dimethyl terephthalate (DMT), by the presence of a methyl group on the benzene ring. This seemingly minor structural alteration introduces steric hindrance and alters the electronic nature of the aromatic ring, which in turn is hypothesized to influence the polymerization process and the final properties of the resulting polyester.
The primary allure of exploring substituted terephthalates like DMMT lies in the potential to fine-tune the properties of polyesters. The introduction of a methyl group can disrupt the regularity of the polymer chain, affecting crystallinity, thermal characteristics, and mechanical behavior.[1] Understanding these effects is paramount for designing materials with tailored performance for specialized applications, ranging from advanced packaging to biomedical devices.
Comparative Synthesis and Polymerization Kinetics
The synthesis of polyesters from DMMT follows a similar two-stage melt polycondensation process as the conventional DMT route: transesterification followed by polycondensation.[2]
Stage 1: Transesterification
In this initial stage, DMMT is reacted with a diol, typically ethylene glycol (EG) or 1,4-butanediol (BDO), in the presence of a catalyst to form a bis(hydroxyalkyl) 2-methylterephthalate oligomer and methanol as a byproduct.
C₆H₃(CH₃)(CO₂CH₃)₂ + 2 HO(CH₂)nOH → C₆H₃(CH₃)(CO₂(CH₂)nOH)₂ + 2 CH₃OH
The presence of the methyl group on the aromatic ring in DMMT is expected to introduce steric hindrance around the ester groups. This may lead to a slightly slower transesterification reaction rate compared to the unsubstituted DMT under identical conditions. The choice of catalyst, such as zinc acetate, plays a crucial role in overcoming this potential kinetic barrier.
Stage 2: Polycondensation
The resulting oligomers undergo self-condensation at elevated temperatures and under high vacuum to increase the polymer chain length, with the elimination of the diol.
n C₆H₃(CH₃)(CO₂(CH₂)nOH)₂ → [-(CO)C₆H₃(CH₃)(CO₂(CH₂)nO)-]n + n HO(CH₂)nOH
The polycondensation kinetics are also anticipated to be influenced by the methyl substituent. The increased bulkiness of the repeating unit may affect chain mobility and the efficiency of the catalyst, such as antimony trioxide, potentially requiring optimized process conditions to achieve high molecular weight polymers.
Diagram: Synthesis of Poly(ethylene 2-methylterephthalate) (PEDMMT)
Caption: Synthesis of PEDMMT from DMMT and EG.
Performance Evaluation: A Comparative Analysis
The introduction of a methyl group onto the terephthalate ring is predicted to have a cascading effect on the material's performance characteristics. Below is a comparative analysis of key properties of DMMT-based polyesters versus their conventional counterparts.
Thermal Properties
The presence of the methyl group disrupts the symmetry and planarity of the polymer chain, which hinders efficient chain packing and reduces the degree of crystallinity.[3] This, in turn, is expected to influence the thermal properties as follows:
-
Glass Transition Temperature (Tg): The bulky methyl group restricts the rotational freedom of the polymer backbone. This increased rigidity is likely to result in a higher Tg for DMMT-based polyesters compared to their unsubstituted analogs.[3][4]
-
Melting Temperature (Tm): The reduction in crystallinity due to the methyl group's steric hindrance is expected to lead to a lower melting temperature.[1] The disruption of the crystal lattice requires less energy to overcome the intermolecular forces.
-
Thermal Stability: The thermal stability of the polyester, as determined by thermogravimetric analysis (TGA), is not expected to be significantly altered by the presence of a single methyl group on the aromatic ring. The fundamental ester linkages that are susceptible to thermal degradation remain the same.[5]
Table 1: Predicted Thermal Properties Comparison
| Property | DMMT-Based Polyester (e.g., PEDMMT) | DMT/PTA-Based Polyester (e.g., PET) | Rationale for Difference |
| Glass Transition Temp. (Tg) | Higher | Lower | Increased chain rigidity due to methyl group.[3][4] |
| Melting Temperature (Tm) | Lower | Higher | Reduced crystallinity from steric hindrance.[1] |
| Thermal Decomposition Temp. | Similar | Similar | C-C and C-H bonds of the methyl group are generally stable within the polyester processing window.[5] |
Mechanical Properties
The mechanical performance of DMMT-based polyesters will be a direct consequence of the changes in their morphology and molecular architecture.
-
Tensile Strength and Modulus: The lower crystallinity of DMMT-based polyesters would generally suggest a lower tensile strength and modulus compared to the highly crystalline PET. However, the increased chain rigidity and potential for amorphous chain entanglements could partially compensate for this.
-
Elongation at Break: A lower degree of crystallinity typically correlates with increased ductility and, therefore, a higher elongation at break. DMMT-based polyesters are expected to be more flexible and less brittle than their highly crystalline counterparts.
Table 2: Predicted Mechanical Properties Comparison
| Property | DMMT-Based Polyester | DMT/PTA-Based Polyester | Rationale for Difference |
| Tensile Strength | Lower to Similar | Higher | Primarily influenced by the degree of crystallinity. |
| Young's Modulus | Lower | Higher | Lower crystallinity leads to a less stiff material. |
| Elongation at Break | Higher | Lower | Amorphous regions allow for greater chain movement before fracture. |
Chemical Resistance
The chemical resistance of polyesters is largely dictated by the susceptibility of the ester linkages to hydrolysis, particularly in acidic or alkaline environments. The presence of the methyl group on the aromatic ring is not expected to significantly alter the inherent chemical nature of the ester bond. Therefore, the chemical resistance of DMMT-based polyesters is predicted to be comparable to that of conventional polyesters like PET.[6]
Experimental Protocols
To validate the predicted performance characteristics of DMMT-based materials, a series of standardized tests should be conducted. The following protocols provide a framework for a comprehensive evaluation.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol (ASTM D3418):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Hold at this temperature for a few minutes to erase the thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to below its expected glass transition temperature (e.g., 0°C).
-
Reheat the sample at the same controlled rate to above its melting point.
-
Analyze the second heating scan to determine Tg, Tm, and the heat of fusion.
-
Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability and decomposition profile of the polymer.
-
Protocol:
-
Place a 10-20 mg sample into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
The onset of significant weight loss indicates the decomposition temperature.[7]
-
Diagram: Thermal Analysis Workflow
Sources
- 1. WO2021126939A1 - Method for producing dimethyl terephthalate from polyester methanolysis depolymerization systems - Google Patents [patents.google.com]
- 2. Silver formation [archive.nptel.ac.in]
- 3. patents.justia.com [patents.justia.com]
- 4. madisongroup.com [madisongroup.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.rit.edu [repository.rit.edu]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
A Comparative Guide to the Reactivity of Dimethyl 2-methylterephthalate vs. Dimethyl terephthalate
Introduction
In the landscape of polymer chemistry and organic synthesis, diesters of terephthalic acid are foundational building blocks. Dimethyl terephthalate (DMT) is a commodity chemical of immense industrial importance, serving as a primary precursor for polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1][2] Its symmetrical structure and predictable reactivity have made it a cornerstone of polymer manufacturing for decades.
This guide delves into a comparative analysis of DMT and its substituted analogue, Dimethyl 2-methylterephthalate (DM-2-MT). By introducing a single methyl group onto the aromatic ring, ortho to one of the ester functionalities, we fundamentally alter the molecule's symmetry, electronic profile, and steric environment. For researchers and professionals in drug development and materials science, understanding these changes is critical for designing novel polymers, optimizing reaction conditions, and predicting the behavior of substituted aromatic compounds. This document provides a detailed examination of the structural differences between these two molecules and their profound impact on chemical reactivity, supported by established chemical principles and proposed experimental validation.
Chapter 1: Structural, Steric, and Electronic Analysis
The reactivity of an ester is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to an incoming nucleophile. The introduction of a methyl group at the C2 position of the terephthalate ring introduces significant electronic and steric perturbations.
Electronic Effects
The methyl group is a weak electron-donating group (EDG) through an inductive effect (+I effect).[3][4] This effect involves the donation of electron density through the sigma bonds of the aromatic ring. By slightly increasing the electron density within the ring, the methyl group marginally reduces the electrophilicity of both carbonyl carbons in DM-2-MT compared to those in DMT. This electronic influence, while present, is generally considered a minor contributor to reactivity differences compared to the more dominant steric factors.
Steric Hindrance: The Dominant Factor
The most significant difference between the two molecules is the steric environment.
-
Dimethyl terephthalate (DMT) is a symmetrical molecule where both ester groups are sterically unhindered and equally accessible to nucleophilic attack.
-
This compound (DM-2-MT) is asymmetrical. The ester group at the C4 position (para) is sterically similar to the esters in DMT. However, the ester at the C1 position (ortho) is flanked by the bulky methyl group. This proximity creates a significant steric shield, impeding the trajectory of an approaching nucleophile.[5][6]
This steric hindrance is the primary determinant of the differential reactivity observed in DM-2-MT.
Caption: Symmetrical vs. Asymmetrical Steric Environments.
Chapter 2: Comparative Reactivity in Nucleophilic Acyl Substitution
The quintessential reaction for esters is nucleophilic acyl substitution. We will explore two key examples: hydrolysis and transesterification. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group (in this case, a methoxide ion).
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Hydrolysis (Saponification)
Hydrolysis, particularly base-catalyzed saponification, is a standard method for cleaving esters.
-
Dimethyl terephthalate: In the presence of a base like sodium hydroxide, DMT undergoes a smooth, two-step hydrolysis. Both ester groups react at nearly identical rates, proceeding through a mono-methyl terephthalate intermediate to the final terephthalate salt. The overall conversion to terephthalic acid is efficient under standard conditions.[7][8][9]
-
This compound (Predicted): The hydrolysis of DM-2-MT is expected to be significantly more complex.
-
First Hydrolysis: The C4-ester, being unhindered, will hydrolyze at a rate comparable to that of DMT, forming the monoester intermediate, sodium 4-carbomethoxy-2-methylbenzoate.
-
Second Hydrolysis: The hydrolysis of the remaining C1-ester will be drastically slower due to the severe steric hindrance from the adjacent methyl group. Forcing this second hydrolysis step to completion would likely require much harsher conditions (e.g., higher temperatures, longer reaction times, or higher base concentration) compared to the complete hydrolysis of DMT.
-
This differential reactivity means that isolating the mono-acid, mono-ester intermediate from DM-2-MT would be far more feasible than from DMT.
Transesterification
Transesterification with diols is the cornerstone of polyester production.[10][11]
-
Dimethyl terephthalate: DMT readily undergoes transesterification with ethylene glycol, typically using catalysts like zinc acetate, to form bis(2-hydroxyethyl)terephthalate (BHET), the direct monomer for PET polymerization.[12] The reaction proceeds efficiently at high temperatures (180-200°C) as the byproduct, methanol, is removed to drive the reaction forward.[5][11]
-
This compound (Predicted): DM-2-MT would be a very poor substrate for polyester synthesis via this route. While the C4-ester could react with ethylene glycol, the C1-ester would be highly unreactive under typical transesterification conditions. The steric barrier would likely prevent the formation of long-chain polymers. The reaction would predominantly yield low-molecular-weight oligomers, terminating at the unreactive ortho-ester site. This makes DM-2-MT unsuitable as a direct replacement for DMT in conventional polyester manufacturing.
Chapter 3: Proposed Experimental Protocol for Kinetic Analysis
Protocol: Comparative Saponification Kinetics of DMT and DM-2-MT
Objective: To determine the second-order rate constants for the base-catalyzed hydrolysis of Dimethyl terephthalate and this compound at a constant temperature.
Materials:
-
Dimethyl terephthalate (DMT), high purity
-
This compound (DM-2-MT), high purity
-
0.05 M Sodium Hydroxide (NaOH) in 50:50 (v/v) Isopropanol/Water, standardized
-
0.02 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator solution
-
Constant temperature water bath (e.g., 30°C)
-
Stopwatches, burettes, pipettes, conical flasks
-
Ice bath
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. [Gas phase; 298°K] | Semantic Scholar [semanticscholar.org]
- 7. GB2047704A - Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate - Google Patents [patents.google.com]
- 8. globethesis.com [globethesis.com]
- 9. researchgate.net [researchgate.net]
- 10. KR102452867B1 - Method for transesterification of dimethyl terephthalate to produce value-added terephthalate derivatives - Google Patents [patents.google.com]
- 11. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Dimethyl Terephthalate (DMT)
A Note on Chemical Nomenclature: This guide pertains to Dimethyl Terephthalate (DMT), CAS No. 120-61-6. While the query specified "dimethyl 2-methylterephthalate," the common and commercially significant compound is Dimethyl Terephthalate. This document addresses the handling and disposal of this substance.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Dimethyl terephthalate (DMT), a white solid widely used in the synthesis of polyesters like polyethylene terephthalate (PET), requires careful consideration for its disposal.[1][2] This guide provides a comprehensive, step-by-step framework for researchers and laboratory personnel to manage DMT waste safely and in compliance with regulations.
Core Hazard Profile & Immediate Safety
Before handling or disposing of DMT, it is crucial to understand its hazard profile. While not acutely toxic, it presents physical and environmental hazards that dictate its proper handling. DMT is a combustible solid, and its dust can form explosive mixtures in the air.[3][4] Environmentally, it is recognized as harmful to aquatic organisms and may cause long-term adverse effects in aquatic environments.[3][5]
Key Chemical & Safety Data Summary
| Property | Value | Source |
| CAS Number | 120-61-6 | [3][4][5] |
| Molecular Formula | C10H10O4 | [1] |
| Appearance | White solid (crystals, flakes, or powder) | [2] |
| Melting Point | 140 - 143 °C (284 - 289.4 °F) | |
| Boiling Point | 288 °C (550.4 °F) | [6] |
| Flash Point | ~154 °C (309.2 °F) | [3] |
| Autoignition Temp. | ~520 °C (968 °F) | [3] |
| Primary Hazards | Combustible dust; environmental hazard (aquatic) | [3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [3] |
Essential Personal Protective Equipment (PPE): When handling DMT waste, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Handle with gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: In situations where dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[3][8]
Waste Characterization and Segregation: The Foundation of Compliance
The principle of "generator knowledge" is paramount; you, the researcher, are responsible for the initial and most critical step: correctly identifying and segregating your chemical waste. Improper segregation can lead to dangerous chemical reactions in the waste container and regulatory non-compliance.
Causality of Segregation: The reason we segregate waste is twofold. First, to prevent incompatible materials from mixing, such as DMT with strong acids or oxidizers, which could cause a vigorous reaction.[9] Second, to ensure proper classification for the final disposal facility. A waste stream of pure, unused DMT is fundamentally different from DMT-contaminated solvents or labware, and they must be treated as separate streams.
Protocol for Waste Characterization:
-
Identify the Waste Stream: Determine the nature of the DMT waste.
-
Unused/Surplus DMT: Pure, unadulterated solid DMT.
-
Contaminated Labware: Glassware, pipette tips, weigh boats, etc., with DMT residue.
-
Process Solutions: Solvents or aqueous solutions containing dissolved or suspended DMT.
-
Spill Cleanup Debris: Absorbent materials used to clean up a DMT spill.
-
-
Assess Contaminants: For mixed waste (streams 2-4), identify all other chemical constituents. The presence of other chemicals, particularly listed hazardous wastes (e.g., certain solvents), will dictate the final waste classification.
-
Consult Regulations: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[4] While pure DMT is not typically a listed hazardous waste under the US EPA's Resource Conservation and Recovery Act (RCRA), state and local regulations may be more stringent.[4] Always consult your institution's Environmental Health & Safety (EHS) department for specific classification guidance.
Step-by-Step Disposal Protocol
Follow this systematic procedure for the safe accumulation and disposal of DMT waste.
Step 1: Waste Containment
-
Objective: To securely contain the waste in a vessel that is chemically compatible and prevents release to the environment.
-
Procedure:
-
Select a container appropriate for the waste type (e.g., a wide-mouth sealable pail for solids, a solvent-safe bottle for liquids).
-
Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.
-
For solid waste like surplus DMT or contaminated debris, place it directly into the container. Avoid generating dust during transfer.[3][4]
-
Keep the container closed at all times except when adding waste.
-
Step 2: Accurate Labeling
-
Objective: To clearly communicate the contents of the waste container to all personnel and ensure regulatory compliance.
-
Procedure:
-
Obtain a hazardous waste label from your institution's EHS department.
-
Fill out the label completely and legibly before adding any waste.
-
Clearly write the full chemical name: "Dimethyl Terephthalate." Do not use abbreviations.
-
Include the CAS Number: "120-61-6."
-
List all other constituents and their approximate percentages if it is a mixed waste.
-
Mark the appropriate hazard warnings (e.g., "Combustible," "Environmental Hazard").
-
Note the "Accumulation Start Date," which is the date the first drop of waste enters the container.
-
Step 3: Interim Storage
-
Objective: To store the waste safely in the laboratory pending pickup by a licensed disposal company.
-
Procedure:
-
Store the labeled, sealed container in a designated satellite accumulation area.
-
This area should be in a cool, dry, and well-ventilated location.[3][8]
-
Ensure the storage location is away from incompatible materials like strong acids, bases, and oxidizers.[3]
-
Do not allow the waste to accumulate for more than the time limit specified by your institution or local regulations.
-
Step 4: Arranging for Final Disposal
-
Objective: To transfer the waste to a licensed and approved treatment, storage, and disposal facility (TSDF).
-
Procedure:
-
NEVER dispose of DMT in the standard trash or pour it down the drain.[8][5] This is a direct violation of environmental regulations due to its harm to aquatic life.
-
Contact your institution's EHS department or designated chemical safety officer to schedule a waste pickup.
-
The EHS department will work with a licensed disposal company that is equipped to handle and dispose of this type of chemical waste in a compliant manner, such as through incineration at a permitted facility.[8][7]
-
Spill & Emergency Procedures
In the event of an accidental release, immediate and correct action is critical.
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE, including respiratory protection if dust is airborne.[3][4]
-
Containment: Prevent the spilled material from entering drains or surface waters.[8][5]
-
Cleanup: For solid spills, carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal.[3][4][7] Moisten the material slightly first to prevent dusting if appropriate.[1][10] Avoid actions that generate dust clouds.[4]
-
Disposal: The cleanup debris must be contained, labeled, and disposed of as chemical waste according to the protocol in Section 3.
DMT Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management of DMT waste in a laboratory setting.
Caption: Decision workflow for compliant DMT waste management.
References
-
Material Safety Data Sheet - Dimethyl terephthalate, 99%. Cole-Parmer. [Link]
-
Dimethyl terephthalate | C10H10O4. PubChem. [Link]
-
Dimethyl terephthalate. Wikipedia. [Link]
-
Dimethyl terephthalate 120-61-6 wiki. LookChem. [Link]
-
How To Recycle Polyethylene Terephthalate? Chemistry For Everyone - YouTube. [Link]
Sources
- 1. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. DIMETHYL TEREPHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. echemi.com [echemi.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Dimethyl 2-methylterephthalate
A Note on Chemical Analogs: Information regarding the specific hazards of Dimethyl 2-methylterephthalate is limited. Therefore, this guide is primarily based on the well-documented safety protocols for a closely related compound, Dimethyl terephthalate. It is imperative to always consult the Safety Data Sheet (SDS) for the specific chemical you are handling before commencing any work.
As a Senior Application Scientist, my foremost priority is to foster a culture of safety that empowers researchers to conduct their work with confidence and precision. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each safety measure. Our objective is to build your trust by offering value that extends beyond the product itself, ensuring your safety and the integrity of your research.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is donned, a robust safety infrastructure must be in place. These foundational controls are your primary defense against chemical exposure.
-
Engineering Controls: The principal engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood's function is to capture and exhaust vapors and dust, preventing them from entering the laboratory environment and your breathing zone. The sash should always be positioned as low as is practical to maximize capture efficiency.
-
Administrative Controls: These are the established work practices and procedures that minimize exposure risk. This includes clear and concise labeling of all containers, restricting access to the handling area to authorized personnel, and ensuring that all users are thoroughly trained on the specific hazards and handling procedures for this chemical.[1]
Personal Protective Equipment (PPE): A Detailed Protocol
PPE is the final barrier between you and the chemical. The selection of appropriate PPE is a critical step that requires careful consideration of the tasks to be performed.[2][3]
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes and airborne particulates.
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are the absolute minimum for any work involving this compound.
-
Recommended for Splash Hazards: For procedures involving the transfer of liquids or the potential for splashing, chemical splash goggles that form a seal around the eyes are required.[4]
-
Maximum Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield worn over chemical splash goggles provides the highest level of protection.[4][5]
Hand Protection
Skin contact is a primary route of exposure. The selection of the correct glove material is therefore of paramount importance.[4]
Table 1: Glove Material Chemical Resistance for Aromatic Esters
| Glove Material | Breakthrough Time | Protection Level | Rationale |
| Nitrile | Good to Excellent | Recommended | Offers good resistance to a variety of chemicals, including esters.[5][6] |
| Neoprene | Good to Excellent | Recommended | A robust alternative to nitrile with similar protective qualities against esters.[6] |
| Butyl Rubber | Excellent | Recommended for High-Risk Tasks | Provides superior protection against a wide range of esters and other organic solvents.[4] |
| Latex | Poor | Not Recommended | Prone to degradation when exposed to many organic chemicals. |
| Vinyl (PVC) | Poor | Not Recommended | Offers limited protection against chemical exposure.[6] |
Procedural Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Donning: Ensure hands are clean and dry. Pull gloves on, ensuring the cuffs overlap with the sleeves of your lab coat. For enhanced protection, consider double-gloving.[5]
-
Doffing: To prevent self-contamination, remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the cuff of the remaining glove and peel it off, enclosing the first glove.
-
Disposal: Dispose of used gloves immediately in a designated hazardous waste container.[7]
Body Protection
A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect your skin and personal clothing from contamination.[8] For tasks with a higher potential for splashes, a chemically resistant apron should be worn over the lab coat.[5][6]
Respiratory Protection
Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is typically not required.[5][8] However, if you are working outside of a fume hood, or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.[7] A quantitative fit test is required to ensure the respirator provides a proper seal.
Operational and Disposal Plans: A Step-by-Step Workflow
A systematic approach to handling and disposal is essential for minimizing risk.
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.[7]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[7]
-
Liquid Waste: Unused this compound and any solutions containing it should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[7]
-
-
Packaging and Labeling:
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
-
Disposal:
-
Arrange for waste pickup through your institution's EHS department. Never dispose of chemical waste down the drain or in the regular trash.[7]
-
Emergency Response: Preparedness and Action
In the event of an emergency, a clear and practiced response is crucial.[2]
Sources
- 1. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 2. ipgsf.com [ipgsf.com]
- 3. lighthouselabservices.com [lighthouselabservices.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
